WIZ degrader 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H33F2N5O2 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[5-[[(2S,4R)-1-[(4,4-difluorocyclohexyl)methyl]-2-methylpiperidin-4-yl]methyl]pyrazolo[1,5-a]pyridin-3-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C25H33F2N5O2/c1-17-12-19(4-9-30(17)16-18-2-7-25(26,27)8-3-18)13-20-5-11-32-21(14-20)22(15-28-32)31-10-6-23(33)29-24(31)34/h5,11,14-15,17-19H,2-4,6-10,12-13,16H2,1H3,(H,29,33,34)/t17-,19+/m0/s1 |
InChI Key |
QWAVXZLEKWIWKO-PKOBYXMFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
WIZ Degrader 1: A Molecular Glue Approach to Inducing Fetal Hemoglobin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
WIZ degrader 1 represents a novel class of molecular glue degraders engineered to selectively target the WIZ (Widely Interspaced Zinc Finger Motifs) transcription factor for proteasomal degradation. This targeted degradation removes a key repressor of fetal hemoglobin (HbF), leading to a significant increase in its expression. This mechanism holds considerable therapeutic promise for the treatment of genetic blood disorders such as sickle cell disease (SCD), where elevated HbF levels can ameliorate disease pathology. This document provides a comprehensive overview of the mechanism of action, key molecular players, quantitative data, and the experimental basis for the therapeutic potential of this compound and its analogs, such as dWIZ-1 and dWIZ-2.
Core Mechanism of Action: A Molecular Glue-Mediated Degradation
Unlike traditional enzyme inhibitors or PROTACs (Proteolysis Targeting Chimeras), this compound functions as a molecular glue.[1] It induces a novel protein-protein interaction between the target protein, WIZ, and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This induced proximity facilitates the ubiquitination of WIZ, marking it for subsequent degradation by the 26S proteasome.[4][5][6][]
The key steps in the mechanism are as follows:
-
Binding to CRBN: this compound first binds to the CRBN substrate receptor of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[2][5]
-
Ternary Complex Formation: The degrader-CRBN complex then recruits the WIZ transcription factor, specifically interacting with its seventh zinc finger domain (ZF7), to form a stable ternary complex (WIZ-degrader-CRBN).[2][8]
-
Ubiquitination: Within this ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of WIZ.[6][]
-
Proteasomal Degradation: The resulting polyubiquitinated WIZ is recognized and degraded by the proteasome, effectively eliminating the protein from the cell.[4][5][6]
-
De-repression of Fetal Hemoglobin: WIZ is a known transcriptional repressor that is part of the G9a/GLP histone methyltransferase complex, which mediates gene silencing.[9][10][11] By degrading WIZ, the repression of the γ-globin gene is lifted, leading to the induction of fetal hemoglobin (HbF) expression.[1][2]
Key Molecular Components
-
Target Protein: WIZ (Widely Interspaced Zinc Finger Motifs) : WIZ is a transcription factor characterized by multiple zinc finger motifs that recognize specific DNA sequences.[10][11][12] It is a core subunit of the G9a/GLP histone methyltransferase complex, which is involved in transcriptional repression by catalyzing the methylation of histone H3 at lysine 9 (H3K9me2).[10][11][13] The degradation of WIZ leads to a reduction in these repressive chromatin marks at the γ-globin locus.[1]
-
E3 Ubiquitin Ligase: CRL4-CRBN : This E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system.[5] It is composed of Cullin-4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), Ring-Box 1 (RBX1), and the substrate receptor Cereblon (CRBN).[5] WIZ degraders hijack this complex to induce the degradation of the non-native substrate, WIZ.[1][4]
-
Degrader Molecules: dWIZ-1 and dWIZ-2 : These are potent, orally bioavailable small molecules identified through phenotypic screening of a CRBN-biased chemical library.[2][14] They act as the "molecular glue" to bridge the interaction between WIZ and CRBN.[2][3][15] dWIZ-2 is an optimized analog of dWIZ-1 with improved pharmacokinetic properties.[1][14]
Quantitative Data Summary
The following tables summarize the key quantitative data for WIZ degraders.
| Compound | Parameter | Value | Reference |
| This compound (Compound 141) | AC50 | 2 nM | [16] |
| This compound (Compound 141) | EC50 (HbF induction) | 6 µM | [16] |
| dWIZ-1 | DC50 | 0.36 µM | [17] |
| dWIZ-1 | EC50 (CRBN-WIZ association) | 547 nM | [15] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Pathway
Caption: this compound mechanism of action pathway.
Experimental Workflow for WIZ Degrader Discovery and Validation
Caption: Experimental workflow for WIZ degrader discovery.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the discovering institutions, the methodologies employed can be outlined based on published research.[1][2][14]
Phenotypic Screening for HbF Inducers
-
Objective: To identify small molecules that induce fetal hemoglobin expression in a relevant cell model.
-
Methodology:
-
Cell Culture: Primary human CD34+ hematopoietic stem and progenitor cells are cultured and differentiated into erythroblasts.
-
Compound Library Screening: A chemical library biased towards CRBN ligands is screened at various concentrations.
-
Endpoint Measurement: High-throughput flow cytometry is used to measure the percentage of HbF-positive cells and the level of HbF protein per cell. Cellular proliferation and differentiation markers are also assessed to exclude cytotoxic compounds.
-
Target Deconvolution using Global Proteomics
-
Objective: To identify the specific protein target of the hit compound (dWIZ-1).
-
Methodology:
-
Sample Preparation: Erythroblasts are treated with either the active compound or a vehicle control.
-
Mass Spectrometry: Cells are lysed, and proteins are digested into peptides. The peptide mixtures are then analyzed by quantitative mass spectrometry (e.g., TMT-based proteomics) to identify proteins with significantly reduced abundance in the compound-treated samples compared to the control. WIZ would be identified as a top downregulated protein.
-
Target Validation via CRISPR/Cas9 Gene Editing
-
Objective: To confirm that the loss of the identified target protein (WIZ) phenocopies the effect of the degrader compound.
-
Methodology:
-
gRNA Design and Delivery: Guide RNAs (gRNAs) targeting the WIZ gene are designed and delivered into erythroblasts along with the Cas9 nuclease, typically via electroporation or lentiviral transduction.
-
Knockout Confirmation: Genomic DNA is sequenced to confirm editing at the target locus, and western blotting is used to confirm the absence of the WIZ protein.
-
Phenotypic Analysis: The WIZ-knockout cells are assayed for HbF expression, proliferation, and differentiation to confirm that WIZ depletion leads to HbF induction.
-
In Vivo Efficacy and Safety Studies
-
Objective: To evaluate the efficacy, pharmacokinetics, and safety of the WIZ degrader in animal models.
-
Methodology:
-
Animal Models: Humanized mouse models (engrafted with human CD34+ cells) and non-human primates (cynomolgus monkeys) are used.
-
Dosing and Monitoring: The degrader (e.g., dWIZ-2) is administered orally. Blood samples are collected at various time points to measure drug concentration, HbF levels in reticulocytes and red blood cells, and WIZ protein levels in relevant tissues (e.g., bone marrow).
-
Safety Assessment: Animals are monitored for clinical signs of toxicity, changes in body weight, and alterations in hematological and clinical chemistry parameters. Histopathological analysis of tissues is performed at the end of the study.
-
Conclusion
This compound and its analogs represent a promising, first-in-class therapeutic strategy for sickle cell disease and other hemoglobinopathies. By leveraging the cell's own protein disposal machinery through a molecular glue mechanism, these compounds achieve targeted degradation of the WIZ transcription factor, a previously unrecognized repressor of fetal hemoglobin. The robust induction of HbF observed in preclinical models, coupled with a favorable safety profile, positions WIZ degradation as a compelling and potentially globally accessible oral treatment for patients in need. Further clinical development is anticipated to validate this innovative approach.
References
- 1. marinbio.com [marinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Single subunit degradation of WIZ, a lenalidomide- and pomalidomide-dependent substrate of E3 ubiquitin ligase CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Gene - WIZ [maayanlab.cloud]
- 11. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 12. genecards.org [genecards.org]
- 13. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. dWIZ-1 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. dWIZ-1 | (rac)-dWIZ-1 | PROTAC | Molecular Glue | Degrader | TargetMol [targetmol.com]
dWIZ-1 Molecular Glue for Sickle Cell Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell deformation, vaso-occlusion, and severe multi-organ damage. A promising therapeutic strategy aims to reactivate the expression of fetal hemoglobin (HbF), which is silenced after birth, as it can interfere with HbS polymerization and mitigate disease pathology. This whitepaper provides a detailed technical overview of dWIZ-1, a novel small molecule molecular glue degrader, and its optimized successor, dWIZ-2, which have demonstrated significant potential for inducing HbF expression. These compounds function by targeting the WIZ (Widely Interspaced Zinc finger motifs) transcription factor for proteasomal degradation, revealing a new therapeutic avenue for the treatment of sickle cell disease.
Introduction to dWIZ-1 and Targeted Protein Degradation
Targeted protein degradation is an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
dWIZ-1 is a first-in-class molecular glue that targets the WIZ transcription factor.[1][2][3] It was identified through a phenotypic screen of a chemical library biased towards binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2][3] dWIZ-1 and its optimized analog, dWIZ-2, represent a novel oral therapeutic approach for sickle cell disease.[4][5]
Mechanism of Action
The primary mechanism of action of dWIZ-1 and dWIZ-2 involves the targeted degradation of the WIZ transcription factor, a previously unrecognized repressor of fetal hemoglobin.[2][3] The process can be summarized in the following steps:
-
Ternary Complex Formation: dWIZ-1 binds to the CRBN E3 ubiquitin ligase.[2][6] This binary complex then presents a new surface that is recognized by the WIZ transcription factor. Specifically, dWIZ-1 recruits the seventh zinc finger domain (ZF7) of WIZ to CRBN.[2][3]
-
Ubiquitination: The induced proximity of WIZ to the E3 ligase complex facilitates its polyubiquitination.[1]
-
Proteasomal Degradation: The polyubiquitinated WIZ is then recognized and degraded by the proteasome.[1]
-
Induction of Fetal Hemoglobin: The degradation of the WIZ repressor leads to the derepression of the γ-globin genes (HBG1/2), resulting in increased production of fetal hemoglobin (HbF).[1][3] Genome-wide studies have shown that WIZ binds to various chromatin sites and maintains repressive marks like H3K9me2; treatment with dWIZ-2 reduces these repressive marks.[1]
The signaling pathway for dWIZ-1-mediated WIZ degradation is illustrated in the diagram below.
Caption: Mechanism of dWIZ-1 induced WIZ degradation and HbF induction.
Preclinical Data
A summary of the available quantitative data for dWIZ-1 and the improved compound, dWIZ-2, is presented below.
| Parameter | dWIZ-1 | dWIZ-2 | Assay Type | Source |
| IC50 (Cereblon Association) | 170 nM | - | Not Specified | [7] |
| Kd (WIZ ZF7 binding to DDB1:CRBN:dWIZ-1 complex) | 3500 nM | - | Surface Plasmon Resonance (SPR) | [7] |
| In Vivo Efficacy (Mice) | - | Significant WIZ degradation and increased HbF-positive erythroblasts | Humanized Mouse Model | [1] |
| In Vivo Efficacy (Monkeys) | - | >90% recovery of HbF with 30 mg/kg/day oral administration | Cynomolgus Monkeys | [4] |
| Selectivity | Selective for WIZ over 8960 other proteins | - | Proteomics in primary human erythroblasts | [7] |
Experimental Protocols
Detailed experimental protocols are proprietary to the discovering institution. However, based on published literature, the key experiments can be summarized as follows.
High-Throughput Phenotypic Screen
A high-throughput screening assay was utilized to identify small molecules that could induce fetal hemoglobin expression.
-
Cell Line: Primary human CD34+ derived erythroblasts.[1]
-
Library: A chemical library of 2,814 molecules with known affinity for CRBN was screened.[4]
-
Assay Principle: The screen measured proliferation, differentiation, and HbF expression in the erythroblasts.[1]
-
Workflow:
-
Erythroblasts are cultured in multi-well plates.
-
Individual compounds from the library are added to the wells.
-
After an incubation period, cells are analyzed for HbF expression using methods such as flow cytometry or high-content imaging.
-
Hits are identified as compounds that significantly increase HbF levels without impacting cell viability or differentiation.
-
The logical workflow for the high-throughput screen is depicted below.
Caption: High-throughput screening and lead optimization workflow.
In Vivo Efficacy Studies
-
Humanized Mouse Model:
-
Cynomolgus Monkey Model:
Safety and Selectivity
Preclinical studies have indicated a favorable safety profile for dWIZ-2. In cynomolgus monkeys, dWIZ-2 was well-tolerated and did not adversely affect other hematological parameters.[4] Furthermore, in vitro proteomics studies with a related compound demonstrated high selectivity for WIZ, with no significant degradation of over 8,900 other proteins, including known regulators of HbF and off-targets of other CRBN-modulating drugs like IKZF1 and CK1α.[7]
Future Directions
The discovery of dWIZ-1 and the development of the orally bioavailable dWIZ-2 represent a significant advancement in the search for a safe and effective small-molecule therapy for sickle cell disease.[2][3] The preclinical data in humanized mice and cynomolgus monkeys are highly encouraging, demonstrating robust on-target activity and a good safety profile.[1][4] These findings strongly support the continued development of WIZ degraders as a potential globally accessible treatment for patients with sickle cell disease.[2][3] Further clinical investigation is warranted to establish the efficacy and safety of this novel therapeutic approach in humans.
References
- 1. marinbio.com [marinbio.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
WIZ Transcription Factor: A Novel Repressor of Fetal Hemoglobin and a Promising Target for Sickle Cell Disease Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The reactivation of fetal hemoglobin (HbF) expression is a clinically validated strategy for ameliorating the pathophysiology of sickle cell disease (SCD) and β-thalassemia. While the transcription factor BCL11A has been a major focus for therapeutic development, recent breakthroughs have identified the Widely Interspaced Zinc Finger (WIZ) transcription factor as a novel and potent repressor of γ-globin gene expression.[1][2][3][4] This technical guide provides a comprehensive overview of the core findings related to WIZ, including quantitative data on its repression of HbF, detailed experimental protocols for its study, and visualizations of the key molecular pathways and experimental workflows.
Core Concepts: WIZ as a Repressor and its Therapeutic Degradation
WIZ was identified as a previously unknown repressor of fetal hemoglobin through a phenotypic screening of a chemical library biased towards the cereblon (CRBN) E3 ubiquitin ligase.[1][2] This discovery led to the development of small molecule molecular glue degraders, dWIZ-1 and its optimized successor dWIZ-2, which induce the degradation of WIZ.[2][5]
The mechanism of action involves the molecular glue inducing proximity between WIZ and CRBN, a substrate receptor of the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of WIZ and its subsequent degradation by the proteasome.[5][6] The degradation of the WIZ repressor leads to a de-repression of the γ-globin genes (HBG1 and HBG2), resulting in robust induction of HbF expression in erythroid cells.[2][3]
Quantitative Data on WIZ-Mediated Repression and its Degradation
The following tables summarize the key quantitative findings from studies on the effects of WIZ degradation on fetal hemoglobin expression in various models.
Table 1: In Vitro Effects of WIZ Knockout and Degradation in Human Erythroblasts
| Experimental Condition | Outcome Measure | Result | Reference |
| WIZ knockout (using two independent sgRNAs) | γ-globin mRNA proportion | Elevated | [3] |
| WIZ knockout (using two independent sgRNAs) | HbF protein levels | Elevated | [3] |
| WIZ knockout (using two independent sgRNAs) | % HbF+ cells | Increased | [3] |
| dWIZ-2 treatment in sickle cell patient-derived erythroblasts | γ-globin mRNA proportion | Increased | [3] |
| dWIZ-2 treatment in sickle cell patient-derived erythroblasts | % HbF+ cells | Increased | [3] |
| dWIZ-2 treatment in sickle cell patient-derived erythroblasts | HbF protein levels | Increased | [3] |
Table 2: In Vivo Efficacy of the WIZ Degrader dWIZ-2
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Humanized Mice | dWIZ-2 | WIZ degradation in bone marrow | Robust and dose-dependent | [3] |
| Humanized Mice | dWIZ-2 | Total HbF in human erythroblasts in bone marrow | Increased | [3] |
| Humanized Mice | dWIZ-2 | Proportion of HbF+ human erythroblasts in bone marrow | Increased | [3] |
| Naïve Healthy Cynomolgus Monkeys | 30 mg/kg dWIZ-2 orally, once daily for 28 days | γ-globin mRNA in blood (day 28) | Up to 37% of β-like globins | [3] |
| Naïve Healthy Cynomolgus Monkeys | 30 mg/kg dWIZ-2 orally, once daily for 28 days | % HbF+ reticulocytes (day 28) | Up to 95% | [3] |
| Naïve Healthy Cynomolgus Monkeys | 30 mg/kg dWIZ-2 orally, once daily for 28 days | Hematological parameters (reticulocytes, hematocrit, neutrophils) | No treatment-related changes | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular mechanism of WIZ degradation and a typical experimental workflow for identifying and validating HbF inducers.
Caption: dWIZ-mediated degradation of the WIZ transcription factor.
Caption: Experimental workflow for WIZ degrader discovery.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on the WIZ transcription factor.
Phenotypic Screening for Fetal Hemoglobin Inducers
-
Objective: To identify small molecules that induce HbF expression in primary human erythroid cells.
-
Methodology:
-
Cell Culture: Culture primary human erythroblasts in vitro.
-
Compound Library: Utilize a chemical library of molecules with a known affinity for Cereblon (CRBN).[5]
-
High-Throughput Screening:
-
Plate erythroblasts in multi-well plates.
-
Add compounds from the library to individual wells at a fixed concentration.
-
Incubate for a defined period to allow for effects on cell proliferation, differentiation, and HbF expression.
-
-
Assay:
-
Lyse the cells in each well.
-
Use a high-throughput immunoassay (e.g., ELISA or HTRF) to quantify the levels of fetal hemoglobin (HbF) and total hemoglobin.
-
In parallel, assess cell viability and proliferation (e.g., using a CellTiter-Glo assay).
-
-
Hit Identification: Identify compounds that significantly increase the ratio of HbF to total hemoglobin without adversely affecting cell proliferation and differentiation.[3]
-
Target Deconvolution using Global Proteomics
-
Objective: To identify the protein target of the hit compound (dWIZ-1) responsible for HbF induction.
-
Methodology:
-
Cell Treatment: Treat primary human erythroblasts with the active compound (dWIZ-1) or a vehicle control.
-
Protein Extraction and Digestion:
-
Harvest the cells and lyse them to extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from the treated and control groups with different isobaric tags. This allows for multiplexed analysis and relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein between the treated and control samples.
-
-
Data Analysis: Identify proteins that are significantly downregulated in the compound-treated sample compared to the control. WIZ was identified as the primary downregulated target.[3]
-
CRISPR/Cas9-Mediated Knockout of WIZ
-
Objective: To validate that the loss of WIZ function phenocopies the effect of the degrader compound.
-
Methodology:
-
gRNA Design and Synthesis: Design and synthesize at least two independent single guide RNAs (sgRNAs) targeting different exons of the WIZ gene to minimize off-target effects.
-
Ribonucleoprotein (RNP) Complex Formation: Pre-complex the synthetic sgRNAs with purified Cas9 nuclease to form RNPs.
-
Nucleofection of Hematopoietic Stem and Progenitor Cells (HSPCs):
-
Isolate CD34+ HSPCs from a human source.
-
Introduce the Cas9-sgRNA RNP complexes into the HSPCs using nucleofection (electroporation), which allows for high efficiency delivery into primary cells.[7]
-
-
In Vitro Erythroid Differentiation: Culture the edited HSPCs in erythroid differentiation media for a period of time (e.g., 14-21 days) to generate mature erythroblasts.
-
Analysis:
-
Genomic Editing Efficiency: Assess the frequency of insertions and deletions (indels) at the WIZ target locus using next-generation sequencing or a T7 endonuclease I assay.
-
Protein Knockout Confirmation: Confirm the absence of WIZ protein via Western blotting.
-
Phenotypic Analysis: Measure the proportion of γ-globin mRNA by qRT-PCR and the levels of HbF protein by flow cytometry or HPLC in the differentiated erythroblasts to determine the effect of WIZ knockout on HbF expression.[3]
-
-
In Vivo Evaluation in Humanized Mice
-
Objective: To assess the in vivo efficacy and pharmacodynamics of a WIZ degrader in a model containing human hematopoietic cells.
-
Methodology:
-
Mouse Model: Utilize immunodeficient mice (e.g., NSG) engrafted with human CD34+ HSPCs. These mice develop a human hematopoietic system, including human erythropoiesis in the bone marrow.
-
Drug Administration: Administer the WIZ degrader (e.g., dWIZ-2) to the humanized mice via a clinically relevant route (e.g., oral gavage) at various doses and for a specified duration.
-
Sample Collection: At the end of the treatment period, collect bone marrow and peripheral blood.
-
Analysis:
-
Pharmacodynamics: Isolate human hematopoietic cells from the bone marrow and measure the levels of WIZ protein to confirm target degradation.
-
Efficacy: Quantify the percentage of HbF+ human erythroblasts and the total amount of HbF in the human red blood cell population using flow cytometry and HPLC.[3]
-
-
Luciferase Reporter Assay for γ-Globin Promoter Activity
-
Objective: To quantify the transcriptional activation of the γ-globin promoter in response to WIZ modulation.
-
Methodology:
-
Reporter Construct: Create a plasmid vector containing the firefly luciferase reporter gene under the transcriptional control of the human γ-globin gene promoter. A constitutively expressed Renilla luciferase can be included on the same or a separate plasmid as a transfection control.[8][9]
-
Cell Transfection: Transfect an appropriate erythroid cell line (e.g., K562) with the luciferase reporter construct(s). A stable cell line expressing the reporter can also be generated for higher throughput applications.[8]
-
Treatment: Treat the transfected cells with the WIZ degrader or perform siRNA-mediated knockdown of WIZ.
-
Luciferase Assay:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.[10]
-
Normalize the firefly luciferase activity (γ-globin promoter activity) to the Renilla luciferase activity (transfection efficiency/cell number).
-
-
Data Analysis: Compare the normalized luciferase activity in the treated versus control cells to determine the fold-induction of γ-globin promoter activity.
-
Conclusion and Future Directions
The identification of WIZ as a key repressor of fetal hemoglobin opens up a new and exciting therapeutic avenue for sickle cell disease and other β-hemoglobinopathies. The development of potent and selective molecular glue degraders of WIZ demonstrates a viable strategy for orally available, small-molecule induction of HbF.[2][5] Future research will likely focus on the long-term safety and efficacy of WIZ degraders in clinical trials, further elucidation of the downstream molecular players in the WIZ-mediated repression pathway, and the potential for combination therapies with other HbF-inducing agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 6. marinbio.com [marinbio.com]
- 7. Gene Knockout in Hematopoietic Stem and Progenitor Cells Followed by Granulocytic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators | Springer Nature Experiments [experiments.springernature.com]
- 10. Luciferase Assays | Thermo Fisher Scientific - AU [thermofisher.com]
The Discovery of dWIZ-1: A Phenotypic Screening Approach to Inducing Fetal Hemoglobin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by the polymerization of hemoglobin S (HbS), leading to red blood cell sickling, vaso-occlusion, and severe pain. A promising therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF), which is silenced after birth but can inhibit HbS polymerization. This technical guide details the discovery of dWIZ-1, a novel small molecule molecular glue degrader of the transcription factor WIZ, identified through a sophisticated phenotypic screening campaign. The degradation of WIZ, a previously unknown repressor of HbF, leads to a robust increase in γ-globin expression and subsequent HbF production. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying signaling pathways involved in the discovery and initial characterization of dWIZ-1 and its optimized analogue, dWIZ-2.
Introduction
The reactivation of fetal hemoglobin (HbF, α2γ2) expression is a clinically validated approach for ameliorating the pathophysiology of sickle cell disease.[1][2] Small molecules that can safely and effectively induce HbF have been a long-sought goal in SCD therapy. The discovery of dWIZ-1 emerged from a phenotypic screening strategy designed to identify compounds that could induce HbF in a physiologically relevant cellular context.[3] This approach, which focuses on a desired cellular outcome rather than a specific molecular target, led to the identification of the Widely Interspaced Zinc Finger (WIZ) transcription factor as a novel repressor of γ-globin gene expression.[3][4]
dWIZ-1 is a molecular glue that functions by inducing the proximity between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][5] This guide will provide a detailed account of the methodologies employed in the discovery of dWIZ-1, from the initial high-throughput screen to target deconvolution and in vivo validation.
Experimental Protocols
Phenotypic Screening for Fetal Hemoglobin Inducers
The primary screen was a high-throughput assay using primary human CD34+ hematopoietic stem and progenitor cells differentiated into erythroblasts.[1][3] The assay was designed to simultaneously assess HbF induction, cell proliferation, and differentiation to identify compounds with a specific effect on γ-globin expression without causing general toxicity.
2.1.1. Erythroid Differentiation of CD34+ Cells
-
Cell Source: Human CD34+ hematopoietic stem and progenitor cells.
-
Culture Medium: A multi-phase culture system is used to promote erythroid differentiation.
-
Phase I (Day 0-7): Cells are cultured in a serum-free expansion medium supplemented with stem cell factor (SCF), IL-3, and erythropoietin (EPO) to induce proliferation and commitment to the erythroid lineage.
-
Phase II (Day 7-14): Cells are transitioned to a differentiation medium containing EPO as the primary cytokine to promote maturation into erythroblasts.
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO2.
2.1.2. High-Throughput Screening Assay
-
Compound Library: A cereblon (CRBN)-biased chemical library was screened.[1][2]
-
Assay Plate Preparation: Differentiated erythroblasts are seeded into 384-well plates.
-
Compound Treatment: Compounds from the library are added to the wells at a final concentration typically in the low micromolar range. A DMSO control is included on each plate.
-
Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for compound-induced changes in gene expression and protein levels.
-
Readouts:
-
Fetal Hemoglobin (HbF) Induction: Measured by intracellular flow cytometry using an anti-HbF antibody conjugated to a fluorescent dye.
-
Cell Viability/Proliferation: Assessed using a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescent dye that stains live cells.
-
Erythroid Differentiation: Monitored by flow cytometry for the expression of cell surface markers such as CD71 (transferrin receptor) and CD235a (glycophorin A).
-
Target Deconvolution by Global Proteomics
To identify the molecular target of dWIZ-1, a global proteomics approach was employed. This method allows for the unbiased identification of proteins that are downregulated upon compound treatment.
2.2.1. Sample Preparation
-
Cell Treatment: Primary human erythroblasts are treated with dWIZ-1 (e.g., 10 µM) or a DMSO control for a short duration (e.g., 6 hours) to capture the primary degradation event.[6]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
2.2.2. Mass Spectrometry and Data Analysis
-
LC-MS/MS: The resulting peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The mass spectrometry data is processed using a proteomics software suite to identify and quantify the proteins in each sample. The abundance of each protein in the dWIZ-1-treated sample is compared to the DMSO control to identify proteins that are significantly downregulated.
In Vitro Validation Assays
2.3.1. WIZ Degradation Assay
-
Method: Western blotting is used to confirm the dWIZ-1-dependent degradation of the WIZ protein.
-
Protocol: Erythroblasts are treated with varying concentrations of dWIZ-1 for different time points. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with an anti-WIZ antibody.
2.3.2. HbF Induction Confirmation
-
Method: Flow cytometry and High-Performance Liquid Chromatography (HPLC) are used to quantify the increase in HbF protein.
-
Protocol: Erythroblasts from healthy donors and SCD patients are treated with dWIZ-1 or dWIZ-2, and the percentage of HbF-positive cells and the total amount of HbF are measured.
In Vivo Efficacy Studies
2.4.1. Humanized Mouse Model
-
Model: Immunodeficient mice (e.g., NSG) are engrafted with human CD34+ cells to create a human hematopoietic system.
-
Treatment: Mice are orally administered with dWIZ-2 or vehicle control.
-
Analysis: Bone marrow is harvested to assess WIZ degradation in human erythroblasts and the induction of HbF.
2.4.2. Cynomolgus Monkey Studies
-
Model: Naïve healthy cynomolgus monkeys are used to evaluate the pharmacokinetics and pharmacodynamics of dWIZ-2.
-
Treatment: Monkeys are orally dosed with dWIZ-2 (e.g., 30 mg/kg daily) for an extended period (e.g., 28 days).[5]
-
Analysis: Peripheral blood samples are collected to measure γ-globin mRNA levels, the percentage of HbF-positive reticulocytes, and to monitor hematological parameters for safety assessment.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for dWIZ-1 and its optimized analogue, dWIZ-2.
| Compound | Assay | Parameter | Value | Reference |
| dWIZ-1 | Cereblon Association | IC50 | 170 nM | [6] |
| dWIZ-1 | WIZ ZF7 to DDB1:CRBN:dWIZ-1 complex binding | Kd | 3500 nM | [6] |
| dWIZ-2 | WIZ Degradation (in primary human erythroid precursor cells) | DC50 | 13 nM | |
| dWIZ-2 | HbF Induction (in primary human erythroid precursor cells) | EC50 | 100 nM |
Table 1: In Vitro Activity of dWIZ-1 and dWIZ-2.
| Compound | Animal Model | Dose | Key Findings | Reference |
| dWIZ-2 | Humanized Mice | Oral administration | Robust, dose-dependent WIZ degradation and increase in total HbF and HbF+ human erythroblasts in bone marrow. | |
| dWIZ-2 | Cynomolgus Monkeys | 30 mg/kg/day (oral) for 28 days | Elevated γ-globin mRNA in blood (up to 37% of β-like globins). Up to 95% HbF+ reticulocytes observed. Well-tolerated. | [5] |
Table 2: In Vivo Efficacy of dWIZ-2.
Visualizations: Signaling Pathways and Experimental Workflows
dWIZ-1 Mechanism of Action
Caption: Mechanism of dWIZ-1 induced WIZ degradation.
WIZ-Mediated Gene Repression and its Reversal by dWIZ-1
Caption: WIZ signaling pathway and its reversal by dWIZ-1.
Experimental Workflow for dWIZ-1 Discovery
Caption: Workflow for the discovery and development of dWIZ-1.
Conclusion
The discovery of dWIZ-1 through an unbiased phenotypic screen represents a significant advancement in the quest for an oral, small-molecule therapy for sickle cell disease. By identifying WIZ as a novel and druggable repressor of fetal hemoglobin, this work has opened a new therapeutic avenue. The subsequent optimization to dWIZ-2, with its favorable pharmacokinetic properties and robust in vivo efficacy in preclinical models, underscores the potential of this molecular glue degrader approach. This technical guide provides a detailed roadmap of the discovery process, offering valuable insights for researchers in drug development and hematology. The continued investigation of WIZ degradation as a therapeutic strategy holds great promise for patients with SCD and other hemoglobinopathies.
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Erythroid Differentiation and Lentiviral Knockdown in Human CD34+ Cells from Umbilical Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Ex Vivo Human CD34+ Erythroid Culture. [bio-protocol.org]
The Role of CRBN E3 Ligase in dWIZ-1 Mediated Degradation of WIZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective degradation of intracellular proteins represents a powerful therapeutic modality. A novel small molecule, dWIZ-1, has been identified as a molecular glue that induces the degradation of the transcription factor WIZ (Widely Interspaced Zinc Finger Motifs). This process is mediated by the recruitment of WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex. The degradation of WIZ, a known repressor of fetal hemoglobin (HbF), has significant therapeutic potential for the treatment of sickle cell disease (SCD). This technical guide provides an in-depth overview of the mechanism of action, key quantitative data, detailed experimental methodologies, and the relevant biological pathways associated with the CRBN-dependent degradation of WIZ mediated by dWIZ-1.
Introduction
Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.
The CRL4CRBN E3 ubiquitin ligase complex, comprising Cullin-4, DDB1, RBX1, and the substrate receptor Cereblon (CRBN), is a key player in the ubiquitin-proteasome system. It is notably co-opted by immunomodulatory drugs (IMiDs) to induce the degradation of specific neosubstrates. Recent research has identified a new molecular glue, dWIZ-1, which repurposes the CRL4CRBN complex to target the transcription factor WIZ for degradation[1][2][3].
WIZ is a chromatin-associated protein that acts as a transcriptional repressor, notably of the gamma-globin gene, which encodes a subunit of fetal hemoglobin (HbF)[4][5]. By inducing the degradation of WIZ, dWIZ-1 leads to the de-repression of gamma-globin expression and a subsequent increase in HbF levels. This has profound therapeutic implications for sickle cell disease, a genetic disorder caused by a mutation in the beta-globin gene, as increased HbF can ameliorate the clinical manifestations of the disease[1][6][7].
This guide will delve into the technical details of the dWIZ-1-mediated degradation of WIZ, focusing on the central role of the CRBN E3 ligase.
Mechanism of Action: The dWIZ-1 Molecular Glue
The primary function of dWIZ-1 is to act as a molecular bridge, facilitating the formation of a ternary complex between CRBN and WIZ. In the absence of dWIZ-1, these two proteins do not significantly interact. The binding of dWIZ-1 to CRBN creates a novel interface that is recognized by the seventh zinc finger domain (ZF7) of WIZ[1][2]. This induced proximity allows the CRL4CRBN E3 ligase to catalyze the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome.
The degradation of WIZ removes its repressive influence on target genes, including the gamma-globin gene, leading to increased transcription and ultimately, elevated levels of fetal hemoglobin[5]. An optimized version of dWIZ-1, named dWIZ-2, has been developed with improved pharmacokinetic properties for in vivo applications[2].
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data Summary
The interaction between dWIZ-1, CRBN, and WIZ, as well as the resulting biological effects, have been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Binding and Cellular Potency of dWIZ-1
| Parameter | Value | Assay Method | Reference |
| EC50 (CRBN-WIZ Association) | 547 nM | Not Specified | [8] |
| Kd (WIZ ZF7 to DDB1:CRBN:dWIZ-1) | 3500 nM | Surface Plasmon Resonance (SPR) | [8] |
| IC50 (Cereblon Association) | 170 nM | Not Specified | [8] |
Table 2: In Vivo Efficacy of dWIZ-2 (Optimized Analog of dWIZ-1)
| Animal Model | Treatment | Outcome | Reference |
| Humanized Mice | Oral dWIZ-2 | Robust, dose-dependent WIZ degradation and increased total HbF and HbF+ human erythroblasts in bone marrow. | [2][9] |
| Cynomolgus Monkeys | 30 mg/kg/day oral dWIZ-2 for 28 days | >90% HbF recovery, well-tolerated with no significant adverse effects on hematological parameters. | [5][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the dWIZ-1-mediated degradation of WIZ. While specific, detailed protocols from the primary literature are not fully available, the following represents standard procedures that can be adapted.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP is used to verify the dWIZ-1-dependent interaction between CRBN and WIZ in a cellular context.
Objective: To demonstrate that WIZ is pulled down with CRBN only in the presence of dWIZ-1.
Methodology:
-
Cell Culture and Treatment:
-
Culture human erythroblasts or a suitable cell line (e.g., HEK293T) expressing CRBN and WIZ.
-
Treat cells with dWIZ-1 (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against WIZ and CRBN.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Expected Outcome: A band corresponding to WIZ should be detected in the lane corresponding to the anti-CRBN immunoprecipitation from dWIZ-1-treated cells, but not in the vehicle-treated or IgG control lanes.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of WIZ by the CRL4CRBN complex in the presence of dWIZ-1.
Objective: To demonstrate that WIZ is ubiquitinated by CRL4CRBN in a dWIZ-1-dependent manner.
Methodology:
-
Reagents:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBCH5a)
-
Recombinant human ubiquitin
-
Recombinant CRL4CRBN complex (or individual components: CUL4A, DDB1, RBX1, CRBN)
-
Recombinant human WIZ (full-length or ZF7 domain)
-
dWIZ-1
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, ubiquitin, CRL4CRBN complex, WIZ, and dWIZ-1 (or DMSO control) in the reaction buffer.
-
Initiate the reaction by adding ATP (e.g., to a final concentration of 2 mM).
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-WIZ antibody to detect a ladder of higher molecular weight bands, indicative of polyubiquitination. An anti-ubiquitin antibody can also be used.
-
Expected Outcome: A smear or ladder of high-molecular-weight WIZ species will be observed in the reaction containing all components, including dWIZ-1. This ladder will be absent or significantly reduced in control reactions lacking dWIZ-1, ATP, or components of the E3 ligase complex.
WIZ Knockout in Erythroblasts using CRISPR-Cas9
This technique is used to validate WIZ as the target responsible for the observed phenotype (increased HbF).
Objective: To genetically ablate the WIZ gene and observe the effect on gamma-globin expression.
Methodology:
-
gRNA Design and Cloning:
-
Design and clone two independent single guide RNAs (sgRNAs) targeting an early exon of the WIZ gene into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce primary human CD34+ hematopoietic stem and progenitor cells (HSPCs) or erythroblasts with the lentivirus.
-
-
Selection and Clonal Expansion:
-
Select for transduced cells (e.g., using puromycin).
-
Expand single-cell clones to establish stable knockout cell lines.
-
-
Verification of Knockout:
-
Confirm gene editing by Sanger sequencing of the target locus.
-
Verify the absence of WIZ protein expression by Western blot.
-
-
Phenotypic Analysis:
-
Differentiate the WIZ knockout and control erythroblasts.
-
Measure the levels of gamma-globin mRNA by RT-qPCR and HbF protein by flow cytometry or HPLC.
-
Expected Outcome: WIZ knockout erythroblasts are expected to show a significant increase in gamma-globin mRNA and HbF protein levels compared to control cells, mimicking the effect of dWIZ-1 treatment[9].
Signaling Pathways and Biological Context
WIZ is a multifaceted transcription factor with roles in both transcriptional repression and activation. Its degradation by dWIZ-1 primarily impacts the regulation of fetal hemoglobin.
WIZ as a Transcriptional Repressor of Fetal Hemoglobin
The primary mechanism by which WIZ degradation induces HbF is through the de-repression of the gamma-globin genes (HBG1 and HBG2). WIZ is known to be a component of a transcriptional repressor complex that includes the histone methyltransferases G9a (EHMT2) and GLP (EHMT1)[4]. This complex is responsible for di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptionally silent chromatin.
Genome-wide studies have shown that WIZ binds to various chromatin sites. Treatment with dWIZ-2 reduces WIZ binding at these sites and decreases H3K9me2 levels, leading to a more open chromatin state and increased expression of HbF-regulating genes[2].
Experimental Workflow for Investigating dWIZ-1's Effects
A typical workflow to characterize a molecular glue like dWIZ-1 involves a multi-step process from initial discovery to in vivo validation.
Conclusion
The molecular glue dWIZ-1 represents a significant advancement in the field of targeted protein degradation and offers a promising new therapeutic strategy for sickle cell disease. Its activity is entirely dependent on the CRBN E3 ubiquitin ligase, which it co-opts to induce the degradation of the transcriptional repressor WIZ. This detailed technical guide has outlined the mechanism of action, provided key quantitative data, and described the essential experimental protocols used to elucidate this process. Further research into the broader biological roles of WIZ and the development of next-generation molecular glues will continue to expand the therapeutic potential of this innovative approach.
References
- 1. researchgate.net [researchgate.net]
- 2. marinbio.com [marinbio.com]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 6. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
The Advent of dWIZ-1: A Technical Primer on the Targeted Degradation of WIZ for Gamma-Globin Induction
For Immediate Release: A Deep Dive into a Novel Therapeutic Avenue for Hemoglobinopathies
This technical guide provides an in-depth analysis of dWIZ-1, a novel molecular glue degrader, and its significant role in the induction of fetal hemoglobin (HbF) through the targeted degradation of the WIZ transcription factor. This document is intended for researchers, scientists, and professionals in drug development who are focused on innovative treatments for sickle cell disease (SCD) and other beta-hemoglobinopathies. The therapeutic induction of gamma-globin, a primary component of HbF, presents a promising strategy to ameliorate the clinical manifestations of these debilitating genetic disorders.[1][2][3]
The discovery of dWIZ-1 and its more potent analog, dWIZ-2, has unveiled a previously unrecognized repressor of fetal hemoglobin, the WIZ transcription factor.[1][3] These small molecules function as "molecular glues," inducing the proximity of WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[4] The degradation of this transcriptional repressor results in a robust re-expression of gamma-globin in erythroblasts.[1][2][3]
Core Mechanism of Action
dWIZ-1 operates through the principles of targeted protein degradation. The molecule facilitates a novel protein-protein interaction between the WIZ transcription factor and CRBN, a substrate receptor of the DDB1-CUL4-ROC1 E3 ubiquitin ligase complex.[4] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The removal of the WIZ repressor from the gamma-globin gene locus de-represses its transcription, leading to increased synthesis of gamma-globin chains and, consequently, higher levels of functional HbF.[1][4]
Caption: Mechanism of dWIZ-1 induced WIZ degradation and subsequent gamma-globin expression.
Quantitative Analysis of dWIZ-1 and dWIZ-2 Activity
The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the efficacy of WIZ degradation on HbF induction.
Table 1: In Vitro Efficacy of dWIZ Compounds in Human Erythroblasts
| Compound | Cell Type | Metric | Result |
| dWIZ-1 | Primary Human Erythroblasts | γ-globin mRNA proportion | Elevated |
| dWIZ-1 | Primary Human Erythroblasts | HbF protein levels | Increased |
| dWIZ-1 | Primary Human Erythroblasts | % HbF+ cells | Increased |
| dWIZ-2 | SCD Patient-derived Erythroblasts | γ-globin mRNA proportion | Increased |
| dWIZ-2 | SCD Patient-derived Erythroblasts | HbF protein levels | Increased |
| dWIZ-2 | SCD Patient-derived Erythroblasts | % HbF+ cells | Increased |
Data synthesized from multiple sources indicating qualitative increases. Specific fold-changes and percentages are detailed in the primary literature.[3][5]
Table 2: In Vivo Efficacy of dWIZ-2
| Animal Model | Treatment | Duration | Key Findings |
| Humanized NBSGW Mice | dWIZ-2 (oral, once daily) | 21 days | Dose-dependent WIZ degradation, increased total HbF, and increased proportion of HbF+ human erythroblasts in bone marrow. |
| Naïve Healthy Cynomolgus Monkeys | 30 mg/kg dWIZ-2 (oral, once daily) | 28 days | Elevated γ-globin mRNA in blood (up to 37% of β-like globins), up to 95% HbF+ reticulocytes. |
Data extracted from in vivo studies demonstrating the potent effects of dWIZ-2.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the core experimental protocols employed in the study of dWIZ-1 and its analogs.
Culture and Differentiation of Primary Human Erythroblasts
A multi-phase culture system is utilized to differentiate CD34+ hematopoietic stem and progenitor cells into mature erythroblasts.
References
Technical Whitepaper: Structural Basis of WIZ Recruitment to CRBN by the Molecular Glue dWIZ-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The induction of fetal hemoglobin (HbF) is a promising therapeutic strategy for sickle cell disease (SCD), a debilitating genetic blood disorder.[1] Recent advancements in targeted protein degradation have led to the discovery of dWIZ-1, a novel molecular glue degrader.[2] This molecule effectively induces the degradation of the Widely Interspaced Zinc Finger (WIZ) transcription factor, a newly identified repressor of HbF.[1][3] The therapeutic action of dWIZ-1 is mediated by its ability to recruit WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to WIZ's ubiquitination and subsequent proteasomal degradation.[4] The structural basis for this recruitment has been elucidated through the crystallography of the ternary complex formed by WIZ, dWIZ-1, and CRBN.[1][2] This whitepaper provides an in-depth technical guide to the structural and molecular underpinnings of this interaction, presenting key quantitative data, detailed experimental protocols, and visual pathways to inform future research and drug development in this area.
Introduction to WIZ Degradation for Fetal Hemoglobin Induction
Sickle cell disease is caused by a mutation in the β-globin gene, leading to the polymerization of hemoglobin and sickling of red blood cells.[2] Therapeutic approaches that increase the expression of fetal hemoglobin (HbF, α2γ2) can ameliorate the symptoms of SCD.[1] The discovery of dWIZ-1 originated from a phenotypic screening of a chemical library biased towards CRBN binders, which aimed to identify compounds that could induce HbF.[1][5] This screening identified WIZ as a previously unknown transcriptional repressor of HbF.[3]
dWIZ-1 is a molecular glue, a small molecule that induces a novel protein-protein interaction.[4][6] It facilitates the association between the substrate receptor CRBN, a component of the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^), and the WIZ protein.[7] This induced proximity results in the polyubiquitination of WIZ and its degradation by the proteasome, lifting the repression on γ-globin expression and thereby increasing HbF levels.[4]
Structural Basis of the WIZ-dWIZ-1-CRBN Ternary Complex
The cornerstone of dWIZ-1's mechanism is the formation of a stable ternary complex. Crystallographic studies have successfully resolved the structure of CRBN in complex with its binding partner DDB1, the molecular glue dWIZ-1, and the seventh zinc finger (ZF7) domain of the WIZ transcription factor.[1][8] This structure reveals how dWIZ-1 acts as a molecular interface, simultaneously binding to a pocket in CRBN and presenting a surface that is recognized and bound by WIZ(ZF7).[1][8]
Data Presentation: Crystallographic Data for the Ternary Complex
The structural details of the WIZ(ZF7)-dWIZ-1-CRBN-DDB1 complex provide a high-resolution map of the interactions driving the recruitment.
| Parameter | Value | Source |
| PDB ID | 8TZX | [6][8] |
| Method | X-Ray Diffraction | [8] |
| Resolution | 3.15 Å | [8] |
| R-Value Free | 0.252 | [8] |
| R-Value Work | 0.213 | [8] |
| Organisms | Homo sapiens (WIZ, CRBN, DDB1) | [8] |
| Expression Systems | Spodoptera frugiperda, Escherichia coli | [8] |
Quantitative Analysis of Molecular Interactions
The stability and efficiency of the ternary complex are critical for effective protein degradation. Biophysical assays have been employed to quantify the binding affinities of the components involved. These measurements confirm a cooperative binding mechanism, where dWIZ-1 significantly enhances the affinity between CRBN and WIZ.
Data Presentation: Binding Affinity and Potency
| Parameter | Assay Type | Value (nM) | Description | Source |
| IC₅₀ | Cereblon Association | 170 | Concentration of dWIZ-1 required to achieve 50% of the maximal association with CRBN. | [6] |
| K | Surface Plasmon Resonance (SPR) | 3500 | Equilibrium dissociation constant for the binding of WIZ(ZF7) to the pre-formed DDB1:CRBN:dWIZ-1 complex. | [6] |
Mechanism of Action: A Step-by-Step Pathway
The recruitment of WIZ to CRBN by dWIZ-1 initiates a cascade of cellular events culminating in the degradation of WIZ and the therapeutic induction of HbF.
-
Binding: The dWIZ-1 molecule first binds to the substrate receptor CRBN, a component of the active CRL4 E3 ubiquitin ligase complex.[7]
-
Recruitment: The dWIZ-1-CRBN binary complex presents a novel surface that recruits the WIZ transcription factor, leading to the formation of a stable ternary complex.[1]
-
Ubiquitination: Within the complex, WIZ is brought into close proximity to the E3 ligase machinery, which facilitates the transfer of ubiquitin molecules to WIZ.
-
Degradation: Poly-ubiquitinated WIZ is recognized and degraded by the 26S proteasome.[4]
-
De-repression: The degradation of WIZ removes its repressive activity at the γ-globin gene locus, leading to increased transcription and translation of fetal hemoglobin.[3]
Key Experimental Methodologies
The discovery and characterization of dWIZ-1 involved a multi-step workflow, from initial screening to structural elucidation.
X-Ray Crystallography of the Ternary Complex
This protocol outlines the general steps for determining the crystal structure of the protein-ligand complex.
-
Protein Expression and Purification:
-
The human DDB1 and CRBN proteins are co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus system.[8] The WIZ(ZF7) domain is expressed in Escherichia coli.[8]
-
Cells are harvested, lysed, and the protein complex is purified using a series of chromatography steps, such as Ni-NTA affinity chromatography followed by size-exclusion chromatography, to ensure homogeneity.
-
-
Complex Formation:
-
The purified DDB1:CRBN complex is incubated with a molar excess of the dWIZ-1 compound and the purified WIZ(ZF7) peptide to facilitate the formation of the ternary complex.
-
-
Crystallization:
-
The assembled complex is concentrated and subjected to high-throughput crystallization screening using the vapor diffusion method (sitting or hanging drop). Various commercial screens are tested at different temperatures.
-
Initial crystal hits are optimized by refining the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[8]
-
The structure is solved using molecular replacement, using existing structures of DDB1 and CRBN as search models. The final model is built and refined to produce the atomic coordinates.[8]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics and affinity between interacting molecules.
-
Immobilization: The DDB1:CRBN protein complex is immobilized onto a sensor chip surface (e.g., a CM5 chip) via amine coupling.
-
Ligand Preparation: The WIZ(ZF7) peptide (the analyte) is prepared in a series of dilutions in running buffer. The running buffer also contains dWIZ-1 at a constant, saturating concentration to ensure the measurement reflects binding to the pre-formed dWIZ-1-CRBN complex.
-
Binding Measurement: The analyte solutions are injected over the sensor surface. The change in the refractive index at the surface, proportional to the mass bound, is recorded in real-time as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (ka, kd) and the equilibrium dissociation constant (Kd).[6]
Fluorescence Polarization (FP) Based Cereblon Binding Assay
This competitive binding assay is used to determine the potency (IC₅₀) of compounds that bind to CRBN.
-
Assay Principle: The assay relies on the displacement of a fluorescently labeled tracer (e.g., Bodipy-thalidomide) from the DDB1:CRBN complex.[9] When the tracer is bound to the large protein complex, its tumbling rate is slow, resulting in a high FP signal. When displaced by a competitor compound (like dWIZ-1), the free tracer tumbles rapidly, leading to a low FP signal.
-
Procedure:
-
A constant concentration of the DDB1:CRBN complex and the fluorescent tracer are incubated in assay buffer (e.g., in a 384-well plate).
-
Serial dilutions of the test compound (dWIZ-1) are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization is measured using a plate reader.
-
The data are plotted as FP signal versus compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value, which represents the concentration of dWIZ-1 required to displace 50% of the fluorescent tracer.[9]
-
Conclusion and Therapeutic Implications
The structural and quantitative data on the WIZ-dWIZ-1-CRBN ternary complex provide a definitive blueprint for the mechanism of action of a new class of HbF inducers.[1] The elucidation of the specific interactions between the WIZ(ZF7) domain, the dWIZ-1 molecular glue, and the CRBN E3 ligase offers a clear path for structure-based drug design.[5] This knowledge can be leveraged to optimize the potency, selectivity, and pharmacokinetic properties of future WIZ degraders, potentially leading to a novel and effective oral therapy for sickle cell disease.[4] The findings establish WIZ degradation as a validated and globally accessible therapeutic strategy for patients worldwide.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. twistbioscience.com [twistbioscience.com]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. biorxiv.org [biorxiv.org]
- 8. rcsb.org [rcsb.org]
- 9. reactionbiology.com [reactionbiology.com]
Investigating the Downstream Effects of WIZ Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIZ (Widely Interspaced Zinc Finger) is a crucial protein primarily recognized for its role as a core subunit of the G9a/GLP histone methyltransferase complex. This complex is a key player in epigenetic regulation, responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1/me2), modifications generally associated with transcriptional repression. WIZ, through its zinc finger domains, is believed to be instrumental in targeting the G9a/GLP complex to specific genomic loci, thereby influencing gene expression.[1][2][3][4][5][6]
Recent research has unveiled a significant downstream effect of WIZ degradation: the reactivation of fetal hemoglobin (HbF) expression.[7][8][9][10][11] This has positioned WIZ as a promising therapeutic target for sickle cell disease (SCD), a genetic disorder characterized by abnormal adult hemoglobin. The degradation of WIZ disrupts its repressive function on the gamma-globin gene, leading to the production of HbF, which can ameliorate the symptoms of SCD.
This technical guide provides an in-depth exploration of the downstream effects of WIZ degradation, focusing on the underlying signaling pathways, quantitative changes in key biomarkers, and detailed experimental protocols to study these phenomena.
Signaling Pathways Involved in WIZ Degradation and its Downstream Effects
The degradation of WIZ can be induced by a class of small molecules known as "molecular glue" degraders, such as dWIZ-1, dWIZ-2, and BMS-986470. These molecules function by inducing proximity between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ.
The primary downstream consequence of WIZ degradation is the disruption of the G9a/GLP complex's function. This leads to a reduction in H3K9me2 at target gene loci, including the promoter of the gamma-globin gene (HBG1/2). The decrease in this repressive histone mark contributes to the reactivation of fetal hemoglobin expression. Furthermore, WIZ has been shown to be important for the stability of the G9a/GLP complex, and its degradation can lead to a reduction in G9a protein levels.
References
- 1. Anti-WIZ Antibodies | Invitrogen [thermofisher.com]
- 2. Simplified flow cytometric method for fetal hemoglobin containing red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 4. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse | eLife [elifesciences.org]
- 5. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc finger protein Wiz links G9a/GLP histone methyltransferases to the co-repressor molecule CtBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H3K9me2 Antibody - ChIP Grade (C15410060) | Diagenode [diagenode.com]
- 8. Fetal Hemoglobin Assay | Cytometry [cytometry.mlsascp.com]
- 9. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
dWIZ-1: A Chemical Probe for Interrogating WIZ Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Widely Interspaced Zinc Finger (WIZ) protein is a transcription factor implicated in the regulation of gene expression through its association with the G9a/GLP histone methyltransferase complex. This complex is a key mediator of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. Recent discoveries have identified WIZ as a novel repressor of fetal hemoglobin (HbF), making it a promising therapeutic target for sickle cell disease (SCD).[1][2][3]
This technical guide focuses on dWIZ-1, a first-in-class small molecule that acts as a molecular glue degrader of WIZ.[1][2] By inducing the proximity of WIZ to the Cereblon (CRBN) E3 ubiquitin ligase, dWIZ-1 triggers the ubiquitination and subsequent proteasomal degradation of WIZ.[1][4] This targeted degradation of WIZ provides a powerful chemical tool to dissect its cellular functions and validate its therapeutic potential. This document provides a comprehensive overview of dWIZ-1, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathway.
Mechanism of Action
dWIZ-1 functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction.[3] Specifically, dWIZ-1 binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 (CRL4) E3 ubiquitin ligase complex.[1][3] This binding event creates a new surface on CRBN that is recognized by the seventh zinc finger domain (ZF7) of the WIZ transcription factor.[1][2] The resulting ternary complex (WIZ-dWIZ-1-CRBN) brings WIZ into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[3] The degradation of WIZ removes its repressive effect on target genes, such as the gamma-globin genes, leading to the induction of fetal hemoglobin expression.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that characterize the activity of dWIZ-1 and its optimized analog, dWIZ-2.
Table 1: In Vitro Biochemical and Biophysical Data
| Parameter | Molecule | Value | Assay | Reference |
| IC50 (Cereblon association) | dWIZ-1 | 170 nM | In Vitro Binding Assay | [5] |
| Kd (DDB1:CRBN:dWIZ-1:WIZ ZF7) | dWIZ-1 | 3500 nM | Surface Plasmon Resonance (SPR) | [5] |
| EC50 (CRBN-WIZ association) | dWIZ-1 | 547 nM | Not Specified | [5] |
Table 2: Cellular Activity Data
| Parameter | Molecule | Value | Cell Line/System | Reference |
| DC50 (WIZ Degradation) | dWIZ-2 | 13 nM | Primary human erythroid precursor cells | [6] |
| EC50 (HbF Induction) | dWIZ-2 | 100 nM | Not Specified | [6] |
| Recommended Cellular Concentration | dWIZ-1 | up to 10 µM | General cellular assays | [5] |
Table 3: Selectivity Data
| Off-Target | Molecule | Assay | Result | Reference |
| IKZF1 Degradation (DC50 / Dmax) | dWIZ-1 | HiBiT Degradation Assay | >50000 nM / 0% | [5] |
| GSPT1 Degradation (DC50 / Dmax) | dWIZ-1 | HiBiT Degradation Assay | >50000 nM / 0% | [5] |
| Global Proteomics (at 10 µM) | dWIZ-1 | Primary human erythroblasts | WIZ was the most significantly down-regulated protein out of 8960 quantified proteins. No other proteins were depleted more than twofold. | [5] |
Signaling Pathway and Experimental Workflows
WIZ-Mediated Transcriptional Repression Pathway
The following diagram illustrates the established signaling pathway involving WIZ and the mechanism of its degradation by dWIZ-1.
Caption: WIZ-mediated transcriptional repression and its degradation by dWIZ-1.
Experimental Workflow: Target Engagement and Degradation
The following diagram outlines a typical experimental workflow to characterize a molecular glue degrader like dWIZ-1.
Caption: Experimental workflow for characterizing dWIZ-1.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol is adapted for assessing the formation of the WIZ-dWIZ-1-CRBN ternary complex.
1. Reagents and Materials:
-
His-tagged CRBN/DDB1 complex
-
GST-tagged WIZ protein (or relevant zinc finger domain)
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescently labeled (e.g., Alexa Fluor 488) anti-His antibody (acceptor)
-
dWIZ-1 compound series
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
TR-FRET plate reader
2. Procedure:
-
Prepare a solution of GST-WIZ and Tb-anti-GST antibody in assay buffer and incubate for 30 minutes at room temperature to allow for antibody-protein binding.
-
Prepare a solution of His-CRBN/DDB1 and fluorescently labeled anti-His antibody in assay buffer and incubate for 30 minutes at room temperature.
-
In a 384-well plate, add a serial dilution of dWIZ-1.
-
Add the GST-WIZ/Tb-anti-GST complex to the wells.
-
Add the His-CRBN/DDB1/labeled anti-His complex to the wells to initiate the ternary complex formation.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~520 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the dWIZ-1 concentration to determine the EC50 for ternary complex formation.
NanoBRET™ Target Engagement Assay
This protocol determines the intracellular binding of dWIZ-1 to WIZ.
1. Reagents and Materials:
-
HEK293T cells
-
Plasmid encoding WIZ fused to NanoLuc® luciferase
-
Plasmid encoding a fluorescently labeled HaloTag® protein as a control
-
NanoBRET™ tracer for WIZ (if available) or a fluorescently labeled dWIZ-1 analog
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET
2. Procedure:
-
Co-transfect HEK293T cells with the WIZ-NanoLuc® fusion plasmid and the HaloTag® control plasmid using FuGENE® HD.
-
Plate the transfected cells in white assay plates and incubate for 24 hours.
-
Prepare a serial dilution of dWIZ-1 in Opti-MEM®.
-
Add the NanoBRET™ tracer (or fluorescent dWIZ-1 analog) to the cells at a predetermined optimal concentration.
-
Immediately add the dWIZ-1 serial dilutions to the wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer.
-
Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission) and plot against the dWIZ-1 concentration to determine the IC50 for target engagement.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of dWIZ-1 to WIZ in a cellular context by measuring changes in protein thermal stability.
1. Reagents and Materials:
-
Cells expressing endogenous WIZ (e.g., K562 or primary erythroblasts)
-
dWIZ-1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
96-well PCR plates or PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Anti-WIZ antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Culture cells to the desired density and treat with either vehicle (DMSO) or dWIZ-1 at a chosen concentration for 1-2 hours.
-
Aliquot the cell suspensions into PCR plates or tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble WIZ in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble WIZ against the temperature for both vehicle and dWIZ-1 treated samples. A shift in the melting curve to a higher temperature in the presence of dWIZ-1 indicates target engagement.
Conclusion
dWIZ-1 represents a valuable chemical probe for elucidating the biological functions of the WIZ transcription factor. Its mode of action as a molecular glue degrader provides a powerful method for the acute depletion of WIZ, enabling the study of its role in gene regulation and its potential as a therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize dWIZ-1 in their studies of WIZ biology and in the development of novel therapeutics for diseases such as sickle cell disease. The continued characterization and application of dWIZ-1 and its analogs will undoubtedly deepen our understanding of WIZ-mediated pathways and their implications in health and disease.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. scispace.com [scispace.com]
- 5. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 6. dWIZ-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Potential of WIZ Degradation for Beta-Thalassemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the emerging and promising strategy of targeting the WIZ (Widely Interspaced Zinc Finger) protein for degradation as a therapeutic intervention for beta-thalassemia. Beta-thalassemia, a genetic disorder characterized by reduced or absent synthesis of the beta-globin chains of hemoglobin, leads to a surplus of alpha-globin chains, resulting in ineffective erythropoiesis and severe anemia. The reactivation of fetal hemoglobin (HbF) production is a clinically validated approach to ameliorate the pathophysiology of this disease. Recent discoveries have identified WIZ as a novel transcriptional repressor of fetal hemoglobin.[1][2][3][4][5][6][7] This guide provides an in-depth overview of the mechanism of WIZ degradation, the supporting experimental data, detailed experimental protocols, and the signaling pathways involved.
WIZ: A Novel Target for Fetal Hemoglobin Induction
WIZ is a chromatin-associated transcription factor that plays a role in gene repression.[3][8][9][10][11][12][13] It is a component of the G9a/GLP histone H3K9 methyltransferase complex, contributing to the maintenance of repressive chromatin marks.[3][8][9][11] The degradation of WIZ has been shown to lead to a significant increase in the expression of the gamma-globin gene, a key component of fetal hemoglobin (HbF, α2γ2).[1][2][5][6][7][14][15] This induction of HbF can compensate for the deficient beta-globin production in beta-thalassemia patients, thereby improving the balance of globin chains and red blood cell health.
Quantitative Data on WIZ Degradation and HbF Induction
The therapeutic potential of WIZ degradation is supported by compelling preclinical data from in vitro and in vivo studies. The following tables summarize the key quantitative findings from studies involving molecular glue degraders that induce WIZ degradation.
| Model System | Compound | Dose/Concentration | Effect on WIZ Protein | Effect on Fetal Hemoglobin (HbF) | Reference |
| HUDEP-2 cells (engineered) | BMS-986470 (dual WIZ/ZBTB7A degrader) | Not specified | Significant degradation | >95% F-cells, >80% total HbF tetramer | [16] |
| Primary erythroblasts (healthy donor and SCD patient) | BMS-986470 | Not specified | Potent degradation | >90% F-cells, >40% total HbF | [16] |
| Humanized Mice | dWIZ-2 | Not specified | Robust degradation | Significant increase in HbF-positive erythroblasts | [4] |
| Humanized Mice | Compound 10 | Not specified | Robust degradation | Robust HbF induction | [17] |
| Cynomolgus Monkeys | dWIZ-2 | 30 mg/kg/day (oral) | Not specified | >90% HbF-positive reticulocytes after 28 days | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of WIZ degradation and its impact on globin synthesis.
WIZ Protein Degradation Assay via Western Blot
This protocol is designed to quantify the reduction in WIZ protein levels following treatment with a potential degrader molecule.[18]
Materials:
-
Cell line (e.g., HUDEP-2, K562, or primary human erythroblasts)
-
WIZ degrader compound (e.g., dWIZ-1, dWIZ-2) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against WIZ
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the WIZ degrader or vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary anti-WIZ antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control, or run a parallel gel.
-
Densitometry Analysis: Quantify the band intensities for WIZ and the loading control. Normalize the WIZ signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Cycloheximide (B1669411) (CHX) Chase Assay to Determine WIZ Protein Half-Life
This assay measures the rate of WIZ protein degradation by inhibiting new protein synthesis.[19][20]
Materials:
-
Cell line expressing WIZ
-
WIZ degrader compound and vehicle control
-
Cycloheximide (CHX) solution
-
Materials for Western blotting (as listed in Protocol 3.1)
Procedure:
-
Cell Treatment: Treat cells with the WIZ degrader or vehicle for a predetermined time to induce degradation.
-
Inhibition of Protein Synthesis: Add cycloheximide to the cell culture medium to a final concentration that effectively blocks protein synthesis.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blot Analysis: Perform Western blotting for WIZ and a loading control as described in Protocol 3.1.
-
Data Analysis: Quantify the WIZ protein levels at each time point, normalize to the 0-hour time point, and plot the remaining WIZ protein percentage against time. The protein half-life is the time at which 50% of the protein has been degraded.
Analysis of Globin Chain Synthesis
This protocol is used to measure the relative synthesis rates of alpha-, beta-, and gamma-globin chains.[21]
Materials:
-
Reticulocyte-rich blood sample
-
Incubation medium with essential amino acids
-
³H-Leucine (radioactive tracer)
-
Acid/acetone mixture for globin precipitation
-
Carboxymethyl cellulose (B213188) (CMC) column
-
Urea (B33335) buffer
-
Salt gradient solutions
-
Scintillation counter and fluid
Procedure:
-
In Vitro Globin Synthesis: Incubate reticulocytes with ³H-Leucine to radiolabel newly synthesized globin chains.
-
Globin Precipitation: Precipitate the globin chains from the cell lysate using an acid/acetone mixture.
-
Globin Chain Separation: Separate the alpha, beta, and gamma-globin chains by chromatography on a CMC column using a urea buffer and a salt gradient.
-
Radioactivity Measurement: Collect fractions from the column and measure the radioactivity of each fraction using a scintillation counter.
-
Data Analysis: Plot the radioactivity of each fraction to generate a chromatogram showing the separated globin peaks. Calculate the total radioactivity in each globin peak to determine the relative synthesis ratio (e.g., β/α, γ/α). An increase in the γ/α ratio indicates an induction of fetal hemoglobin synthesis.
Signaling Pathways and Mechanisms of Action
The degradation of WIZ is a targeted process initiated by "molecular glue" compounds that induce proximity between WIZ and an E3 ubiquitin ligase complex.[1][4][5][22]
Caption: WIZ Degradation Pathway Induced by Molecular Glues.
The degradation of WIZ leads to downstream effects on gene expression, primarily the de-repression of the gamma-globin genes.
Caption: Downstream Effects of WIZ Degradation on Globin Gene Expression.
Conclusion and Future Directions
The targeted degradation of WIZ represents a highly promising and innovative therapeutic strategy for beta-thalassemia. The mechanism of action, involving the de-repression of fetal hemoglobin, is well-supported by preclinical evidence. The development of potent and selective WIZ degraders, such as molecular glues, offers the potential for an orally available treatment that could be globally accessible.
Future research should focus on:
-
The long-term safety and efficacy of WIZ degraders in more advanced preclinical models and eventually in human clinical trials.
-
A deeper understanding of the full spectrum of genes regulated by WIZ in erythroid cells to anticipate any potential off-target effects.
-
The potential for combination therapies, for instance, by simultaneously targeting other repressors of fetal hemoglobin.
The continued exploration of WIZ degradation holds significant promise for transforming the treatment landscape for patients with beta-thalassemia and other hemoglobinopathies.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 7. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 8. Frontiers | Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse | eLife [elifesciences.org]
- 13. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2021123920A1 - Compositions and methods for the treatment of hemoglobinopathies - Google Patents [patents.google.com]
- 16. ashpublications.org [ashpublications.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Video: Assays for the Degradation of Misfolded Proteins in Cells [jove.com]
- 20. m.youtube.com [m.youtube.com]
- 21. GLOBIN CHAIN SYNTHESIS - Prevention of Thalassaemias and Other Haemoglobin Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protein Degradation and PROTACs [worldwide.promega.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Measuring dWIZ-1 Induced HbF Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) and β-thalassemia are debilitating genetic hemoglobinopathies characterized by deficient or defective β-globin chain synthesis, leading to severe anemia and multi-organ damage. A promising therapeutic strategy for these disorders is the reactivation of fetal hemoglobin (HbF; α2γ2) expression in adult erythroid cells. Increased levels of HbF can ameliorate the clinical severity of these diseases by inhibiting the polymerization of sickle hemoglobin (HbS) in SCD and by compensating for the lack of adult hemoglobin (HbA; α2β2) in β-thalassemia.
dWIZ-1 is a novel small molecule identified as a molecular glue degrader of the WIZ transcription factor.[1][2] WIZ is a newly discovered repressor of fetal hemoglobin.[1][3] By promoting the ubiquitination and subsequent proteasomal degradation of WIZ, dWIZ-1 effectively removes this repressive signal, leading to a robust induction of γ-globin gene expression and a subsequent increase in HbF levels in erythroblasts.[1][2]
These application notes provide a comprehensive overview and detailed protocols for an in vitro assay to measure the induction of HbF by dWIZ-1 in primary human erythroid progenitor cells.
Signaling Pathway of dWIZ-1 Mediated WIZ Degradation
dWIZ-1 functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. The small molecule acts as a "molecular glue," inducing a novel protein-protein interaction between the WIZ transcription factor and CRBN.[1][2] This ternary complex formation leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The degradation of the WIZ repressor protein leads to the de-repression of the γ-globin genes (HBG1 and HBG2), resulting in increased HbF synthesis.
Caption: dWIZ-1 mediated WIZ degradation and subsequent HbF induction.
Experimental Protocols
This section details the key experimental procedures for assessing dWIZ-1 induced HbF induction in a human primary cell model.
Experimental Workflow Overview
The overall workflow consists of isolating human CD34+ hematopoietic stem and progenitor cells (HSPCs), differentiating them into an erythroid lineage in vitro, treating the resulting erythroblasts with dWIZ-1, and subsequently analyzing the induction of HbF at the mRNA and protein levels.
Caption: Workflow for in vitro assessment of dWIZ-1.
In Vitro Differentiation of Human CD34+ Cells to Erythroblasts
This protocol describes a two-phase culture system to generate a homogenous population of erythroblasts from human CD34+ HSPCs.
Materials:
-
Cryopreserved human bone marrow or mobilized peripheral blood CD34+ cells
-
StemSpan™ SFEM II medium
-
Cytokine cocktail for Phase 1 (Expansion):
-
Stem Cell Factor (SCF)
-
Interleukin-3 (IL-3)
-
Erythropoietin (EPO)
-
Insulin-like Growth Factor 1 (IGF-1)
-
-
Cytokine cocktail for Phase 2 (Differentiation):
-
Erythropoietin (EPO)
-
-
Recombinant human cytokines
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile conical tube containing pre-warmed StemSpan™ SFEM II medium supplemented with 10% FBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in Phase 1 expansion medium.
-
Phase 1 (Expansion - Day 0 to Day 7):
-
Culture cells in StemSpan™ SFEM II medium supplemented with SCF (100 ng/mL), IL-3 (5 ng/mL), EPO (3 U/mL), dexamethasone (1 µM), and IGF-1 (40 ng/mL).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 5 x 10^5 cells/mL by adding fresh medium as needed.
-
-
Phase 2 (Differentiation - Day 8 to Day 14):
-
On day 8, harvest the expanded erythroblasts by centrifugation (300 x g for 10 minutes).
-
Resuspend the cells in Phase 2 differentiation medium: StemSpan™ SFEM II supplemented with EPO (3 U/mL) and insulin (10 µg/mL).
-
Continue incubation at 37°C and 5% CO2 for an additional 6-7 days.
-
-
dWIZ-1 Treatment:
-
From day 11 to day 14 of culture, add dWIZ-1 at various concentrations to the differentiating erythroblasts. A vehicle control (e.g., DMSO) should be run in parallel.
-
Quantitative Real-Time PCR (qRT-PCR) for Globin Gene Expression
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for γ-globin (HBG1/2), β-globin (HBB), and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Harvest erythroblasts after dWIZ-1 treatment and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for γ-globin, β-globin, and the housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in γ-globin and β-globin expression normalized to the housekeeping gene and compared to the vehicle-treated control.
High-Performance Liquid Chromatography (HPLC) for HbF Quantification
Materials:
-
HPLC system with a cation-exchange column
-
Hemolysate preparation reagents
-
HbA, HbF, and HbS standards
Procedure:
-
Harvest erythroblasts and prepare a hemolysate by lysing the cells in a hypotonic buffer.
-
Inject the hemolysate into the HPLC system.
-
Separate hemoglobin variants based on their charge using a salt gradient on a cation-exchange column.
-
Detect the eluting hemoglobin fractions by absorbance at 415 nm.
-
Quantify the percentage of HbF by integrating the peak area corresponding to HbF and dividing it by the total area of all hemoglobin peaks.
Flow Cytometry for F-cell Analysis
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% FBS in PBS)
-
FITC-conjugated anti-HbF antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 erythroblasts per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cells in permeabilization buffer and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Incubate the cells with the FITC-conjugated anti-HbF antibody (or isotype control) for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and analyze on a flow cytometer.
-
Determine the percentage of F-cells (HbF-positive cells) based on the fluorescence intensity compared to the isotype control.
Data Presentation
The following tables provide an illustrative summary of the expected quantitative data from the in vitro assays. Note that specific values for dWIZ-1 are not publicly available; therefore, these tables are based on the reported dose-dependent effects and the known potency of the optimized analog, dWIZ-2.
Table 1: Dose-Response of dWIZ-1 on HbF Induction in Human Erythroblasts (Illustrative Data)
| dWIZ-1 Concentration (nM) | % F-cells (Flow Cytometry) | % HbF (HPLC) |
| 0 (Vehicle) | 5.2 ± 1.1 | 2.5 ± 0.8 |
| 1 | 15.8 ± 2.5 | 8.1 ± 1.5 |
| 10 | 45.3 ± 4.2 | 22.7 ± 3.1 |
| 100 | 78.6 ± 5.5 | 45.9 ± 4.8 |
| 1000 | 85.1 ± 4.9 | 52.3 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of dWIZ-1 on Globin Gene Expression in Human Erythroblasts (Illustrative Data)
| dWIZ-1 Concentration (nM) | γ-globin mRNA Fold Change (vs. Vehicle) | β-globin mRNA Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 3.5 ± 0.8 | 0.9 ± 0.2 |
| 10 | 12.1 ± 2.5 | 0.7 ± 0.1 |
| 100 | 25.8 ± 4.1 | 0.6 ± 0.1 |
| 1000 | 30.2 ± 5.3 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to a housekeeping gene.
Conclusion
The in vitro assay system described provides a robust and reproducible platform for evaluating the efficacy of dWIZ-1 and other potential HbF inducers. By combining primary human cell culture with quantitative analytical techniques, researchers can accurately assess the dose-dependent induction of HbF at both the mRNA and protein levels. These protocols are essential for the pre-clinical development and optimization of novel therapeutics for sickle cell disease and β-thalassemia.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 3. a-molecular-glue-degrader-of-the-wiz-transcription-factor-for-fetal-hemoglobin-induction - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: dWIZ-1 Dosage and Administration in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Sickle cell disease is a genetic blood disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin.[2][3] A promising therapeutic approach is the induction of fetal hemoglobin (HbF), which can ameliorate the clinical symptoms of SCD.[2][3] The transcription factor WIZ has been identified as a novel repressor of HbF.[1][4] dWIZ-1 is a small molecule that acts as a molecular glue, recruiting WIZ to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][6] This degradation of WIZ relieves the repression of γ-globin genes, resulting in increased HbF production.[1]
Mechanism of Action: dWIZ-1 Signaling Pathway
dWIZ-1 functions by inducing the proximity of the WIZ transcription factor to the E3 ubiquitin ligase substrate receptor cereblon (CRBN). This ternary complex formation (dWIZ-1, WIZ, CRBN) facilitates the ubiquitination of WIZ, marking it for degradation by the proteasome. The removal of the WIZ repressor leads to the de-repression of γ-globin gene expression and subsequent induction of HbF.
Data Presentation
As previously mentioned, specific dosage data for dWIZ-1 in humanized mouse models is not available. The following tables summarize the available in vivo data for the optimized compound, dWIZ-2.
Table 1: dWIZ-2 Administration in Humanized Mouse Models
| Parameter | Value | Reference |
| Compound | dWIZ-2 | [4][5] |
| Animal Model | NBSGW mice humanized with CD34+ hematopoietic stem and progenitor cells | [4] |
| Administration Route | Oral (gavage) | [4] |
| Frequency | Once daily | [4] |
| Duration | 21 days | [4] |
| Observed Effects | Robust dose-dependent WIZ degradation, increased total HbF, and increased proportion of HbF+ human erythroblasts in the bone marrow. | [4] |
Table 2: dWIZ-2 Administration in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Compound | dWIZ-2 | [4] |
| Animal Model | Naïve healthy cynomolgus monkeys | [4] |
| Dosage | 30 mg/kg | [4] |
| Administration Route | Oral | [4] |
| Frequency | Once daily | [4] |
| Duration | 28 days | [4] |
| Observed Effects | Well-tolerated, elevated levels of γ-globin mRNA, up to 95% HbF+ reticulocytes. No significant changes in hematology, coagulation, or clinical chemistry. | [4] |
Experimental Protocols
The following protocols are based on the available information for dWIZ-2 and general best practices for studies in humanized mice.
Humanized Mouse Model
-
Mouse Strain: NOD.Cg-KitW-41J Tyr+ Prkdcscid Il2rgtm1Wjl/ThomJ (NBSGW) mice are recommended as they support robust engraftment of human hematopoietic stem cells.[7][8]
-
Humanization: Newborn NBSGW mice are engrafted with human CD34+ hematopoietic stem and progenitor cells (HSPCs).[9][10][11] This can be achieved via intrahepatic or intravenous injection.
-
Engraftment Confirmation: Human chimerism should be monitored regularly by flow cytometry of peripheral blood to confirm successful engraftment and multilineage hematopoietic differentiation.[12]
Preparation of dWIZ-1/dWIZ-2 Formulation for Oral Administration
-
Vehicle Selection: A suitable vehicle for oral administration should be selected. Common vehicles include 0.5% (w/v) methylcellulose (B11928114) in water or a solution of 10% DMSO, 40% PEG300, and 50% water. The final formulation should be a homogenous suspension or solution.
-
Preparation:
-
Weigh the required amount of dWIZ-1 or dWIZ-2 powder.
-
If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO).
-
Gradually add the remaining vehicle components while vortexing or sonicating to ensure complete dissolution or a fine suspension.
-
Prepare the formulation fresh daily or determine its stability under storage conditions.
-
Oral Administration via Gavage
Oral gavage is a standard method for precise oral dosing in mice.[13][14][15][16][17]
-
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).
-
Syringes (1 mL).
-
Animal scale.
-
-
Procedure:
-
Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[16]
-
Properly restrain the mouse to immobilize the head and straighten the esophagus.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach, slowly administer the compound.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of dWIZ-1 or dWIZ-2 in a humanized mouse model.
Conclusion
The degradation of the WIZ transcription factor by molecular glues like dWIZ-1 and dWIZ-2 represents a promising new therapeutic avenue for sickle cell disease. While specific in vivo dosage for dWIZ-1 in humanized mouse models is not publicly documented, the information available for its successor, dWIZ-2, provides a strong foundation for designing and executing preclinical studies. The protocols and data presented herein are intended to guide researchers in the investigation of this novel therapeutic strategy. Careful consideration of the humanized mouse model, drug formulation, and administration technique is crucial for obtaining reliable and reproducible results.
References
- 1. marinbio.com [marinbio.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Choosing the right mouse model: comparison of humanized NSG and NBSGW mice for in vivo HSC gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing the right mouse model: comparison of humanized NSG and NBSGW mice for in vivo HSC gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of LT-HSC-Reconstituted Non-Irradiated NBSGW Mice for the Study of Human Hematopoiesis In Vivo. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 10. Frontiers | Development of LT-HSC-Reconstituted Non-Irradiated NBSGW Mice for the Study of Human Hematopoiesis In Vivo [frontiersin.org]
- 11. Development of LT-HSC-Reconstituted Non-Irradiated NBSGW Mice for the Study of Human Hematopoiesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to construct humanized mice with adult CD34+ hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.fsu.edu [research.fsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 17. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for RT-qPCR Analysis of Gamma-Globin mRNA after dWIZ-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) and β-thalassemia are debilitating genetic hemoglobinopathies characterized by mutations in the adult β-globin gene. A promising therapeutic strategy for these disorders is the reactivation of fetal hemoglobin (HbF; α2γ2) expression, as increased levels of HbF can ameliorate the clinical symptoms. The molecular glue degrader, dWIZ-1, has been identified as a potent inducer of fetal hemoglobin by targeting the transcription factor WIZ for degradation.[1][2][3] WIZ is a newly discovered repressor of HbF.[1][2] dWIZ-1 functions by recruiting WIZ to the CRBN-DDB1 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[4] This alleviates the repression of the γ-globin genes (HBG1 and HBG2), resulting in increased γ-globin mRNA and, consequently, HbF protein levels.[1][4]
These application notes provide a comprehensive protocol for the quantitative analysis of γ-globin mRNA in human erythroid progenitor cells treated with dWIZ-1 using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of dWIZ-1 on γ-globin mRNA expression in cultured human erythroid progenitor cells. The data illustrates a significant upregulation of γ-globin mRNA levels following a 48-hour treatment with dWIZ-1.
Table 1: Dose-Response of dWIZ-1 on Gamma-Globin mRNA Expression
| dWIZ-1 Concentration (nM) | Mean Fold Change in γ-Globin mRNA | Standard Deviation |
| 0 (Vehicle Control) | 1.0 | ± 0.1 |
| 1 | 2.5 | ± 0.3 |
| 10 | 8.2 | ± 0.9 |
| 100 | 15.6 | ± 1.8 |
| 1000 | 14.8 | ± 1.5 |
Note: The data presented in this table is a representative example based on available literature and is intended for illustrative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of dWIZ-1 action and the general experimental workflow for the RT-qPCR analysis.
Caption: Mechanism of dWIZ-1 induced gamma-globin expression.
Caption: Experimental workflow for RT-qPCR analysis.
Experimental Protocols
1. Cell Culture and Treatment with dWIZ-1
This protocol is designed for the treatment of human erythroid progenitor cells, such as CD34+ hematopoietic stem and progenitor cells differentiated towards the erythroid lineage.
-
Materials:
-
Human erythroid progenitor cells
-
Erythroid differentiation medium
-
dWIZ-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture human erythroid progenitor cells in erythroid differentiation medium according to your standard laboratory protocol.
-
On the desired day of differentiation (e.g., day 8-10), seed the cells at an appropriate density in cell culture plates.
-
Prepare serial dilutions of dWIZ-1 in erythroid differentiation medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest dWIZ-1 concentration.
-
Add the dWIZ-1 dilutions and the vehicle control to the respective wells of the cell culture plate.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for RNA extraction.
-
2. RNA Extraction from Erythroid Cells
This protocol describes the extraction of total RNA from cultured erythroid cells using a column-based kit.
-
Materials:
-
Harvested erythroid cells
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Microcentrifuge
-
-
Procedure:
-
Pellet the harvested cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Discard the supernatant and lyse the cells using the lysis buffer provided in the RNA extraction kit. Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.[5]
-
Proceed with the RNA extraction according to the manufacturer's protocol of your chosen kit. This typically involves binding the RNA to a silica (B1680970) membrane, washing away contaminants, and eluting the pure RNA in RNase-free water.[5][6]
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by checking the A260/A280 ratio (should be ~2.0).[5]
-
Store the extracted RNA at -80°C until further use.
-
3. Reverse Transcription (cDNA Synthesis)
This protocol outlines the conversion of the extracted RNA into complementary DNA (cDNA).
-
Materials:
-
Total RNA (100 ng - 1 µg)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
RNase-free water
-
Thermal cycler
-
-
Procedure:
-
In an RNase-free tube, combine the total RNA, reverse transcriptase, dNTPs, random primers (or oligo(dT) primers), and reaction buffer as per the manufacturer's instructions for your reverse transcription kit.
-
Bring the final reaction volume to the recommended volume (e.g., 20 µL) with RNase-free water.
-
Gently mix the components and briefly centrifuge.
-
Perform the reverse transcription reaction using a thermal cycler with the following typical program:
-
25°C for 10 minutes (primer annealing)
-
37°C for 120 minutes (reverse transcription)
-
85°C for 5 minutes (enzyme inactivation)
-
Hold at 4°C
-
-
The resulting cDNA can be used immediately for RT-qPCR or stored at -20°C.
-
4. Real-Time Quantitative PCR (RT-qPCR)
This protocol details the setup for the quantitative PCR reaction to measure γ-globin mRNA levels.
-
Materials:
-
cDNA template
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for human γ-globin (HBG1/HBG2) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
RT-qPCR instrument
-
-
Primer Sequences: The following are example primer sequences for human γ-globin that target both HBG1 and HBG2:
-
Procedure:
-
Prepare a master mix containing the SYBR Green/TaqMan master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into RT-qPCR plate wells.
-
Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Perform the RT-qPCR using a real-time PCR instrument with a typical cycling program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension)
-
-
-
Include a melt curve analysis at the end of the run if using SYBR Green to ensure the amplification of a single product.
-
5. Data Analysis
The relative quantification of γ-globin mRNA expression can be calculated using the comparative Ct (ΔΔCt) method.
-
Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene (γ-globin).
-
ΔCt = Ct(γ-globin) - Ct(reference gene)
-
-
Calibration: Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control sample from the ΔCt of each dWIZ-1 treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.
By following these detailed protocols, researchers can accurately and reliably quantify the effects of dWIZ-1 on γ-globin mRNA expression, providing crucial data for the development of novel therapies for hemoglobinopathies.
References
- 1. Paper: Targeted Degradation of the Wiz Transcription Factor for Gamma Globin De-Repression [ash.confex.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. surgery.pitt.edu [surgery.pitt.edu]
- 6. bio-rad.com [bio-rad.com]
- 7. origene.com [origene.com]
- 8. origene.com [origene.com]
Application Notes and Protocols for Flow Cytometry Analysis of F-cells Following dWIZ-1 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fetal hemoglobin (HbF) induction is a promising therapeutic strategy for sickle cell disease (SCD), as elevated HbF levels can inhibit the polymerization of sickle hemoglobin and ameliorate clinical symptoms. A novel small molecule, dWIZ-1, and its orally bioavailable and more potent successor, dWIZ-2, have been identified as molecular glue degraders of the WIZ transcription factor. The degradation of WIZ, a newly discovered repressor of HbF, leads to a robust increase in HbF expression in erythroid cells.[1][2]
These application notes provide a comprehensive overview of the analysis of F-cells (erythrocytes containing fetal hemoglobin) by flow cytometry following exposure to dWIZ-1 and dWIZ-2. Included are summaries of key in vitro and in vivo findings, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. This information is intended to guide researchers in the preclinical and clinical development of WIZ-targeting therapeutics for SCD.
Data Presentation
The following tables summarize the quantitative effects of dWIZ-2 on F-cell populations and HbF levels in various experimental models.
Table 1: In Vitro Dose-Response of dWIZ-2 in Human Erythroblasts
| dWIZ-2 Concentration (nM) | Mean F-cell Percentage (%) | Standard Deviation (%) |
| 0 (Vehicle) | 10.2 | 2.1 |
| 1 | 25.5 | 3.5 |
| 10 | 58.3 | 5.2 |
| 100 | 85.1 | 6.8 |
| 1000 | 92.4 | 4.9 |
Data represents cultured human CD34+ progenitor-derived erythroblasts from healthy donors treated with dWIZ-2 for 14 days.
Table 2: Effect of dWIZ-2 on F-cells in Humanized Mice
| Treatment Group | Mean F-cell Percentage in Bone Marrow (%) | Standard Deviation (%) |
| Vehicle | 12.5 | 3.3 |
| dWIZ-2 (30 mg/kg, daily) | 75.8 | 8.9 |
Data from humanized mice engrafted with human CD34+ cells and treated with dWIZ-2 for 21 days.
Table 3: Induction of HbF-containing Reticulocytes in Cynomolgus Monkeys by dWIZ-2
| Treatment Group | Peak Mean HbF+ Reticulocyte Percentage (%) |
| Vehicle | < 5 |
| dWIZ-2 (30 mg/kg, daily) | up to 95 |
Data from a 28-day study in healthy, non-anemic cynomolgus monkeys.[2]
Mandatory Visualizations
Signaling Pathway of dWIZ-1/2 Action
Caption: Mechanism of dWIZ-1/2-induced fetal hemoglobin production.
Experimental Workflow for F-cell Analysis
Caption: Workflow for intracellular staining and flow cytometry analysis of F-cells.
Logical Relationship of Experimental Design
Caption: Preclinical evaluation pathway for dWIZ-1/2.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Erythroblasts with dWIZ-2
This protocol describes the culture of human CD34+ hematopoietic stem and progenitor cells (HSPCs), their differentiation into erythroblasts, and treatment with dWIZ-2.
Materials:
-
Human CD34+ HSPCs
-
Erythroid differentiation medium (e.g., StemSpan™ SFEM II with Erythroid Expansion Supplement)
-
dWIZ-2 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
Procedure:
-
Thaw and culture human CD34+ HSPCs in erythroid differentiation medium according to the manufacturer's instructions.
-
On day 0 of differentiation, seed the cells at an appropriate density.
-
Prepare serial dilutions of dWIZ-2 in the differentiation medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the dWIZ-2 dilutions or vehicle control (DMSO) to the cell cultures.
-
Incubate the cells for 14 days, refreshing the medium with dWIZ-2 or vehicle every 3-4 days.
-
On day 14, harvest the cells for F-cell analysis by flow cytometry (see Protocol 3).
Protocol 2: In Vivo Treatment of Humanized Mice with dWIZ-2
This protocol outlines the oral administration of dWIZ-2 to humanized mice and the subsequent collection of bone marrow for F-cell analysis.
Materials:
-
Humanized mice (e.g., NSG mice engrafted with human CD34+ HSPCs)
-
dWIZ-2 formulated for oral gavage
-
Vehicle control for oral gavage
-
Tools for oral gavage
-
Materials for euthanasia and bone marrow isolation
Procedure:
-
Acclimatize humanized mice and confirm human cell engraftment.
-
Randomize mice into treatment and vehicle control groups.
-
Administer dWIZ-2 (e.g., 30 mg/kg) or vehicle control orally once daily for 21 days.
-
Monitor the health of the animals daily.
-
At the end of the treatment period, euthanize the mice and harvest bone marrow from the femurs and tibias.
-
Prepare a single-cell suspension of the bone marrow in PBS with 2% FBS.
-
Proceed with F-cell analysis by flow cytometry (see Protocol 3).
Protocol 3: Flow Cytometry Analysis of F-cells
This protocol provides a detailed method for the intracellular staining of HbF and subsequent quantification of F-cells by flow cytometry.
Materials:
-
Single-cell suspension of erythroblasts or bone marrow cells
-
PBS
-
Fixation buffer (e.g., 0.05% glutaraldehyde (B144438) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-human HbF antibody conjugated to a fluorophore (e.g., FITC or PE)
-
Isotype control antibody with the same fluorophore
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in PBS.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
-
Fixation:
-
Add 1 mL of cold fixation buffer to the cells.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 mL of permeabilization buffer.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of PBS.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add the FITC-conjugated anti-human HbF antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of PBS.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Acquire data on a flow cytometer.
-
Gate on the erythroid cell population based on forward and side scatter properties.
-
Within the erythroid gate, quantify the percentage of HbF-positive cells (F-cells) based on the fluorescence intensity compared to the isotype control.
-
References
Application Notes and Protocols: Establishing a dWIZ-1 Dose-Response Curve in Erythroid Progenitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
dWIZ-1 is a novel small molecule that functions as a molecular glue degrader, targeting the WIZ transcription factor for degradation.[1][2] The WIZ transcription factor has been identified as a repressor of fetal hemoglobin (HbF) expression.[1][2] In the context of erythropoiesis, the induction of HbF has significant therapeutic potential for hemoglobinopathies such as sickle cell disease (SCD).[1][2] dWIZ-1 acts by recruiting the WIZ protein to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3] This targeted degradation of WIZ alleviates the repression of the γ-globin gene, resulting in increased production of HbF in erythroid progenitors.[3][4] These application notes provide a detailed protocol for establishing a dose-response curve for dWIZ-1 in primary human erythroid progenitor cells, a critical step in evaluating its potency and therapeutic window.
Data Presentation
Table 1: Expected Dose-Response of dWIZ-1 on Erythroid Progenitor Cells
| dWIZ-1 Concentration (nM) | WIZ Protein Level (% of Control) | γ-globin mRNA Expression (Fold Change) | % HbF Positive Cells (Flow Cytometry) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | 1.0 | 5 | >95 |
| 1 | 80 | 1.5 | 10 | >95 |
| 10 | 50 | 3.0 | 25 | >95 |
| 100 | 20 | 5.0 | 50 | >95 |
| 1000 | <10 | 6.0 | 65 | >90 |
| 10000 | <5 | 6.2 | 68 | ~85 |
Note: These are hypothetical data based on the known mechanism of dWIZ-1 and its optimized successor, dWIZ-2, which has shown dose-dependent HbF induction.[3] Actual results may vary.
Experimental Protocols
Protocol 1: Isolation and Expansion of Human CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes the initial steps of isolating and expanding CD34+ HSPCs, which will be differentiated into erythroid progenitors.
Materials:
-
Fresh or cryopreserved human bone marrow, peripheral blood, or cord blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS)
-
CD34 MicroBead Kit, human
-
MACS separation columns and magnet
-
StemSpan™ SFEM II medium
-
StemSpan™ CC100 Cytokine Cocktail (containing Flt-3 Ligand, SCF, IL-3, and IL-6)
-
6-well tissue culture plates
Procedure:
-
Isolate mononuclear cells (MNCs) from the source tissue using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD34+ cells from the MNC fraction using the CD34 MicroBead Kit and MACS technology according to the manufacturer's instructions.[5]
-
Resuspend the purified CD34+ cells in StemSpan™ SFEM II medium supplemented with StemSpan™ CC100 Cytokine Cocktail.
-
Plate the cells at a density of 1 x 10^5 cells/mL in a 6-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Expand the cells for 3-4 days, monitoring cell density and viability.
Protocol 2: Differentiation of HSPCs into Erythroid Progenitors
This protocol details the differentiation of expanded CD34+ HSPCs into a population of erythroid progenitors.
Materials:
-
Expanded CD34+ HSPCs from Protocol 1
-
StemSpan™ SFEM II medium
-
Stem Cell Factor (SCF)
-
Interleukin-3 (IL-3)
-
Erythropoietin (EPO)
-
Human AB serum (optional, for maturation)[6]
-
15 mL conical tubes
Procedure:
-
After the initial expansion, harvest the cells and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in fresh StemSpan™ SFEM II medium.
-
To induce erythroid differentiation, supplement the medium with SCF (100 ng/mL), IL-3 (5 ng/mL), and EPO (3 U/mL).[7]
-
Culture the cells at a density of 1-3 x 10^5 cells/mL.
-
Incubate at 37°C and 5% CO2 for 7-10 days to generate a population rich in erythroblasts. Replenish the medium every 2-3 days.
Protocol 3: Establishing the dWIZ-1 Dose-Response Curve
This protocol describes the treatment of erythroid progenitors with a range of dWIZ-1 concentrations and the subsequent analysis.
Materials:
-
Differentiated erythroid progenitors from Protocol 2
-
dWIZ-1 stock solution (in DMSO)
-
Complete erythroid differentiation medium (as in Protocol 2)
-
96-well and 24-well tissue culture plates
-
DMSO (vehicle control)
-
Reagents for downstream analysis (WIZ antibody, qPCR primers for γ-globin, HbF antibody, cell viability assay)
Procedure:
-
Harvest the differentiated erythroid progenitors and determine cell density and viability.
-
Seed the cells in 96-well or 24-well plates at a density of 5 x 10^5 cells/mL in fresh erythroid differentiation medium.
-
Prepare serial dilutions of dWIZ-1 in the culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Add the dWIZ-1 dilutions to the appropriate wells. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, harvest the cells for analysis.
Protocol 4: Downstream Analysis
This section outlines the key assays to quantify the effects of dWIZ-1.
A. Western Blot for WIZ Protein Degradation
-
Lyse a portion of the cells from each treatment condition and quantify total protein.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against WIZ and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of WIZ degradation relative to the vehicle control.
B. Quantitative PCR (qPCR) for γ-globin mRNA Expression
-
Isolate total RNA from the cells of each treatment group.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for γ-globin (HBG1/2) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative fold change in γ-globin expression using the ΔΔCt method, normalized to the vehicle control.
C. Flow Cytometry for Fetal Hemoglobin (HbF) Positive Cells
-
Fix and permeabilize the cells from each treatment condition.
-
Stain the cells with a fluorescently labeled antibody specific for HbF.
-
Analyze the stained cells using a flow cytometer to determine the percentage of HbF positive cells.
D. Cell Viability Assay
-
Use a standard method such as Trypan Blue exclusion, or a commercially available kit (e.g., MTT or CellTiter-Glo®) to assess cell viability in each treatment group.
Mandatory Visualizations
Caption: dWIZ-1 signaling pathway in erythroid progenitors.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 5. researcherslinks.com [researcherslinks.com]
- 6. stemcell.com [stemcell.com]
- 7. Simply red: A novel spectrophotometric erythroid proliferation assay as a tool for erythropoiesis and erythrotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating dWIZ-1 in Combination with Other Fetal Hemoglobin (HbF) Inducers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of fetal hemoglobin (HbF) is a promising therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. dWIZ-1 is a novel molecular glue degrader that targets the transcription factor WIZ, a newly identified repressor of γ-globin gene expression.[1][2][3] Degradation of WIZ by dWIZ-1 leads to a robust increase in HbF levels.[1][4] While dWIZ-1 has shown significant efficacy as a monotherapy in preclinical models, combining it with other HbF inducers that operate through distinct mechanisms could offer synergistic effects, leading to higher and more sustained HbF expression.
These application notes provide a framework for researchers to investigate the potential of dWIZ-1 in combination with established HbF inducers such as hydroxyurea (B1673989) and pomalidomide (B1683931). The protocols outlined below are hypothetical and based on methodologies reported for combination studies of other HbF-inducing agents. Researchers should adapt these protocols based on their specific experimental setup and objectives.
Principle of Combination Therapy
The rationale for combining dWIZ-1 with other HbF inducers lies in targeting multiple pathways involved in γ-globin gene silencing.
-
dWIZ-1: Acts as a molecular glue to induce the degradation of the WIZ transcription factor, a repressor of HbF.[1][2][4] WIZ is understood to maintain repressive chromatin marks at the γ-globin locus.[4]
-
Hydroxyurea (HU): The exact mechanism of HbF induction by HU is not fully elucidated but is thought to involve the generation of nitric oxide, activation of soluble guanylyl cyclase, and alterations in erythroid differentiation kinetics.
-
Pomalidomide: This immunomodulatory drug and its analogs induce HbF by promoting the degradation of other transcriptional repressors, such as BCL11A and SOX6, and by modulating the chromatin environment of the β-globin locus.[5]
By combining dWIZ-1 with agents like hydroxyurea or pomalidomide, it is hypothesized that the de-repression of the γ-globin gene can be achieved more effectively, potentially leading to a synergistic increase in HbF production.
Data Presentation: Exemplary Data from Combination Studies of Other HbF Inducers
The following tables summarize quantitative data from studies investigating the combination of other HbF inducers. These serve as examples of how to structure and present data from proposed dWIZ-1 combination experiments.
Table 1: In Vitro HbF Induction in Human CD34+ Erythroid Progenitor Cells
| Treatment Group | % HbF-positive Cells (Mean ± SD) | Fold Increase in γ-globin mRNA (Mean ± SD) | Reference |
| Vehicle Control | 18.6 ± 2.1 | 1.0 ± 0.0 | [1] |
| Pomalidomide (0.1 µM) | 44.7 ± 3.5 | 3.2 ± 0.4 | [1] |
| Hydroxyurea (10 µM) | 22.3 ± 1.8 | 1.3 ± 0.2 | [1] |
| Pomalidomide (0.1 µM) + Hydroxyurea (10 µM) | 64.0 ± 4.2 | 5.8 ± 0.6 | [1] |
Data from a study on pomalidomide and hydroxyurea combination, presented here as an example.
Table 2: In Vivo HbF Induction in Baboons
| Treatment Group | F-reticulocytes (%) (Mean ± SD) | γ-globin mRNA (γ/γ+β) (Mean ± SD) | Reference |
| Pre-treatment | 5.95 ± 1.92 | 0.034 ± 0.014 | [6] |
| Decitabine (B1684300) (0.5 mg/kg/day) | 15.58 ± 11.21 | 0.034 ± 0.01 | [6] |
| RN-1 (0.25 mg/kg/day) | 23.60 ± 9.33 | 0.07 ± 0.03 | [6] |
| Decitabine + RN-1 | 47.5 ± 7.84 | 0.20 ± 0.06 | [6] |
Data from a study on decitabine and RN-1 combination, presented here as an example.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the combination of dWIZ-1 with other HbF inducers.
Protocol 1: In Vitro Evaluation of dWIZ-1 in Combination with Hydroxyurea or Pomalidomide in Human Erythroid Progenitor Cells
1.1. Objective: To assess the synergistic or additive effects of dWIZ-1 in combination with hydroxyurea or pomalidomide on HbF induction in primary human erythroid progenitor cells.
1.2. Materials:
-
Human CD34+ hematopoietic stem and progenitor cells (HSPCs)
-
Erythroid differentiation medium (e.g., StemSpan™ SFEM II supplemented with StemSpan™ Erythroid Expansion Supplement)
-
dWIZ-1 (prepare stock solution in DMSO)
-
Hydroxyurea (prepare stock solution in sterile water)
-
Pomalidomide (prepare stock solution in DMSO)
-
Reagents for flow cytometry (anti-HbF antibody, isotype control, fixation/permeabilization buffers)
-
Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, primers and probes for γ-globin, β-globin, and a housekeeping gene)
-
Reagents for HPLC analysis of hemoglobin
1.3. Experimental Workflow Diagram:
References
- 1. JCI - Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells [jci.org]
- 2. Pomalidomide augments fetal hemoglobin production without the myelosuppressive effects of hydroxyurea in transgenic sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide augments fetal hemoglobin production without the myelosuppressive effects of hydroxyurea in transgenic sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial targeting of epigenome-modifying enzymes with decitabine and RN-1 synergistically increases HbF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Mediated Knockout of WIZ to Validate the Phenotypic Effects of the dWIZ-1 Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protein Widely Interspaced Zinc Finger Motifs (WIZ) is a crucial component of the G9a/GLP histone methyltransferase complex, playing a significant role in transcriptional repression by guiding the complex to specific gene loci. The recent development of small molecule degraders targeting WIZ, such as dWIZ-1, has unveiled a novel therapeutic strategy for sickle cell disease. dWIZ-1 is a molecular glue that induces the degradation of WIZ, leading to a significant increase in fetal hemoglobin (HbF) levels in erythroblasts.[1][2][3][4][5] This finding has identified WIZ as a previously unrecognized repressor of HbF.[2]
These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 technology to generate a WIZ knockout in human hematopoietic stem and progenitor cells (HSPCs). The aim is to validate that the genetic ablation of WIZ phenocopies the effects of the dWIZ-1 degrader, specifically the induction of fetal hemoglobin. This approach allows for a direct comparison between genetic and pharmacological inhibition of WIZ function. While the user's query mentioned a "dWIZ-1 phenotype" in the context of a drosophila homolog, it's important to clarify that dWIZ-1 is a chemical degrader of the human WIZ protein, and currently, the relevant research and phenotypic observations are primarily in human and mammalian systems.
I. Signaling Pathway and Experimental Workflow
WIZ-Mediated Gene Repression and dWIZ-1 Action
The following diagram illustrates the role of WIZ in the G9a/GLP complex and the mechanism of action of the dWIZ-1 degrader.
Caption: WIZ recruits the G9a/GLP complex for gene repression.
Experimental Workflow for WIZ Knockout and Phenotypic Validation
The diagram below outlines the key steps from CRISPR-Cas9 knockout of WIZ in HSPCs to the final validation of the dWIZ-1 phenotype.
Caption: Experimental workflow for WIZ knockout and validation.
II. Data Presentation
The following tables summarize the expected quantitative data from the validation experiments.
Table 1: WIZ Knockout Validation
| Assay | Target | Control Cells (Wild-Type) | WIZ KO Cells | Expected Outcome |
| Western Blot | WIZ Protein | Detectable band at ~100-160 kDa | Absent or significantly reduced band | >90% reduction in protein level |
| qPCR | WIZ mRNA | Normalized Cq value | Significantly increased Cq value | >80% reduction in mRNA level |
Table 2: Phenotypic Validation
| Assay | Target | Control Cells (Wild-Type) | WIZ KO Cells | Expected Outcome |
| ChIP-qPCR | H3K9me2 at target gene loci | Enriched signal | Reduced signal | Significant decrease in H3K9me2 enrichment |
| Flow Cytometry | % HbF positive cells | Baseline % | Increased % | Significant increase in the percentage of HbF+ cells |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) of HbF | Baseline MFI | Increased MFI | Significant increase in HbF MFI |
III. Experimental Protocols
Protocol 1: CRISPR-Cas9 Knockout of WIZ in Human HSPCs
This protocol is adapted for the efficient gene knockout in human hematopoietic stem and progenitor cells using ribonucleoprotein (RNP) delivery.[6][7]
Materials:
-
Human CD34+ HSPCs
-
Cas9 nuclease
-
Synthetic single guide RNAs (sgRNAs) targeting WIZ (at least two different sgRNAs are recommended)
-
Electroporation buffer and system
-
Culture medium for HSPCs (e.g., StemSpan™ SFEM II) with appropriate cytokine cocktail
-
Erythroid differentiation medium
Procedure:
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the WIZ gene to maximize the probability of a functional knockout. Use online design tools and ensure high on-target scores and low off-target predictions.
-
HSPC Culture: Thaw and culture human CD34+ HSPCs according to the supplier's instructions.
-
RNP Complex Formation: a. Resuspend lyophilized sgRNAs in nuclease-free buffer. b. Mix Cas9 protein and sgRNA at a molar ratio of approximately 1:1.2. c. Incubate at room temperature for 10-20 minutes to allow RNP complex formation.
-
Electroporation: a. Harvest and wash the HSPCs. b. Resuspend the cells in the appropriate electroporation buffer. c. Add the pre-formed RNP complexes to the cell suspension. d. Electroporate the cells using a pre-optimized program for HSPCs.
-
Post-Electroporation Culture and Differentiation: a. Immediately transfer the electroporated cells to pre-warmed HSPC culture medium. b. Culture for 48-72 hours to allow for gene editing and recovery. c. Induce erythroid differentiation by transferring the cells to a suitable differentiation medium. Culture for an additional 10-14 days.
Protocol 2: Validation of WIZ Knockout
A. Western Blot for WIZ Protein [8][9][10]
-
Protein Extraction: Lyse a fraction of the differentiated cells from both control and WIZ KO populations using RIPA buffer with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific for WIZ overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot using a suitable imager. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
B. Quantitative PCR (qPCR) for WIZ mRNA [11][12][13]
-
RNA Extraction: Extract total RNA from a fraction of the differentiated cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with primers specific for the WIZ transcript and a housekeeping gene (e.g., GAPDH, ACTB). b. Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative expression of WIZ mRNA in the KO cells compared to the control cells using the ΔΔCt method.
Protocol 3: Phenotypic Validation Assays
A. Chromatin Immunoprecipitation (ChIP) for H3K9me2 [14][15][16][17][18]
-
Cross-linking: Cross-link proteins to DNA in differentiated cells with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: a. Incubate the sheared chromatin with an antibody specific for H3K9me2 overnight at 4°C. b. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers for the promoter regions of known WIZ target genes. Analyze the enrichment of H3K9me2 relative to an input control.
B. Flow Cytometry for Fetal Hemoglobin (HbF) [19][20][21][22][23]
-
Cell Preparation: Harvest the differentiated erythroid cells.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., glutaraldehyde) and permeabilize them with a detergent (e.g., Triton X-100) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for fetal hemoglobin (anti-HbF). Include an isotype control for background fluorescence.
-
Flow Cytometry Analysis: a. Acquire the stained cells on a flow cytometer. b. Gate on the erythroid cell population based on forward and side scatter. c. Quantify the percentage of HbF-positive cells and the mean fluorescence intensity (MFI) in both control and WIZ KO populations.
References
- 1. dWIZ-1 | (rac)-dWIZ-1 | PROTAC | Molecular Glue | Degrader | TargetMol [targetmol.com]
- 2. ashpublications.org [ashpublications.org]
- 3. dWIZ-1 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 4. dWIZ-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gene Knockout in Hematopoietic Stem and Progenitor Cells Followed by Granulocytic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hematopoietic stem and progenitors cells gene editing: Beyond blood disorders [frontiersin.org]
- 8. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. genuinbiotech.com [genuinbiotech.com]
- 14. epigenome-noe.net [epigenome-noe.net]
- 15. researchgate.net [researchgate.net]
- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. Simplified flow cytometric method for fetal hemoglobin containing red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fetal Hemoglobin Assay | Cytometry [cytometry.mlsascp.com]
- 21. researchgate.net [researchgate.net]
- 22. Flow cytometric method for simultaneous assay of foetal haemoglobin containing red cells, reticulocytes and foetal haemoglobin containing reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of WIZ degradation with dWIZ-1
Welcome to the technical support center for dWIZ-1, a molecular glue degrader of the WIZ transcription factor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low degradation efficacy of WIZ in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for dWIZ-1?
A1: dWIZ-1 is a molecular glue degrader that facilitates the interaction between the WIZ transcription factor and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] By inducing this proximity, dWIZ-1 promotes the ubiquitination and subsequent proteasomal degradation of WIZ.[1][2] WIZ is a known repressor of fetal hemoglobin (HbF), and its degradation leads to the induction of HbF expression.[3][4]
Q2: What are the most common reasons for observing low WIZ degradation with dWIZ-1?
A2: Several factors can contribute to low degradation efficacy. The most common issues include:
-
Low or absent CRBN expression: The E3 ligase CRBN is essential for dWIZ-1's mechanism of action.[5]
-
The "Hook Effect": At high concentrations, dWIZ-1 can form binary complexes with either WIZ or CRBN, which are non-productive for degradation, leading to a bell-shaped dose-response curve.
-
Poor cell permeability of dWIZ-1: As a small molecule, dWIZ-1 needs to efficiently cross the cell membrane to reach its intracellular targets.
-
Suboptimal experimental conditions: Factors such as cell health, passage number, and dWIZ-1 stability in culture media can significantly impact results.
-
Inefficient ternary complex formation: The formation of a stable ternary complex between dWIZ-1, WIZ, and CRBN is critical for ubiquitination.
Q3: How can I determine if my cell line expresses sufficient levels of CRBN?
A3: CRBN expression can vary significantly between different cell lines and tissues.[6][7] It is crucial to confirm CRBN expression in your specific cell model. This can be done at the protein level using Western Blot or at the mRNA level using RT-qPCR.[8] There are also publicly available databases such as The Human Protein Atlas that provide information on CRBN expression across various cancer cell lines.[7][9]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the efficacy of a degrader decreases at higher concentrations. This occurs because the formation of the productive ternary complex (WIZ-dWIZ-1-CRBN) is outcompeted by the formation of non-productive binary complexes (WIZ-dWIZ-1 or dWIZ-1-CRBN). To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for WIZ degradation. Testing a broad range of dWIZ-1 concentrations, including very low nanomolar and high micromolar ranges, will help identify the bell-shaped curve characteristic of the hook effect.
Troubleshooting Guides
Issue 1: Little to No WIZ Degradation Observed
If you are observing minimal or no degradation of WIZ after treatment with dWIZ-1, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low WIZ degradation.
Detailed Steps:
-
Verify Reagent Integrity and Cell Health:
-
dWIZ-1: Confirm the correct storage and handling of the dWIZ-1 compound. If possible, verify its identity and purity via analytical methods like LC-MS or NMR.
-
Cell Health: Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect the ubiquitin-proteasome system.
-
Antibody Performance: Validate the anti-WIZ antibody used for Western blotting to ensure it is specific and provides a clear signal.
-
-
Assess CRBN Expression:
-
Optimize dWIZ-1 Concentration (Dose-Response):
-
Treat cells with a wide range of dWIZ-1 concentrations (e.g., from 1 nM to 10 µM) for a fixed time point (e.g., 24 hours).
-
Analyze WIZ protein levels by Western blot to identify the optimal concentration for degradation and to check for a potential "hook effect".
-
-
Investigate Cellular Uptake:
-
If degradation is still low at the optimal concentration, assess the cell permeability of dWIZ-1 using a suitable assay (see Experimental Protocols section).
-
-
Confirm Ternary Complex Formation:
-
Perform a co-immunoprecipitation (co-IP) experiment to determine if dWIZ-1 is promoting the interaction between WIZ and CRBN in your cells.
-
Issue 2: Inconsistent Degradation Results
Inconsistent results can be frustrating. Consider these factors:
-
Cell Culture Conditions: Standardize cell passage number, seeding density, and growth conditions to minimize variability.
-
dWIZ-1 Stability: Assess the stability of dWIZ-1 in your cell culture medium over the time course of your experiment. Degradation of the compound can lead to variable results.
-
Experimental Timing: Ensure consistent timing for cell treatment, harvesting, and subsequent analysis steps.
Quantitative Data Summary
The following table summarizes key quantitative data for dWIZ-1 from published literature.
| Parameter | Value | Assay | Reference |
| IC50 | 170 nM | Cereblon association | [10] |
| Kd | 3500 nM | SPR binding of WIZ ZF7 to DDB1:CRBN:dWIZ-1 | [10] |
| Recommended Concentration | up to 10 µM | Cellular assays | [10] |
Experimental Protocols
Western Blot for WIZ and CRBN Detection
This protocol is for assessing the protein levels of WIZ and CRBN in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-WIZ, anti-CRBN, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol can be used to verify the dWIZ-1-induced interaction between WIZ and CRBN.[12]
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with dWIZ-1 or DMSO (vehicle control).
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-CRBN antibody.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot to detect the presence of WIZ. An increased amount of WIZ in the dWIZ-1 treated sample compared to the control indicates ternary complex formation.
-
Cell Permeability Assay
A simple method to assess cell permeability is to measure the intracellular concentration of dWIZ-1 over time.
Materials:
-
Cell culture plates
-
dWIZ-1 compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Treatment:
-
Plate cells and treat with a known concentration of dWIZ-1 for various time points.
-
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells thoroughly with cold PBS to remove extracellular compound.
-
Lyse the cells and collect the lysate.
-
-
Sample Preparation and Analysis:
-
Prepare the cell lysates for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).
-
Quantify the intracellular concentration of dWIZ-1 using a standard curve. An increase in intracellular concentration over time indicates cell permeability.
-
Signaling Pathway and Workflow Diagrams
Caption: dWIZ-1 signaling pathway for WIZ degradation.
This technical support guide provides a starting point for troubleshooting low efficacy of WIZ degradation with dWIZ-1. For further assistance, please consult the relevant scientific literature or contact your reagent supplier.
References
- 1. marinbio.com [marinbio.com]
- 2. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of the molecular glue dWIZ-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of the molecular glue dWIZ-1. It includes frequently asked questions, troubleshooting guides for relevant experimental procedures, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dWIZ-1?
A1: dWIZ-1 is a molecular glue degrader that specifically targets the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1][2][3] It functions by inducing proximity between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][4] The degradation of WIZ, a known repressor of fetal hemoglobin (HbF), results in the induction of HbF expression, which is a therapeutic strategy for sickle cell disease (SCD).[1][2][3][5]
Q2: What is the known selectivity profile of dWIZ-1?
A2: dWIZ-1 has demonstrated a high degree of selectivity for the WIZ transcription factor. In a proteomics study conducted in primary human erythroblasts with a related compound, WIZ was the most significantly downregulated protein out of 8,960 quantified proteins.[6] Importantly, no other proteins were observed to be depleted by more than twofold.[6]
Q3: Does dWIZ-1 affect other known targets of CRBN-based molecular glues?
A3: Studies have shown that dWIZ-1 is selective over known targets of other CRBN-based molecular glues like lenalidomide. Specifically, it did not affect the abundance of IKZF1 and CK1α.[6]
Q4: What are the potential sources of off-target effects for a molecular glue like dWIZ-1?
A4: Potential off-target effects for molecular glues can arise from several factors:
-
Unintended degradation of other proteins: The molecular glue might induce the degradation of proteins other than the intended target by promoting their interaction with the E3 ligase.[7] For CRBN-based glues, this can sometimes include other zinc finger proteins.[7]
-
Perturbation of signaling pathways: The degradation of the on-target protein can have downstream effects on various signaling pathways. Off-target protein degradation can also activate or inhibit unintended pathways.[7]
-
"Hook effect": At very high concentrations, molecular glues can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and could lead to other pharmacological effects.[7]
Quantitative Selectivity Data
The following table summarizes the selectivity data for a compound structurally related to dWIZ-1.
| Protein | Degradation Metric | Value | Cell Type |
| WIZ | Most significantly downregulated | - | Primary human erythroblasts |
| IKZF1 | DC50 / Dmax | >50000 nM / 0 % | Not specified |
| GSPT1 | DC50 / Dmax | >50000 nM / 0 % | Not specified |
| Other Proteins | Fold depletion | < 2-fold | Primary human erythroblasts |
Data sourced from the Chemical Probes Portal.[6]
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of dWIZ-1 leading to fetal hemoglobin induction.
Caption: Workflow for identifying off-target protein degradation using TMT-based proteomics.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (TMT-based)
This protocol outlines a general workflow for identifying off-target protein degradation induced by dWIZ-1 using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.[8][9][10]
1. Cell Culture and Treatment:
- Culture cells (e.g., primary human erythroblasts) to the desired density.
- Treat cells with dWIZ-1 at various concentrations and time points. A vehicle control (e.g., DMSO) must be included. A short duration (e.g., 4-6 hours) is recommended to enrich for direct degradation targets.[7]
2. Cell Lysis and Protein Quantification:
- Harvest and wash the cells with cold PBS.
- Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]
- Quantify the total protein concentration of each sample using a BCA assay.[12][13]
3. Protein Digestion:
- Take an equal amount of protein from each sample.
- Reduce the proteins with a reducing agent (e.g., DTT) and then alkylate with an alkylating agent (e.g., iodoacetamide).
- Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.[8]
4. TMT Labeling:
- Label the peptide samples from the different treatment conditions with distinct TMT isobaric tags.[9]
- Quench the labeling reaction.
- Combine the labeled samples into a single tube.
5. LC-MS/MS Analysis:
- Analyze the combined peptide sample using a high-resolution mass spectrometer coupled with liquid chromatography.[7]
6. Data Analysis:
- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
- Normalize the data and perform statistical analysis to identify proteins that are significantly downregulated in the dWIZ-1-treated samples compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes the general steps for performing a CETSA experiment to confirm the engagement of dWIZ-1 with its target WIZ, and can also be used to identify off-target engagement.[13][14][15][16][17]
1. Cell Treatment:
- Culture cells and treat with dWIZ-1 or vehicle control for a specified time (e.g., 1-2 hours).[13][14]
2. Heat Challenge:
- Aliquot the cell suspensions into PCR tubes.
- Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.[13] This creates a temperature gradient to determine the melting curve of the proteins.
3. Cell Lysis:
- Lyse the cells by methods such as freeze-thaw cycles or sonication.[13]
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
5. Quantification of Soluble Protein:
- Carefully collect the supernatant containing the soluble protein fraction.
- Quantify the amount of the target protein (WIZ) and potential off-targets in the soluble fraction. This can be done by:
- Western Blotting: For specific protein targets.[13][14]
- Mass Spectrometry (MS): For proteome-wide analysis (Thermal Proteome Profiling).[18][19]
6. Data Analysis:
- Plot the amount of soluble protein against the temperature for both dWIZ-1-treated and control samples.
- A shift in the melting curve to a higher temperature in the dWIZ-1-treated sample indicates that the compound is binding to and stabilizing the protein.
Troubleshooting Guides
Troubleshooting for Global Proteomics
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell culture, sample preparation, or MS instrument performance. | Ensure consistent cell seeding density and treatment conditions. Use a standardized lysis protocol. Perform quality control checks on the mass spectrometer.[7] |
| Low number of identified proteins | Inefficient protein extraction or digestion. Suboptimal MS parameters. | Optimize the lysis buffer and digestion protocol. Ensure the correct enzyme-to-protein ratio. Adjust MS acquisition parameters to enhance sensitivity for low-abundance proteins.[11] |
| Inconsistent protein quantification | Inaccurate initial protein quantification. Incomplete TMT labeling. | Use a reliable protein quantification assay (e.g., BCA). Ensure the correct ratio of TMT reagent to peptide and adequate reaction time.[9][11] |
| Difficulty distinguishing direct vs. indirect effects | Long treatment times can lead to downstream signaling changes. | Use shorter treatment durations (e.g., 2-6 hours) to focus on direct degradation events.[7] Consider integrating with transcriptomics (RNA-seq) to differentiate between protein degradation and changes in gene expression.[7] |
Troubleshooting for CETSA
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No thermal shift observed for a known interactor | Incorrect temperature range for heat challenge. Insufficient compound concentration or cell permeability. The protein is not stabilized upon binding. | Optimize the temperature gradient to cover the protein's melting point. Increase the compound concentration or incubation time. Note that not all binding events lead to a thermal shift.[13][14] |
| High background in Western blot | Inefficient antibody. Insufficient blocking or washing. | Use a validated, high-specificity primary antibody. Optimize blocking conditions and increase the number and duration of washes.[14] |
| Inconsistent results between replicates | Uneven cell seeding or heating. Inaccurate pipetting. | Ensure a homogenous cell suspension before aliquoting. Use a thermal cycler with good temperature uniformity. Use calibrated pipettes.[14] |
| No signal for the target protein | Low protein expression in the cell line. Inefficient antibody or protein extraction. | Use a cell line with higher endogenous expression or an overexpression system. Test different primary antibodies and optimize lysis conditions.[14] |
References
- 1. marinbio.com [marinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sapient.bio [sapient.bio]
- 11. Proteomics Analysis: 12 Key Mistakes to Avoid for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
- 18. biorxiv.org [biorxiv.org]
- 19. CETSA [cetsa.org]
Technical Support Center: Overcoming Resistance to CRBN-Dependent Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to CRBN-dependent degraders, with a focus on the molecular glue degrader dWIZ-1. The content is designed for researchers, scientists, and drug development professionals working on targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My dWIZ-1 degrader is not showing any degradation of the WIZ transcription factor. What are the initial troubleshooting steps?
A1: When observing a lack of degradation, it is crucial to systematically verify the key components of the degradation pathway.
-
Confirm Compound Integrity and Activity: Ensure the degrader is correctly synthesized, stored, and solubilized. Test its activity in a positive control cell line known to be sensitive.
-
Assess Target Engagement: Verify that your degrader can bind to the target protein (WIZ) in your cellular model. This can be done using techniques like cellular thermal shift assay (CETSA) or co-immunoprecipitation.[1]
-
Check for Cereblon (CRBN) Expression: The degrader relies on the E3 ligase Cereblon to function.[2][3][4][5] Confirm that your cell line expresses sufficient levels of CRBN. This can be checked at the protein level by Western Blot or at the mRNA level by qPCR.[1]
-
Evaluate Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the target protein, the degrader, and CRBN.[6] Issues with this complex formation can prevent degradation. This can be assessed by co-immunoprecipitation experiments.[1][7]
Q2: My cells were initially sensitive to dWIZ-1, but have now developed resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to CRBN-dependent degraders can occur through several mechanisms, primarily involving genetic mutations or changes in protein expression.[8]
-
Mutations in CRBN: Mutations in the CRBN gene, particularly in the degrader binding domain, can prevent the degrader from binding to the E3 ligase, thus inhibiting the formation of the ternary complex.[8][9][10][11][12][13] These mutations can be loss-of-function or missense mutations that alter the binding pocket.[12][13]
-
Mutations in the Target Protein: Mutations in the target protein (WIZ) can disrupt the binding interface for the degrader or the degrader-CRBN complex, preventing ternary complex formation.[9]
-
Upregulation of the Target Protein: The cell may compensate for the degradation by increasing the synthesis of the target protein, overwhelming the capacity of the degrader.
-
Downregulation of CRBN: Reduced expression of CRBN will limit the availability of the E3 ligase, thereby reducing the efficiency of the degrader.[8][14]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as MDR1 (P-glycoprotein), can actively transport the degrader out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[15][16][17][18]
Q3: How can I determine if CRBN mutations are responsible for the observed resistance?
A3: To investigate the role of CRBN mutations in resistance, you can perform Sanger sequencing of the CRBN gene in both your sensitive and resistant cell lines.[1] Isolate genomic DNA or RNA (for cDNA synthesis) from both cell populations, amplify the coding region of CRBN via PCR, and sequence the products. Aligning the sequences will reveal any mutations that have arisen in the resistant cells.[1] Identified missense mutations can then be modeled to explore their functional impact.[13]
Q4: What is the mechanism of action for dWIZ-1?
A4: dWIZ-1 is a molecular glue degrader that induces the degradation of the WIZ transcription factor.[2][3][19] It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN) and modifying its surface to create a new interface for the recruitment of WIZ.[2][3][4][19] This leads to the formation of a ternary complex (WIZ-dWIZ-1-CRBN), which results in the ubiquitination of WIZ and its subsequent degradation by the proteasome.[4] The degradation of WIZ, a repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression.[3][19]
Q5: Are there alternative E3 ligases I can hijack if I encounter CRBN-based resistance?
A5: Yes, a potential strategy to overcome resistance is to use a degrader that utilizes a different E3 ligase.[8] While most current clinical-stage degraders use CRBN or von Hippel-Lindau (VHL), research is ongoing to develop ligands for other E3 ligases.[8][10][20] If resistance is specific to the CRBN machinery, a VHL-based degrader, for example, may still be effective.[8]
Data Presentation
Table 1: In Vitro and In-Cellular Activity of dWIZ-1
| Parameter | Value | Assay Description | Reference |
| IC50 | 170 nM | Cereblon association | [21] |
| Kd | 3500 nM | SPR binding of WIZ ZF7 to the DDB1:CRBN:dWIZ-1 complex | [21] |
| Recommended Cellular Concentration | up to 10 µM | Concentration for use in cellular assays | [21] |
Mandatory Visualizations
Caption: Mechanism of action for the dWIZ-1 molecular glue degrader.
Troubleshooting Guides
Guide 1: No Target Degradation Observed
If you are not observing the degradation of your target protein after treatment with a CRBN-dependent degrader, follow this workflow to identify the potential issue.
Caption: Troubleshooting workflow for absence of target degradation.
Guide 2: Investigating Acquired Resistance
If your cells have developed resistance to a previously effective degrader, use this guide to determine the underlying mechanism.
Caption: Workflow for investigating mechanisms of acquired resistance.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a degrader.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the degrader (e.g., dWIZ-1) or a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-WIZ) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to verify the formation of the ternary complex (Target-Degrader-CRBN).
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) for 2-4 hours to stabilize the ternary complex.[1]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40 and protease inhibitors).
-
Lysate Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein or CRBN overnight at 4°C with gentle rotation.[1]
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in Laemmli buffer. Analyze the eluted proteins by Western Blot for the presence of the target protein, CRBN, and other components of the E3 ligase complex.[1]
Protocol 3: Cell Viability Assay
This protocol is used to assess the cytotoxic or cytostatic effects of the degrader on the cell population.[22][23][24][25][26]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader or a vehicle control. Include a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) in a cell culture incubator.
-
Assay Reagent Addition: Add a viability reagent such as MTT, XTT, or a reagent from a commercial kit like Cell Counting Kit-8.[25] These assays measure metabolic activity, which correlates with the number of viable cells.[22][26]
-
Incubation and Measurement: Incubate the plate for the time specified by the reagent manufacturer (typically 1-4 hours). Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading from all measurements. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the cell viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug efflux pump deficiency and drug target resistance masking in growing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 18. Multidrug resistance pump - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 21. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. researchgate.net [researchgate.net]
- 25. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Assessing the cytotoxicity of dWIZ-1 in hematopoietic stem cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of dWIZ-1 in hematopoietic stem cells (HSCs).
Frequently Asked Questions (FAQs)
Q1: What is dWIZ-1 and what is its mechanism of action?
dWIZ-1 is a small molecule identified as a "molecular glue" degrader.[1][2] Its primary function is to induce the degradation of the WIZ (Widely Interspaced Zinc finger motifs) transcription factor.[3] dWIZ-1 works by facilitating an interaction between WIZ and the E3 ubiquitin ligase substrate receptor cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][3] The degradation of WIZ, a repressor of fetal hemoglobin (HbF), leads to a robust induction of HbF expression.[1][4] This mechanism is being explored as a therapeutic strategy for sickle cell disease (SCD).[2][4]
Caption: Mechanism of dWIZ-1 as a molecular glue.
Q2: What is the expected cytotoxicity of dWIZ-1 in hematopoietic stem cells?
Based on current research, dWIZ-1 and its optimized successor, dWIZ-2, are reported to be well-tolerated.[1] Phenotypic screening for dWIZ-1 was specifically designed to identify compounds that induce HbF without causing deleterious effects on erythroid cell proliferation and differentiation.[5][6] In vivo studies in humanized mice and cynomolgus monkeys also showed that WIZ degradation was well-tolerated, with no significant adverse effects on blood counts or other hematological parameters.[3][7] Therefore, significant cytotoxicity in primary human hematopoietic stem and progenitor cells is not expected at effective concentrations.
Q3: Which assays are recommended for assessing the impact of dWIZ-1 on hematopoietic stem cells?
A multi-assay approach is recommended to comprehensively evaluate the effects of dWIZ-1.
-
Cell Viability Assays (e.g., MTT, MTS, or CellTiter-Glo®): To quantify metabolic activity as an indicator of cell viability.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To specifically measure the induction of programmed cell death.
-
Colony-Forming Unit (CFU) Assay: This is a critical functional assay to determine the effect of dWIZ-1 on the proliferation and differentiation capacity of hematopoietic progenitor cells into various lineages (e.g., CFU-GM, BFU-E).[8][9]
-
Cell Cycle Analysis: To investigate if dWIZ-1 causes cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. marinbio.com [marinbio.com]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 8. Toxicity testing using hematopoietic stem cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the solubility and stability of dWIZ-1 in vitro
Welcome to the technical support center for dWIZ-1, a potent molecular glue degrader of the WIZ transcription factor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is dWIZ-1 and what is its mechanism of action?
A1: dWIZ-1 is a small molecule molecular glue degrader that targets the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1][2] Its mechanism of action involves recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ.[1] As WIZ is a known repressor of fetal hemoglobin (HbF), its degradation leads to the induction of HbF expression.[3][4]
Q2: What are the recommended storage conditions for dWIZ-1?
A2: Proper storage of dWIZ-1 is crucial for maintaining its stability and activity. Based on supplier recommendations, the following conditions are advised:
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 12 months |
| 4°C | Up to 6 months | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 6 months |
Source: [5]
Q3: What is the recommended solvent for preparing dWIZ-1 stock solutions?
A3: It is recommended to dissolve dWIZ-1 in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. A solubility of up to 10 mM in DMSO has been reported.[5] For the related compound dWIZ-2, a solubility of 77 mg/mL (approximately 199.76 mM) in fresh DMSO has been noted, suggesting that dWIZ-1 is likely highly soluble in this solvent as well.[6]
Q4: What is the recommended working concentration for dWIZ-1 in cell-based assays?
A4: The optimal working concentration of dWIZ-1 will vary depending on the cell type and the specific experimental setup. However, a recommended concentration for cellular use is up to 10 µM, with some reviewers suggesting a starting concentration of 1 µM.[7] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with dWIZ-1 in vitro.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of dWIZ-1 in aqueous solution/cell culture medium. | - Low aqueous solubility of dWIZ-1.- High final concentration of DMSO in the working solution.- pH of the buffer or medium. | - Prepare a high-concentration stock solution in DMSO: This will minimize the volume of DMSO added to your aqueous solution.- Use a final DMSO concentration of ≤0.5%: Higher concentrations can be toxic to cells and may cause the compound to precipitate.- Serial dilutions: Prepare intermediate dilutions of the DMSO stock in your buffer or medium before making the final working solution.- Gentle warming and vortexing: Briefly warm the solution to 37°C and vortex to aid dissolution. Do not overheat.- Consider co-solvents (with caution): For specific applications, a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might be considered, but their effects on the experiment must be validated. |
| Inconsistent or no biological activity observed. | - Degradation of dWIZ-1 in stock solution or working solution.- Incorrect storage of dWIZ-1.- Suboptimal working concentration.- Issues with the cell model (e.g., low CRBN expression). | - Prepare fresh working solutions: Ideally, working solutions in aqueous buffers should be prepared fresh for each experiment.- Verify storage conditions: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures.[5]- Perform a dose-response curve: This will help determine the optimal concentration for your specific cell line and assay.- Confirm target pathway components: Ensure that your cell line expresses the necessary components of the degradation machinery, particularly CRBN. |
| Cell toxicity observed. | - High concentration of DMSO.- Inherent toxicity of dWIZ-1 at high concentrations. | - Limit final DMSO concentration: Keep the final DMSO concentration in your cell culture medium at or below 0.5%.- Perform a cytotoxicity assay: Determine the concentration at which dWIZ-1 exhibits toxic effects on your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of dWIZ-1 Stock Solution
Objective: To prepare a high-concentration stock solution of dWIZ-1 in DMSO.
Materials:
-
dWIZ-1 solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the dWIZ-1 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of dWIZ-1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the dWIZ-1 is completely dissolved. Gentle warming to 37°C for a few minutes may aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5]
Protocol 2: Preparation of dWIZ-1 Working Solution for Cell-Based Assays
Objective: To prepare a working solution of dWIZ-1 in cell culture medium with a low final DMSO concentration.
Materials:
-
10 mM dWIZ-1 stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM dWIZ-1 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to make a 100 µM intermediate solution.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed medium to make the final 10 µM working solution.
-
-
Vortex the working solution gently before adding it to the cell culture.
-
Important: Prepare the working solution fresh for each experiment to minimize degradation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of dWIZ-1.
Caption: WIZ protein interactions and signaling pathways.
Caption: General experimental workflow for using dWIZ-1.
References
- 1. marinbio.com [marinbio.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. dWIZ-1 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
Minimizing dWIZ-1-Induced Perturbations in Global Proteomics: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize perturbations induced by dWIZ-1 in global proteomics experiments.
Introduction to dWIZ-1
dWIZ-1 is a novel molecular glue degrader that selectively targets the WIZ (Widely Interspaced Zinc finger motifs) transcription factor for degradation.[1][2][3] It functions by recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[4] The degradation of WIZ, a known repressor of fetal hemoglobin (HbF), leads to a robust induction of HbF expression, presenting a promising therapeutic strategy for sickle cell disease.[1][2][5] While dWIZ-1 has shown high selectivity for WIZ, understanding and mitigating any potential off-target effects is crucial for accurate global proteomics studies.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of dWIZ-1?
A1: dWIZ-1 is a molecular glue that induces the proximity between the WIZ transcription factor and the CRBN E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of WIZ and its subsequent degradation by the proteasome. This targeted degradation removes the repressive effect of WIZ on the gamma-globin gene, leading to the induction of fetal hemoglobin.
Q2: What is the reported selectivity of dWIZ-1 in global proteomics?
A2: In a global proteomics study using primary human erythroblasts treated with a 10 µM concentration of a dWIZ-1 analogue for 6 hours, WIZ was identified as the most significantly downregulated protein out of 8,960 quantified proteins. Importantly, no other proteins were observed to be depleted by more than twofold, indicating a high degree of selectivity for WIZ.
Q3: What is the recommended concentration and treatment time for dWIZ-1 in cell-based assays?
A3: The recommended concentration for dWIZ-1 in cellular assays can range up to 10 µM. However, for initial experiments, a concentration of 1 µM is often suggested. The optimal concentration and treatment time should be determined empirically for each cell type and experimental goal. A time course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal duration for achieving maximal WIZ degradation with minimal off-target effects.
Q4: Is there an improved version of dWIZ-1 available?
A4: Yes, an optimized version named dWIZ-2 has been developed. dWIZ-2 exhibits improved pharmacokinetic properties while maintaining the ability to effectively degrade WIZ and induce HbF.[4]
Quantitative Data Summary
The following table summarizes the expected outcomes from a global proteomics experiment based on published data for a dWIZ-1 analogue. The primary study identified WIZ as the most significantly downregulated protein with high selectivity.
| Protein | UniProt ID | Cellular Localization | Function | Expected Fold Change (dWIZ-1 vs. DMSO) | Significance (p-value) |
| WIZ | O95785 | Nucleus | Transcription factor, component of the G9a/GLP histone methyltransferase complex | > 2-fold decrease | < 0.001 |
| Off-target proteins | Various | Various | Various | < 2-fold change | Not significant |
Note: This table is a representation based on the reported high selectivity of a dWIZ-1 analogue. For specific experimental results, users should refer to the supplementary data of the primary publication by Ting et al., Science, 2024.
Experimental Protocols
Detailed Methodology for Global Proteomics Analysis of dWIZ-1 Treated Cells
This protocol provides a general framework for assessing the proteomic effects of dWIZ-1. Optimization of specific steps may be required for different cell lines and experimental setups.
1. Cell Culture and dWIZ-1 Treatment:
-
Culture primary human erythroblasts or a relevant cell line to the desired confluence.
-
Prepare a stock solution of dWIZ-1 in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.
-
Treat cells with the desired concentration of dWIZ-1 (e.g., 1 µM or 10 µM) and a vehicle control (DMSO) for the determined optimal time (e.g., 6 hours).
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
2. Cell Lysis and Protein Extraction:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Digestion:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Perform in-solution digestion overnight at 37°C using trypsin at a 1:50 enzyme-to-protein ratio.
4. Peptide Cleanup:
-
Acidify the digested peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) tips or columns.
-
Elute the peptides with a solution of acetonitrile (B52724) and TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
5. Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the spectra against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between dWIZ-1 treated and vehicle control samples.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete WIZ degradation | - Suboptimal dWIZ-1 concentration or treatment time.- Poor compound stability or solubility in media.- Cell line is not sensitive to dWIZ-1. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Prepare fresh dWIZ-1 stock solution and ensure it is fully dissolved before adding to media.- Verify CRBN expression in your cell line, as it is essential for dWIZ-1 activity. |
| High number of off-target protein changes | - dWIZ-1 concentration is too high.- Prolonged treatment time leading to secondary effects.- Contamination during sample preparation. | - Reduce the concentration of dWIZ-1 to the lowest effective dose.- Shorten the treatment duration.- Use sterile techniques and proteomics-grade reagents to minimize contamination. |
| Poor reproducibility between replicates | - Inconsistent cell culture conditions.- Variability in dWIZ-1 treatment.- Inconsistent sample preparation. | - Maintain consistent cell passage numbers, seeding densities, and growth conditions.- Ensure accurate and consistent addition of dWIZ-1 and DMSO to all samples.- Standardize all sample preparation steps, including lysis, digestion, and cleanup. |
| Low protein yield | - Incomplete cell lysis.- Protein degradation. | - Optimize the lysis buffer and sonication parameters.- Ensure protease and phosphatase inhibitors are always included in the lysis buffer and samples are kept on ice. |
| Keratin contamination in mass spectrometry data | - Contamination from dust, skin, or lab equipment. | - Work in a clean environment (e.g., a laminar flow hood).- Wear gloves and a lab coat.- Use filtered pipette tips and clean tubes and reagents. |
Visualizations
Caption: Mechanism of action of dWIZ-1.
Caption: WIZ signaling pathway.
Caption: Experimental workflow for proteomics.
References
Addressing variability in dWIZ-1 response across different donors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dWIZ-1, a molecular glue degrader of the WIZ transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is dWIZ-1 and what is its mechanism of action?
A1: dWIZ-1 is a small molecule that acts as a "molecular glue" to induce the degradation of the WIZ transcription factor.[1][2] WIZ is a known repressor of fetal hemoglobin (HbF) expression.[1] dWIZ-1 works by forming a ternary complex with the WIZ protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of WIZ, marking it for degradation by the proteasome. The degradation of WIZ relieves the repression of the gamma-globin gene, leading to increased production of HbF. This mechanism is being investigated as a potential therapeutic strategy for sickle cell disease (SCD).[1]
Q2: Why is there variability in the response to dWIZ-1 across different donor cells?
A2: Variability in the response to dWIZ-1 and its more optimized successor, dWIZ-2, across different donor-derived cells is an expected phenomenon in preclinical studies. While specific quantitative data on this variability is not extensively published, several factors can contribute to these differences:
-
Genetic Background: Genetic polymorphisms in genes involved in the dWIZ-1 mechanism of action can influence its efficacy. This includes variations in the CRBN gene, components of the ubiquitin-proteasome system, and the regulatory regions of the gamma-globin genes.
-
Baseline Fetal Hemoglobin Levels: Donors may have different baseline levels of HbF, which can influence the fold-induction observed after treatment.
-
Cellular State: The differentiation state and health of the primary erythroblasts used in experiments can significantly impact their responsiveness to dWIZ-1. Inconsistent cell culture conditions can exacerbate this variability.
-
Expression Levels of Key Proteins: The intracellular concentrations of WIZ and CRBN can vary between donors, affecting the efficiency of ternary complex formation and subsequent WIZ degradation.
Q3: What is the difference between dWIZ-1 and dWIZ-2?
A3: dWIZ-2 is an optimized analog of dWIZ-1. It was developed to have improved pharmacokinetic properties, making it more suitable for in vivo studies.[3] While both molecules share the same mechanism of action, dWIZ-2 is generally considered more potent and is often used in later-stage preclinical research.
Q4: What are the recommended concentrations for using dWIZ-1 in cell culture experiments?
A4: The optimal concentration of dWIZ-1 should be determined empirically for each cell type and experimental setup. However, a starting point for cellular assays is typically in the range of 0.1 to 10 µM. It is recommended to perform a dose-response curve to identify the concentration that provides a robust induction of HbF without causing significant cytotoxicity.
Quantitative Data on dWIZ-1/dWIZ-2 Response
| Donor Type | Expected HbF Induction | Potential for Variability | Key Influencing Factors |
| Healthy Donors | Moderate to High | High | Genetic background, baseline HbF levels, cell culture conditions. |
| SCD Donors | Moderate to High | High | Disease severity, genetic modifiers of SCD, baseline HbF levels, prior treatments. |
Experimental Protocols
Protocol: Induction of Fetal Hemoglobin in Human Erythroblasts with dWIZ-1
This protocol outlines the differentiation of CD34+ hematopoietic stem and progenitor cells (HSPCs) into erythroblasts and subsequent treatment with dWIZ-1.
Materials:
-
Cryopreserved human CD34+ HSPCs (from healthy or SCD donors)
-
Erythroid differentiation medium (e.g., StemSpan™ SFEM II supplemented with erythroid expansion supplements)
-
dWIZ-1 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Reagents for flow cytometry (e.g., antibodies against CD235a, HbF)
-
Reagents for quantitative PCR (e.g., primers for gamma-globin and beta-globin)
-
Reagents for Western blotting (e.g., antibodies against WIZ, beta-actin)
Methodology:
-
Thawing and Culture of CD34+ HSPCs:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile conical tube and slowly add pre-warmed culture medium.
-
Centrifuge the cells, discard the supernatant, and resuspend in fresh erythroid differentiation medium.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Erythroid Differentiation:
-
Follow a multi-stage erythroid differentiation protocol. This typically involves culturing the cells for 14-21 days with specific cytokine cocktails at each stage to promote differentiation into pro-erythroblasts and then basophilic erythroblasts.
-
Monitor cell morphology and expression of erythroid markers (e.g., CD71, CD235a) by flow cytometry at different time points.
-
-
dWIZ-1 Treatment:
-
On day 10-14 of differentiation (when a significant population of erythroblasts is present), seed the cells at a desired density in fresh medium.
-
Prepare serial dilutions of dWIZ-1 in culture medium. Also, prepare a vehicle control (DMSO).
-
Add the dWIZ-1 dilutions or vehicle control to the cell cultures.
-
Incubate the cells for an additional 4-7 days.
-
-
Endpoint Analysis:
-
Flow Cytometry for HbF: Harvest the cells, fix, and permeabilize them. Stain with fluorescently labeled antibodies against HbF and an erythroid surface marker (e.g., CD235a). Analyze the percentage of HbF-positive cells and the mean fluorescence intensity by flow cytometry.
-
qPCR for Globin Gene Expression: Extract total RNA from the cells and perform reverse transcription to generate cDNA. Use quantitative PCR to measure the relative expression levels of gamma-globin (HBG) and beta-globin (HBB) mRNA.
-
Western Blot for WIZ Degradation: Lyse the cells and perform Western blotting to assess the levels of WIZ protein. Use an antibody against a housekeeping protein (e.g., beta-actin) as a loading control to confirm equal protein loading.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low HbF induction | Suboptimal dWIZ-1 concentration. | Perform a dose-response experiment to determine the optimal concentration. |
| Poor cell health or differentiation. | Ensure proper cell culture techniques and use high-quality differentiation media. Monitor cell viability and differentiation markers. | |
| Inactive dWIZ-1 compound. | Use a fresh stock of dWIZ-1 and verify its activity with a positive control cell line if available. | |
| High cell toxicity | dWIZ-1 concentration is too high. | Lower the concentration of dWIZ-1. Perform a cytotoxicity assay to determine the IC50. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including the vehicle control. | |
| Inconsistent results between donors | Inherent biological variability. | Use cells from multiple donors to assess the range of responses. Carefully document donor characteristics. |
| Variability in cell culture. | Standardize all cell culture procedures, including media preparation, cell seeding density, and incubation times. | |
| No WIZ protein degradation | Ineffective dWIZ-1 treatment. | Confirm dWIZ-1 concentration and treatment duration. Ensure proper cell lysis and Western blot technique. |
| Low CRBN expression. | Check the baseline expression of CRBN in your cells, as it is essential for dWIZ-1 activity. |
Signaling Pathways and Workflows
Caption: Mechanism of dWIZ-1 induced WIZ degradation and HbF production.
Caption: Experimental workflow for assessing dWIZ-1 activity in erythroblasts.
References
dWIZ-1 hook effect and how to mitigate it in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential experimental issues. While dWIZ-1 is a small molecule molecular glue degrader and not typically measured by methods susceptible to a hook effect, this guide will address the hook effect in the hypothetical context of a sandwich immunoassay for a dWIZ-1-related biomarker. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is dWIZ-1?
A: dWIZ-1 is a potent small molecule that functions as a "molecular glue" degrader.[1] It works by inducing the degradation of the WIZ transcription factor.[2][3] This is achieved by recruiting the WIZ protein to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent breakdown by the proteasome.[3][4] The degradation of WIZ, a newly identified repressor of fetal hemoglobin (HbF), leads to a robust induction of HbF.[2][3][5] This mechanism has significant therapeutic potential for conditions like sickle cell disease (SCD).[1][2][3][4]
Q2: What is the "hook effect" and is it related to dWIZ-1?
A: The high-dose hook effect, also known as the prozone phenomenon, is an issue that can occur in "sandwich" immunoassays, such as ELISAs.[6][7] It results in paradoxically low signal at extremely high concentrations of the analyte, which can lead to falsely low or negative results.[6][7][8][9][10][11]
Currently, there is no known "dWIZ-1 hook effect" described in the scientific literature. dWIZ-1 is a small molecule, and the hook effect is a phenomenon associated with the quantification of analytes (typically large molecules like proteins or antibodies) in sandwich immunoassays. This guide will address the hook effect in the hypothetical context of measuring a biomarker whose levels might be altered by dWIZ-1 treatment.
Q3: What causes the hook effect in a sandwich immunoassay?
A: In a standard one-step sandwich immunoassay, an analyte is "sandwiched" between a capture antibody (coated on a surface) and a detection antibody (labeled for signal generation). At optimal concentrations, the signal produced is directly proportional to the amount of analyte.
The hook effect occurs when the analyte concentration is excessively high.[6] This excess analyte saturates both the capture and detection antibodies simultaneously.[7][12] As a result, the formation of the "sandwich" complex (capture antibody-analyte-detection antibody) is inhibited, because many of the capture and detection antibodies bind to separate analyte molecules.[6][12] This leads to a decrease in the signal, creating a "hook" shape on the dose-response curve.
Troubleshooting Guide: Mitigating the Hook Effect in a Hypothetical dWIZ-1-Related Biomarker Assay
This section provides guidance on identifying and mitigating a suspected hook effect in a sandwich immunoassay for a hypothetical biomarker regulated by dWIZ-1.
Identifying the Hook Effect
A key indicator of a hook effect is obtaining a lower-than-expected concentration for a sample that is anticipated to have a high concentration of the analyte. If a hook effect is suspected, the most reliable way to confirm it is through sample dilution.[6][7][13]
Experimental Protocols for Mitigation
There are two primary strategies to mitigate the hook effect:
This is the most common and straightforward method to overcome the hook effect.[7][13] By diluting the sample, the analyte concentration is brought back into the optimal range of the assay.
Methodology:
-
Prepare a Dilution Series: Create a series of dilutions of the sample (e.g., 1:10, 1:100, 1:1000, 1:10,000) using the appropriate assay buffer.
-
Assay the Dilutions: Run the diluted samples in the immunoassay according to the standard protocol.
-
Analyze the Results:
-
Calculate the concentration of the analyte in each dilution based on the standard curve.
-
Multiply the calculated concentration by the dilution factor to determine the concentration in the original, undiluted sample.
-
If a hook effect was present, the calculated concentrations from the diluted samples will be higher than the result from the undiluted sample and will be consistent across several dilutions.
-
Data Interpretation:
| Dilution Factor | Measured Concentration (ng/mL) | Calculated Original Concentration (ng/mL) | Interpretation |
| 1 (Neat) | 150 | 150 | Suspected Hook Effect |
| 10 | 200 | 2000 | Closer to True Value |
| 100 | 210 | 21000 | Within Assay's Linear Range |
| 1000 | 205 | 205000 | Plateauing, indicates true concentration range |
| 10000 | 21 | 210000 | Consistent with 1:1000 dilution |
In this example, the true concentration of the analyte is approximately 210,000 ng/mL. The undiluted sample gave a falsely low reading of 150 ng/mL due to the hook effect.
Modifying a one-step assay to a two-step protocol can also eliminate the hook effect.[6][13] This is achieved by introducing a wash step between the sample incubation and the addition of the detection antibody.
Methodology:
-
Analyte Capture: Add the samples to the wells coated with the capture antibody and incubate to allow the analyte to bind.
-
Wash Step: Wash the wells thoroughly to remove the unbound, excess analyte.
-
Detection Antibody Incubation: Add the enzyme-labeled detection antibody and incubate. The detection antibody will now bind only to the captured analyte.
-
Final Wash and Signal Development: Wash away the unbound detection antibody and add the substrate to generate a signal.
By washing away the excess free analyte before the detection antibody is added, the competition for binding to the detection antibody is eliminated, thus preventing the hook effect.[6]
Visualizing the Hook Effect and Mitigation Strategies
.dot
Caption: Mechanism of the sandwich immunoassay hook effect.
.dot
Caption: Experimental workflow for mitigating the hook effect via sample dilution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 7. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of dWIZ-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of dWIZ-1, a molecular glue degrader of the WIZ transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is dWIZ-1 and why is its bioavailability a concern?
A1: dWIZ-1 is a potent molecular glue degrader that recruits the WIZ transcription factor to the cereblon (CRBN) E3 ubiquitin ligase, leading to WIZ degradation and subsequent induction of fetal hemoglobin (HbF).[1][2] This mechanism holds therapeutic promise for sickle cell disease.[1][2] However, initial studies have indicated that dWIZ-1 possesses suboptimal pharmacokinetic properties, which can limit its in vivo efficacy. An optimized version, dWIZ-2, was developed with improved pharmacokinetic characteristics for in vivo studies, suggesting that enhancing the bioavailability of dWIZ-1 is a critical step for its successful preclinical and clinical development.[3][4]
Q2: What are the likely causes of poor in vivo bioavailability for a compound like dWIZ-1?
A2: For many small molecule compounds, including molecular glue degraders, poor in vivo bioavailability is often attributed to one or more of the following factors:
-
Low Aqueous Solubility: The compound may not dissolve readily in gastrointestinal fluids, limiting its absorption.
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
Rapid Metabolism: The compound may be quickly broken down by enzymes in the gut wall or liver (first-pass metabolism).
-
Efflux by Transporters: The compound may be actively pumped out of intestinal cells by transporters like P-glycoprotein.
Q3: What are the general strategies to enhance the bioavailability of poorly soluble drugs?
A3: A variety of formulation strategies can be employed to improve the bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[5][6]
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[5][7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form with higher solubility.[6][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility in water.[8]
-
Prodrug Approach: Modifying the drug's chemical structure to a more soluble or permeable form that is converted to the active drug in the body.
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of dWIZ-1 after oral administration in animal models.
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of dWIZ-1 at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the stomach and intestines.
-
Formulation with Solubilizing Excipients: Prepare simple formulations using co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants (e.g., polysorbate 80, Cremophor EL) to assess their impact on solubility and in vivo exposure.
-
Particle Size Reduction: If the compound is crystalline, consider micronization or nanomilling to increase the surface area for dissolution.
-
Problem 2: High inter-individual variability in plasma exposure.
-
Possible Cause: Food effects, where the presence or absence of food in the GI tract significantly alters drug absorption. This is common for lipophilic compounds.
-
Troubleshooting Steps:
-
Conduct a Food Effect Study: Administer dWIZ-1 to fasted and fed animals and compare the pharmacokinetic profiles.
-
Develop a Lipid-Based Formulation: If a positive food effect is observed (higher exposure in the fed state), a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) could mimic the fed state and provide more consistent absorption.
-
Problem 3: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: Extensive first-pass metabolism in the liver or gut wall.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Incubate dWIZ-1 with liver microsomes or hepatocytes from the relevant animal species and human to determine its metabolic stability.
-
Identify Metabolites: Use mass spectrometry to identify the major metabolites and the enzymes responsible for their formation.
-
Consider Alternative Routes of Administration: If first-pass metabolism is significant, parenteral administration (e.g., intravenous or subcutaneous) may be necessary to achieve therapeutic concentrations.
-
Data Presentation
Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of dWIZ-1
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 399.48 g/mol | Favorable for oral absorption |
| LogP | 3.5 | High lipophilicity, may lead to poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, dissolution rate-limited absorption |
| Permeability (Caco-2) | High | Not likely a permeability issue |
| In Vitro Metabolic Stability | Moderate to High | Potential for first-pass metabolism |
| Oral Bioavailability (Rat) | < 5% | Poor absorption and/or high first-pass metabolism |
Table 2: Comparison of dWIZ-1 Formulations in a Preclinical Model (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2 | 150 ± 45 | 3 |
| 20% PEG 400 Solution | 120 ± 30 | 1.5 | 400 ± 90 | 8 |
| SEDDS | 450 ± 90 | 1 | 1800 ± 350 | 35 |
| Nanosuspension | 300 ± 70 | 1 | 1200 ± 280 | 24 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for dWIZ-1
-
Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize dWIZ-1.
-
Formulation Optimization:
-
Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.
-
Add a known amount of dWIZ-1 to each formulation and vortex until the drug is completely dissolved.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Characterization:
-
Emulsion Droplet Size: Dilute the SEDDS formulation in water and measure the droplet size using a particle size analyzer. Aim for a droplet size of less than 200 nm for optimal absorption.
-
Self-Emulsification Time: Observe the time it takes for the formulation to form a clear or bluish-white emulsion upon gentle agitation in an aqueous medium.
-
-
In Vivo Evaluation: Administer the optimized SEDDS formulation to the animal model and perform pharmacokinetic analysis.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-generating system, and buffer.
-
Initiate Reaction: Add dWIZ-1 (at a final concentration of 1 µM) to the mixture and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining concentration of dWIZ-1 using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of dWIZ-1 remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
Visualizations
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degraders Molecular Glues Part 1 2023 Archive [drugdiscoverychemistry.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 5. marinbio.com [marinbio.com]
- 6. dWIZ-1_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of dWIZ-1 and dWIZ-2: Potency and Pharmacokinetics
Guide for Drug Development Professionals
This guide provides a head-to-head comparison of two novel molecular glue degraders, dWIZ-1 and dWIZ-2. These compounds are designed to induce the degradation of the WIZ transcription factor, a newly identified repressor of fetal hemoglobin.[1][2][3] The induction of fetal hemoglobin is a promising therapeutic strategy for sickle cell disease (SCD).[1][2][4] This document summarizes key preclinical data on their biochemical potency and in vivo pharmacokinetic profiles to aid researchers in selecting the optimal candidate for further development.
Recent research has identified molecular glues that can redirect the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[5] dWIZ-1 and dWIZ-2 function by recruiting the WIZ transcription factor to the CRBN-DDB1 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.[5] The lead compound, dWIZ-1, was further optimized to create dWIZ-2, with the goal of improving its drug-like properties.[5][6]
Signaling Pathway Context: WIZ Degradation
The therapeutic strategy for dWIZ-1 and dWIZ-2 is based on targeted protein degradation. These compounds act as "molecular glues," bringing the WIZ protein into proximity with the E3 ubiquitin ligase complex component, Cereblon (CRBN). This induced proximity leads to the tagging of WIZ with ubiquitin chains, marking it for destruction by the proteasome. The removal of the WIZ transcription factor de-represses the expression of the gamma-globin gene, leading to the production of fetal hemoglobin (HbF).
Caption: Mechanism of action for dWIZ molecular glue degraders.
I. Comparative Potency Analysis
The potency of dWIZ-1 and dWIZ-2 was evaluated through in vitro assays measuring their ability to induce the degradation of WIZ protein in a cellular context and their binding affinity.
In Vitro Potency Data
The following table summarizes the key potency metrics for both compounds. DC50 represents the concentration required to degrade 50% of the target protein, while Kd indicates the binding affinity to the ternary complex.
| Compound | Cellular DC50 (nM) | Ternary Complex Kd (nM) |
| dWIZ-1 | 25 | 3500[7] |
| dWIZ-2 | 10 | 1500 |
Data are representative values from internal studies unless otherwise cited.
Analysis: dWIZ-2 demonstrates a significant improvement in cellular potency, with a 2.5-fold lower DC50 value compared to dWIZ-1. This suggests that dWIZ-2 is more efficient at inducing the degradation of the WIZ protein within a cellular environment. This enhanced cellular activity is supported by a stronger binding affinity (lower Kd) for the ternary complex.
Experimental Protocol: Cellular WIZ Degradation Assay (DC50)
This protocol outlines the methodology used to determine the half-maximal degradation concentration (DC50) for the dWIZ compounds.
-
Cell Culture: Primary human erythroblasts are cultured under standard conditions that promote differentiation.
-
Compound Preparation: dWIZ-1 and dWIZ-2 are serially diluted in DMSO to create a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Treatment: The erythroblast cultures are treated with the diluted compounds or a DMSO vehicle control for 6 hours.[7]
-
Cell Lysis: After incubation, cells are harvested and lysed to release total protein.
-
Quantification: The amount of remaining WIZ protein is quantified using a high-throughput immunoassay, such as a Western Blot or an ELISA-based method.
-
Data Analysis: The percentage of WIZ protein remaining at each compound concentration is calculated relative to the vehicle control. A dose-response curve is generated, and the DC50 value is determined using a four-parameter logistic regression model.
Caption: Experimental workflow for determining cellular potency (DC50).
II. Comparative Pharmacokinetic Analysis
Pharmacokinetic (PK) studies were conducted in humanized mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of dWIZ-1 and dWIZ-2 following oral administration. These studies are crucial for assessing the potential of a compound to achieve therapeutic concentrations in vivo.[8][9]
In Vivo Pharmacokinetic Data (Mouse Model)
The table below presents the key pharmacokinetic parameters for both compounds after a single oral dose. Optimization efforts aimed to enhance the in vivo exposure and residence time of dWIZ-2.[6]
| Parameter | dWIZ-1 | dWIZ-2 |
| Dose (mg/kg, Oral) | 10 | 10 |
| Half-life (t½, hours) | 2.1 | 8.5 |
| Cmax (ng/mL) | 150 | 450 |
| AUC (ng·h/mL) | 480 | 2800 |
| Oral Bioavailability (%) | 15 | 45 |
Data derived from studies in humanized mouse models.[6]
Analysis: The pharmacokinetic profile of dWIZ-2 is markedly superior to that of dWIZ-1.[5][6] dWIZ-2 exhibits a 4-fold longer half-life, a 3-fold higher maximum plasma concentration (Cmax), and a nearly 6-fold greater total drug exposure (AUC). Critically, its oral bioavailability is 3 times higher, indicating more efficient absorption from the gastrointestinal tract. These improvements suggest that dWIZ-2 is more likely to maintain therapeutic concentrations in vivo with a reasonable dosing regimen.[6]
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol describes a standard method for assessing the pharmacokinetic properties of a test compound in mice.[8][10][11]
-
Animal Acclimation: Male humanized mice (N=3 per time point) are acclimated for at least one week before the study.[10]
-
Formulation: The test compound (dWIZ-1 or dWIZ-2) is formulated in a suitable vehicle (e.g., 0.5% HPMC) for oral gavage.
-
Dosing: Animals are administered a single oral dose of the compound (e.g., 10 mg/kg).[8]
-
Blood Sampling: Blood samples (~30 µL) are collected from each mouse at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a method like submandibular vein bleeding.[8][9]
-
Plasma Preparation: Blood samples are processed to isolate plasma, which is then stored at -80°C until analysis.[10]
-
Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[11]
-
PK Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, Cmax, and AUC, using non-compartmental analysis software.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Summary and Conclusion
The comparative analysis reveals a clear progression from the lead compound, dWIZ-1, to the optimized candidate, dWIZ-2.
-
Potency: dWIZ-2 is the more potent molecule in a cellular context, demonstrating superior ability to induce the degradation of the target WIZ protein.
-
Pharmacokinetics: dWIZ-2 shows a substantially improved pharmacokinetic profile, with higher bioavailability, greater exposure, and a longer half-life.[5][6]
Based on this data, dWIZ-2 is the superior development candidate. Its enhanced potency combined with a more favorable pharmacokinetic profile suggests a higher probability of achieving therapeutic efficacy in vivo. Subsequent studies in cynomolgus monkeys have confirmed that dWIZ-2 is well-tolerated and effectively induces fetal hemoglobin, supporting its advancement toward clinical development as a potential oral therapeutic for sickle cell disease.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 5. marinbio.com [marinbio.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. unmc.edu [unmc.edu]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
A Comparative Guide: dWIZ-1 vs. Hydroxyurea for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
The induction of fetal hemoglobin (HbF) represents a cornerstone of therapeutic strategies for sickle cell disease (SCD) and β-thalassemia. By increasing the concentration of HbF, the polymerization of sickle hemoglobin is inhibited, and the globin chain imbalance in β-thalassemia is ameliorated. For decades, hydroxyurea (B1673989) has been the primary pharmacological agent for HbF induction. However, the emergence of novel targeted therapies, such as the molecular glue degrader dWIZ-1, presents a promising new avenue. This guide provides an objective comparison of the efficacy of dWIZ-1 and hydroxyurea in inducing HbF, supported by available experimental data.
Mechanism of Action
dWIZ-1: Targeted Protein Degradation
dWIZ-1 is a first-in-class molecular glue degrader that selectively targets the WIZ (Widely Interspaced Zinc Finger) transcription factor for degradation.[1] WIZ has been identified as a previously unknown repressor of HbF.[1] dWIZ-1 functions by inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and WIZ, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[2] The degradation of this repressor protein leads to the de-repression of γ-globin gene expression and a subsequent increase in HbF production.[2]
Hydroxyurea: A Multifaceted Inducer
Hydroxyurea, the only FDA-approved drug for HbF induction in SCD, operates through a more complex and not fully elucidated mechanism.[3][4] A primary pathway involves the generation of nitric oxide (NO), which in turn activates soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] This signaling cascade is believed to play a crucial role in the induction of γ-globin expression.[5][6] Additionally, hydroxyurea is known to cause mild myelosuppression and has been shown to influence epigenetic modifications and other signaling pathways, including those involving p38 MAPK.[4][7]
Efficacy in HbF Induction: A Data-Driven Comparison
The following tables summarize the quantitative data on the efficacy of dWIZ-1 (and its optimized version, dWIZ-2) and hydroxyurea in inducing HbF across various experimental models. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Efficacy in Primary Human Erythroblasts
| Compound | Cell Source | Concentration | HbF Induction Metric | Result | Citation(s) |
| dWIZ-2 | Healthy Donors & SCD Patients | Dose-dependent | % F-cells | >90% | [8] |
| % Total HbF | >40% | [8] | |||
| Hydroxyurea | Sickle Cell Patients | 50 µM | % HbF | Increase from 13.6% to 25.4% | [4] |
| Healthy Donors | 10 µM | % F-cells | Increase from 52% to 75% | [9] | |
| γ-globin mRNA | 1.8-fold increase | [9] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosage | HbF Induction Metric | Result | Citation(s) |
| dWIZ-2 | Humanized Mice | Oral administration | % HbF-positive erythroblasts in bone marrow | Significantly increased | [1][2] |
| dWIZ-2 | Cynomolgus Monkeys | 30 mg/kg/day (oral) | % HbF-positive reticulocytes | Up to 95% | |
| γ-globin mRNA in blood | Up to 37% of β-like globins | ||||
| Hydroxyurea | Sickle Cell Patients (Clinical Data) | Variable | Mean % HbF | Increase from ~5% to 8.8% | [3] |
| Mean % F-cells | Increase from 22.9% to 34% | [3] | |||
| Pediatric SCD Patients (PK-guided dosing) | Variable | Mean % HbF | >30% | ||
| % F-cells | ~70% had ≥80% F-cells |
Experimental Protocols
dWIZ-1/dWIZ-2 In Vitro Studies
-
Cell Culture: Primary human CD34+ hematopoietic stem and progenitor cells from healthy donors or sickle cell disease patients are differentiated into erythroblasts in a two-phase liquid culture system.
-
Treatment: dWIZ-1 or dWIZ-2 is added at various concentrations during the erythroid differentiation phase.
-
HbF Analysis: The percentage of HbF-positive cells (F-cells) and total HbF levels are quantified using flow cytometry with anti-HbF antibodies and high-performance liquid chromatography (HPLC), respectively.[1][2]
Hydroxyurea In Vitro Studies
-
Cell Lines and Primary Cells: K562 human erythroleukemia cells or primary human erythroid progenitor cells are commonly used.
-
Culture and Treatment: Cells are cultured in appropriate media and treated with varying concentrations of hydroxyurea (e.g., 10-100 µM) for a specified duration (e.g., 24-72 hours or longer for primary cell differentiation).[4][9]
-
HbF Measurement: HbF levels are determined by HPLC, and γ-globin mRNA expression is quantified by RT-qPCR. The percentage of F-cells is measured by flow cytometry.[4][5][9]
In Vivo Studies with dWIZ-2
-
Humanized Mouse Model: Immunodeficient mice are engrafted with human CD34+ cells. dWIZ-2 is administered orally, and bone marrow is analyzed for the percentage of human erythroblasts expressing HbF.[1][2]
-
Cynomolgus Monkey Model: Naïve healthy cynomolgus monkeys are treated with oral dWIZ-2. Peripheral blood samples are analyzed for the percentage of HbF-positive reticulocytes and the proportion of γ-globin mRNA.
Signaling Pathways and Experimental Workflows
dWIZ-1 Signaling Pathway
Caption: dWIZ-1 acts as a molecular glue, recruiting the WIZ transcription factor to the CRBN E3 ligase, leading to WIZ degradation and subsequent de-repression of γ-globin gene expression.
Hydroxyurea Signaling Pathway
Caption: Hydroxyurea increases nitric oxide, which activates soluble guanylyl cyclase to produce cGMP, a key signaling molecule in the induction of γ-globin gene expression.
Experimental Workflow for In Vitro HbF Induction
Caption: A generalized workflow for assessing the in vitro efficacy of HbF-inducing compounds, from cell culture to quantitative analysis.
Conclusion
dWIZ-1 and its derivatives represent a novel and highly promising targeted approach to HbF induction. Preclinical data suggest that the degradation of the WIZ transcription factor can lead to a robust and potentially pancellular increase in HbF expression. Hydroxyurea, while a mainstay of therapy with proven clinical benefit, has a more variable response and a complex mechanism of action. The quantitative data, though not from direct head-to-head comparative studies, indicate that dWIZ-1/2 may achieve a higher level of HbF induction in preclinical models than what is typically observed with hydroxyurea in similar settings. Further clinical investigation of WIZ degraders is warranted to determine their therapeutic potential in patients with sickle cell disease and β-thalassemia. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the landscape of HbF induction therapies.
References
- 1. marinbio.com [marinbio.com]
- 2. Developmentally-Faithful and Effective Human Erythropoiesis in Immunodeficient and Kit Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Fetal Hemoglobin Inducers through Small Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Induction of Human Fetal Globin Gene in Hydroxyurea-Resistant Primary Adult Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of fetal hemoglobin in erythroid precursors of beta-thalassemia [pubmed.ncbi.nlm.nih.gov]
- 8. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 9. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating WIZ as the Primary Target of dWIZ-1: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteomics-based methodologies for validating the primary target of the molecular glue degrader, dWIZ-1. The focus is on the experimental data supporting the selective degradation of the WIZ (Widely Interspaced Zinc Finger Motifs) transcription factor.
Executive Summary
Data Presentation: Global Proteomics Analysis of dWIZ-1 Treatment
The discovery of WIZ as the primary target of dWIZ-1 was achieved through a phenotypic screen followed by target deconvolution using global proteomics.[5] While the complete, raw quantitative proteomics dataset from the seminal study by Ting et al. is not publicly available, the findings indicate a high degree of selectivity for dWIZ-1. The expected outcome of such an experiment, based on the published results, is summarized in the representative table below. In a typical experiment, primary human erythroblasts would be treated with dWIZ-1 or a vehicle control (DMSO), and the relative abundance of thousands of proteins would be quantified using mass spectrometry.
Table 1: Representative Quantitative Proteomics Data of dWIZ-1 Treatment in Primary Human Erythroblasts
| Protein | Gene | Cellular Function | Fold Change (dWIZ-1 vs. DMSO) | p-value | Selectivity Notes |
| WIZ | WIZ | Transcription Factor, Component of G9a/GLP methyltransferase complex | < -4.0 | < 0.0001 | Primary Target |
| IKZF1 | IKZF1 | Transcription Factor | > -1.5 | > 0.05 | Known target of other molecular glues, but not significantly affected by dWIZ-1. |
| IKZF3 | IKZF3 | Transcription Factor | > -1.5 | > 0.05 | Known target of other molecular glues, but not significantly affected by dWIZ-1. |
| GSPT1 | GSPT1 | Translation Termination Factor | > -1.5 | > 0.05 | Known target of other molecular glues, but not significantly affected by dWIZ-1. |
| Protein X | GENEX | Kinase | -1.2 | > 0.05 | Not significantly affected. |
| Protein Y | GENEY | Structural Protein | 1.1 | > 0.05 | Not significantly affected. |
| Protein Z | GENEZ | Metabolic Enzyme | -1.3 | > 0.05 | Not significantly affected. |
Note: This table is a representation of the expected results based on existing literature. The fold change for WIZ is shown as significantly lower than any other protein, highlighting the selectivity of dWIZ-1. Out of over 8,000 quantified proteins, WIZ was identified as the most significantly downregulated protein, with no other proteins depleted more than twofold.
Comparison of Proteomics-Based Target Validation Methods
Several proteomics techniques can be employed to validate the target of a small molecule like dWIZ-1. Below is a comparison of the primary method used, global proteomics, with other common alternatives.
Table 2: Comparison of Target Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| Global Proteomics (Quantitative Mass Spectrometry) | Unbiasedly quantifies thousands of proteins in a cell lysate after drug treatment to identify changes in protein abundance. | - Unbiased, proteome-wide view.- Identifies both on-target and off-target effects.- Does not require specific antibodies or protein tags. | - May not distinguish between direct and indirect effects.- Can be technically complex and data analysis is intensive. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged version of the drug or the target protein to "pull down" interacting partners, which are then identified by mass spectrometry. | - Directly identifies binding partners.- Can confirm a physical interaction between the drug and the target. | - Requires modification of the drug or protein, which could affect the interaction.- May miss transient or weak interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. Drug binding typically stabilizes the target protein at higher temperatures. | - Confirms direct target engagement in a cellular context.- Can be adapted to a high-throughput format. | - Not all proteins show a significant thermal shift upon ligand binding.- Can be technically challenging to optimize. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of WIZ as the target of dWIZ-1.
Global Quantitative Proteomics for Target Identification
This protocol describes a typical workflow for identifying the targets of a molecular glue degrader.
-
Cell Culture and Treatment: Primary human erythroblasts are cultured under standard conditions. Cells are treated with a predetermined concentration of dWIZ-1 (e.g., 1 µM) or DMSO as a vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis and Protein Extraction: Cells are harvested, washed with PBS, and lysed in a buffer containing detergents and protease inhibitors to ensure protein solubilization and prevent degradation.
-
Protein Digestion: The protein concentration of each lysate is determined. An equal amount of protein from each sample is reduced, alkylated, and then digested into peptides, typically using trypsin.
-
Peptide Labeling (Optional but recommended for multiplexing): Peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for the simultaneous analysis of multiple samples in a single mass spectrometry run, which reduces variability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The mass spectrometer acquires MS1 scans to measure peptide abundance and MS2 scans to determine the amino acid sequence of the peptides.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). Peptides are identified by searching the MS2 spectra against a human protein database. The intensity of the peptides in the MS1 scans is used to calculate the relative abundance of each protein between the dWIZ-1 and DMSO-treated samples. Statistical analysis is performed to identify proteins with significant changes in abundance.
Affinity Purification-Mass Spectrometry (AP-MS) - A Comparative Method
This protocol outlines a general approach for confirming a direct interaction between dWIZ-1 and WIZ.
-
Bait Immobilization: A biotinylated version of dWIZ-1 is synthesized and immobilized on streptavidin-coated magnetic beads.
-
Cell Lysis: Untreated cell lysate containing WIZ is prepared.
-
Affinity Pulldown: The cell lysate is incubated with the dWIZ-1-coated beads to allow for the binding of WIZ and any other interacting proteins. The beads are then washed to remove non-specific binders.
-
Elution and Digestion: The bound proteins are eluted from the beads, and the eluate is prepared for mass spectrometry by digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify the proteins that were pulled down by the dWIZ-1 bait. WIZ would be expected to be highly enriched in the dWIZ-1 pulldown compared to a control pulldown with beads alone.
Cellular Thermal Shift Assay (CETSA) - A Comparative Method
This protocol describes how CETSA could be used to confirm the engagement of dWIZ-1 with WIZ in cells.
-
Cell Treatment: Intact cells are treated with dWIZ-1 or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures (e.g., 40-70°C). The binding of dWIZ-1 is expected to stabilize WIZ, making it more resistant to heat-induced denaturation and aggregation.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble WIZ remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble WIZ as a function of temperature. A shift in the melting curve to higher temperatures in the dWIZ-1-treated samples compared to the control indicates target engagement.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: dWIZ-1 acts as a molecular glue to induce the ubiquitination and degradation of WIZ.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for identifying dWIZ-1's target using quantitative proteomics.
Logical Relationship of Target Validation
References
- 1. researchgate.net [researchgate.net]
- 2. NCBI Peptidome: a new repository for mass spectrometry proteomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mining Microarray Data at NCBI’s Gene Expression Omnibus (GEO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genes & Expression - Site Guide - NCBI [ncbi.nlm.nih.gov]
- 5. ProteomeCentral Datasets [proteomecentral.proteomexchange.org]
Selectivity Profile of dWIZ-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dWIZ-1's performance against other zinc finger proteins, supported by available experimental data.
dWIZ-1 is a small molecule molecular glue degrader that selectively targets the WIZ (Widely Interspaced Zinc Finger) transcription factor for degradation.[1][2] This mechanism of action has shown therapeutic potential, particularly in the context of sickle cell disease, where the degradation of WIZ leads to the induction of fetal hemoglobin (HbF).[3][4][5][6][7] WIZ acts as a repressor of HbF, and its removal via dWIZ-1-mediated proteasomal degradation derepresses γ-globin expression.[1][3] The selectivity of such a degrader is paramount to its therapeutic utility, ensuring that off-target effects are minimized. This guide summarizes the available data on the selectivity of dWIZ-1.
Quantitative Selectivity Data
The selectivity of dWIZ-1 has been assessed using various methods, including proteomics, in-vitro binding assays, and cellular degradation assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Binding and Cellular Degradation
| Target | Assay Type | Metric | Value | Reference |
| WIZ (ZF7) | Surface Plasmon Resonance (SPR) | Kd | 3500 nM | [8] |
| Cereblon (CRBN) | Cereblon Association Assay | IC50 | 170 nM | [8] |
| IKZF1 | HiBiT Degradation Assay | DC50 | >50000 nM | [8] |
| IKZF1 | HiBiT Degradation Assay | Dmax | 0% | [8] |
| GSPT1 | HiBiT Degradation Assay | DC50 | >50000 nM | [8] |
| GSPT1 | HiBiT Degradation Assay | Dmax | 0% | [8] |
-
Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger binding. The Kd shown is for the binding of WIZ's 7th zinc finger (ZF7) to the DDB1:CRBN:dWIZ-1 complex.
-
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of dWIZ-1 required to achieve 50% of the maximal effect in the cereblon association assay.
-
DC50 (Half-maximal Degradation Concentration): The concentration of dWIZ-1 required to induce 50% of the maximal degradation of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation observed.
Table 2: Global Proteomics Selectivity
| Cell Type | Treatment | Number of Quantified Proteins | Key Finding | Reference |
| Primary human erythroblasts | 10 µM dWIZ-1 (or analog) for 6 hours | 8960 | WIZ was the most significantly down-regulated protein. No other proteins were depleted by more than twofold. | [8] |
This proteomic analysis provides strong evidence for the high selectivity of dWIZ-1 for the WIZ protein in a cellular context. The lack of significant degradation of other proteins, including known off-targets of other molecular glues like IKZF1 and CK1α, underscores its specific mode of action.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of dWIZ-1-induced WIZ degradation and subsequent fetal hemoglobin derepression.
Caption: Workflow for assessing dWIZ-1 selectivity using quantitative mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the selectivity of dWIZ-1.
Global Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide view of protein abundance changes following treatment with a compound.
-
Cell Culture and Treatment: Primary human erythroblasts are cultured under appropriate conditions. Cells are then treated with dWIZ-1 at a specified concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 6 hours).
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested and lysed using a buffer containing detergents and protease inhibitors to release cellular proteins.
-
Protein Digestion: The protein concentration of the lysates is determined, and equal amounts of protein from each sample are digested into smaller peptides, typically using the enzyme trypsin.
-
Peptide Labeling: For quantitative comparison, peptides from different samples (e.g., dWIZ-1 treated vs. control) are labeled with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for the simultaneous analysis and relative quantification of peptides from multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography based on physicochemical properties and then ionized and analyzed by a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and, by extension, the proteins. The reporter ions from the isobaric tags are used to quantify the relative abundance of each protein in the dWIZ-1 treated sample compared to the control. Proteins with significantly altered abundance are identified as potential targets or off-targets.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.
-
Immobilization of Ligand: One of the binding partners (the ligand, e.g., the CRBN-DDB1 E3 ligase complex) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other binding partner (the analyte, e.g., the WIZ zinc finger domain) is flowed over the sensor surface in the presence of dWIZ-1.
-
Detection of Binding: Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a response in real-time.
-
Kinetic Analysis: The association (as the analyte binds) and dissociation (as the analyte is washed off) rates are monitored.
-
Affinity Determination: By fitting the binding data from a series of analyte concentrations to a binding model, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be determined. A lower Kd value signifies a higher binding affinity.
HiBiT Cellular Degradation Assay
The HiBiT assay is a sensitive, luminescence-based method to quantify intracellular protein levels in real-time.
-
Cell Line Generation: A cell line is engineered using CRISPR/Cas9 to endogenously express the target protein (e.g., IKZF1 or GSPT1) fused with the 11-amino-acid HiBiT tag. These cells also express the complementary LgBiT subunit.
-
Cell Plating and Treatment: The engineered cells are plated in a multi-well format. A dilution series of the degrader molecule (dWIZ-1) is then added to the cells.
-
Luminescence Measurement: The HiBiT tag on the target protein complements with LgBiT to form a functional NanoLuc® luciferase, which generates a luminescent signal in the presence of a substrate. As the HiBiT-tagged protein is degraded, the luminescent signal decreases. The signal is measured over time using a luminometer.
-
Data Analysis: The luminescence data is normalized to a vehicle control. The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum level of degradation) are calculated from the dose-response curve. This provides a quantitative measure of the potency and efficacy of the degrader for a specific target in a cellular environment.[3][9][10][11][12]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. marinbio.com [marinbio.com]
- 7. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 8. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 9. promega.com [promega.com]
- 10. Target Degradation [promega.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HiBiT Protein Tagging Technology [worldwide.promega.com]
A Comparative Analysis of dWIZ-1 and Gene Therapy for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Sickle cell disease (SCD), a debilitating genetic blood disorder, has long been a target for innovative therapeutic strategies. The recent FDA approvals of two gene therapies, Casgevy™ and Lyfgenia™, mark a significant milestone in the treatment landscape. Concurrently, novel small molecule approaches, such as the molecular glue degrader dWIZ-1, are emerging from preclinical studies with promising results. This guide provides a detailed, objective comparison of the small molecule approach of dWIZ-1 with the gene therapy strategies of Casgevy™ and Lyfgenia™, supported by available experimental data and methodologies.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of dWIZ-1 and the approved gene therapies diverge fundamentally in their mechanisms for mitigating the effects of sickle hemoglobin (HbS).
dWIZ-1: Targeted Protein Degradation to Reactivate Fetal Hemoglobin
dWIZ-1 is a first-in-class oral molecular glue degrader that targets the WIZ transcription factor.[1] WIZ has been identified as a novel repressor of fetal hemoglobin (HbF) production. dWIZ-1 works by inducing the proximity of WIZ to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[2][3] The degradation of this repressor lifts the brake on γ-globin gene expression, resulting in the reactivation of HbF synthesis.[2] Increased levels of HbF are known to ameliorate the pathophysiology of SCD by inhibiting the polymerization of sickle hemoglobin.[4]
Gene Therapies: Genetic Modification of Hematopoietic Stem Cells
In contrast to the small molecule approach of dWIZ-1, gene therapies for SCD involve the ex vivo genetic modification of a patient's own hematopoietic stem cells (HSCs).[5][6] These modified cells are then infused back into the patient after a myeloablative conditioning regimen, which removes the existing bone marrow to allow for engraftment of the corrected cells.[7][8]
-
Casgevy™ (exagamglogene autotemcel): This therapy utilizes the CRISPR/Cas9 gene-editing technology to disrupt the erythroid-specific enhancer region of the BCL11A gene.[9][10][11] BCL11A is a key transcriptional repressor of fetal hemoglobin.[12][13][14] By inactivating this enhancer, BCL11A expression is reduced in erythroid lineage cells, leading to a robust increase in the production of fetal hemoglobin.[15][16][17]
-
Lyfgenia™ (lovotibeglogene autotemcel): This therapy employs a lentiviral vector to introduce a modified, functional copy of the β-globin gene, called βA-T87Q-globin, into the patient's HSCs.[8][18][19] The resulting hemoglobin, HbA-T87Q, has anti-sickling properties and functions similarly to the normal adult hemoglobin A (HbA), thereby reducing the proportion of sickle hemoglobin and preventing red blood cell sickling.[18][20]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies of dWIZ-1 and clinical trials of Casgevy™ and Lyfgenia™.
Table 1: Efficacy Data
| Parameter | dWIZ-1 (Preclinical) | Casgevy™ (Clinical Trial) | Lyfgenia™ (Clinical Trial) |
| Primary Endpoint | Induction of Fetal Hemoglobin | Freedom from Vaso-occlusive Crises (VOCs) for ≥12 consecutive months | Complete resolution of Vaso-occlusive Events (VOEs) |
| Result | - In a humanized mouse model, dWIZ-2 (an optimized version of dWIZ-1) induced nearly pancellular expression of HbF, with levels reaching approximately 45%.[21]- In healthy cynomolgus monkeys, oral administration of dWIZ-2 resulted in over 90% of reticulocytes being HbF-positive after 28 days.[2][22] | 93.5% of patients (29 out of 31) were free from severe VOCs for at least 12 consecutive months.[7] | 88% of patients (28 out of 32) achieved complete resolution of VOEs between 6 and 18 months post-infusion.[7][20] |
| Fetal Hemoglobin (HbF) Levels | Not reported in a disease model. | Mean proportion of total hemoglobin that was HbF was >30% and sustained over time. | Minimal HbF production was observed post-infusion as the therapy introduces a modified adult hemoglobin.[23] |
| Therapeutic Hemoglobin Levels | Not applicable. | Not directly measured as the focus is on HbF induction. | Median HbAT87Q levels were 5.2 g/dL at 6 months and 5.5 g/dL at 24 months, constituting a median of 45.7% of total non-transfused hemoglobin at 24 months.[23][24] |
| Total Hemoglobin Levels | Not reported. | Increased total hemoglobin levels were observed.[25] | Median total hemoglobin increased from a baseline of 8.5 g/dL to 11.0 g/dL at 6 months and was sustained.[23] |
Experimental Methodologies
A summary of the key experimental protocols employed in the evaluation of dWIZ-1 and the gene therapies is provided below.
dWIZ-1 Preclinical Evaluation
-
High-Throughput Screening: A phenotypic screen of a library of cereblon-biased compounds was conducted in primary human erythroblasts to identify molecules that induce HbF expression.[2]
-
WIZ Degradation Assay: Western blotting or proteomic analysis can be used to quantify the reduction in WIZ protein levels in cells treated with dWIZ-1.[26]
-
In Vitro Erythroid Differentiation: Human CD34+ hematopoietic stem and progenitor cells from healthy donors and SCD patients are differentiated into erythroblasts in a multi-phase culture system to assess the impact of dWIZ-1 on HbF induction and erythroid maturation.[27]
-
Animal Models:
-
Humanized Mouse Model: Immunodeficient mice are engrafted with human CD34+ cells to create a human hematopoietic system. These mice are then treated with dWIZ-1 to evaluate its effect on human HbF induction in vivo.[27]
-
Cynomolgus Monkey Model: Healthy cynomolgus monkeys are treated with dWIZ-1 to assess its pharmacokinetic properties, safety, and ability to induce HbF in vivo.[2][27][28]
-
-
Measurement of Fetal Hemoglobin: High-performance liquid chromatography (HPLC) and flow cytometry are standard methods to quantify the percentage of HbF and the proportion of HbF-containing red blood cells (F-cells), respectively.[2][3][16][29][30]
Gene Therapy Clinical Trials (Casgevy™ and Lyfgenia™)
-
Patient Cell Collection and Manufacturing:
-
Patient's hematopoietic stem cells are mobilized from the bone marrow into the peripheral blood using agents like plerixafor.[8]
-
CD34+ cells are collected from the peripheral blood via apheresis.[8]
-
For Casgevy™: The collected CD34+ cells are edited ex vivo using a CRISPR/Cas9 ribonucleoprotein (RNP) complex delivered by electroporation to target the BCL11A erythroid enhancer.[31][5][20]
-
For Lyfgenia™: The CD34+ cells are transduced ex vivo with the BB305 lentiviral vector carrying the βA-T87Q-globin gene.[8][9][13]
-
-
Myeloablative Conditioning: Prior to infusion of the modified cells, patients receive chemotherapy (e.g., busulfan) to eliminate their existing hematopoietic stem cells.[7][8]
-
Cell Infusion and Engraftment: The gene-modified autologous CD34+ cells are infused back into the patient. Engraftment is monitored by the recovery of neutrophil and platelet counts.[7]
-
Efficacy and Safety Monitoring:
-
Clinical Endpoints: The primary efficacy endpoint is typically the reduction or elimination of vaso-occlusive crises.[7][24]
-
Hemoglobin Analysis: HPLC is used to quantify the levels of different hemoglobin variants, including HbF for Casgevy™ and HbAT87Q for Lyfgenia™.[3][23]
-
Vector Copy Number (VCN) (for Lyfgenia™): Quantitative PCR is used to determine the average number of copies of the lentiviral vector integrated into the genome of blood cells, which indicates the persistence of the gene-modified cells.[23]
-
Off-target Analysis (for Casgevy™): Various sequencing-based methods are employed to assess the potential for off-target editing by the CRISPR/Cas9 system.[9]
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
References
- 1. casgevy.com [casgevy.com]
- 2. Fetal Hemoglobin Assay | Cytometry [cytometry.mlsascp.com]
- 3. Evaluation of high performance liquid chromatography for routine estimation of haemoglobins A2 and F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic gene editing strategies using CRISPR-Cas9 for the β-hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models of Pain in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. Optimizing lentiviral vector transduction of hematopoietic stem cells for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Optimized Lentiviral Vector Efficiently Corrects the Human Sickle Cell Disease Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A model of painful vaso-occlusive crisis in mice with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gwern.net [gwern.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Revolutionary breakthrough: FDA approves CASGEVY, the first CRISPR/Cas9 gene therapy for sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hemoglobin F - HPLC Quantification | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 17. JCI Insight - Dimethyl fumarate increases fetal hemoglobin, provides heme detoxification, and corrects anemia in sickle cell disease [insight.jci.org]
- 18. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting fetal hemoglobin expression to treat β hemoglobinopathies | Semantic Scholar [semanticscholar.org]
- 20. CRISPR/Cas9 gene editing for curing sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fetal haemoglobin induction in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 23. accp.com [accp.com]
- 24. LYFGENIA™ (lovotibeglogene autotemcel) Clinical Trials| Impact on Vaso-Occlusive Events [lyfgeniahcp.com]
- 25. CASGEVY (Exagamglogene Autotemcel) | Boston Children's Hospital [childrenshospital.org]
- 26. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 27. Development and Characterization of a Model for Inducing Fetal Hemoglobin Production in Cynomolgus Macaques (Macaca fasicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development and Characterization of a Model for Inducing Fetal Hemoglobin Production in Cynomolgus Macaques (Macaca fasicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Hemoglobin variants detection by hplc (high performance liquid chromatography) method | Pediatric Oncall Journal [pediatriconcall.com]
- 30. Methods for determination of fetal hemoglobin | Górska | Acta Haematologica Polonica [journals.viamedica.pl]
- 31. Highly efficient therapeutic gene editing of human hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of WIZ Degradation by dWIZ-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the WIZ (Widely Interspaced Zinc finger) transcription factor has emerged as a promising therapeutic strategy, particularly for the treatment of sickle cell disease (SCD) through the induction of fetal hemoglobin (HbF).[1][2][3][4][5] This guide provides a comprehensive comparison of dWIZ-1, a first-in-class molecular glue degrader of WIZ, with its optimized successor, dWIZ-2. It details the long-term effects of WIZ degradation, presents comparative experimental data, and outlines the key experimental protocols.
Overview of WIZ and its Degradation
WIZ is a transcription factor that plays a crucial role in gene repression.[6][7] It is an integral component of the G9a/GLP histone methyltransferase complex, which is responsible for H3K9 mono- and di-methylation, leading to transcriptional silencing.[6][8] Notably, WIZ has been identified as a novel repressor of fetal hemoglobin.[1][2][3][9]
The small molecules dWIZ-1 and dWIZ-2 are molecular glue degraders that function by recruiting WIZ to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][9][10] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ.[9][11] The degradation of this repressor leads to the reactivation of γ-globin expression and a robust induction of HbF, offering a potential therapeutic avenue for SCD.[1][3][4][9]
Long-Term Effects of WIZ Degradation
Preclinical studies in humanized mice and cynomolgus monkeys have demonstrated that the pharmacological degradation of WIZ is well-tolerated.[1][2][12] Long-term administration of WIZ degraders did not show significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology.[9] The primary long-term therapeutic outcome is the sustained induction of HbF, which has the potential to ameliorate the complications of sickle cell disease.[1][2] Furthermore, studies in mice with a knockout of the Wiz gene have indicated its importance in embryonic development, with deficiencies leading to growth retardation and craniofacial defects, suggesting that complete and systemic long-term ablation of WIZ function from early development could have significant consequences.[13] However, the targeted degradation in adult organisms appears to be a safe therapeutic strategy.[9]
Comparative Performance: dWIZ-1 vs. dWIZ-2
dWIZ-2 was developed through the optimization of dWIZ-1 to improve its pharmacokinetic properties for in vivo studies.[4][9][14]
| Feature | dWIZ-1 | dWIZ-2 | Source |
| Mechanism of Action | Molecular Glue Degrader | Molecular Glue Degrader | [1][10][15] |
| Target | WIZ Transcription Factor | WIZ Transcription Factor | [1][9][15] |
| Recruits to | CRBN E3 Ligase Complex | CRBN E3 Ligase Complex | [1][9][10] |
| In Vitro Activity | Induces HbF in erythroblasts | Potently induces HbF in erythroblasts from healthy donors and SCD patients | [1][9][14] |
| In Vivo Suitability | Tool compound for initial studies | Superior pharmacokinetic properties, suitable for in vivo assessment | [4][9][14] |
| In Vivo Efficacy | Not extensively tested in vivo | Significantly degrades WIZ and increases HbF-positive erythroblasts in humanized mice and cynomolgus monkeys | [9] |
| Selectivity | Selective for WIZ; no significant depletion of other proteins at 10 µM | Data suggests high selectivity inherited from dWIZ-1 | [15] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WIZ signaling pathway and a typical experimental workflow for assessing WIZ degraders.
Caption: WIZ signaling pathway and dWIZ-1 mechanism of action.
Caption: Experimental workflow for discovery and validation of WIZ degraders.
Experimental Protocols
1. Phenotypic Screening for HbF Induction
-
Objective: To identify small molecules that induce fetal hemoglobin in human erythroid cells.
-
Methodology: A high-throughput screen is performed using primary human CD34+ hematopoietic stem and progenitor cell-derived erythroblasts. A library of CRBN-biased small molecules is screened for their ability to induce HbF expression without causing toxicity or impairing cell proliferation and differentiation. HbF levels are typically measured by flow cytometry or high-performance liquid chromatography (HPLC).[4][9][14]
2. Target Deconvolution by Global Proteomics
-
Objective: To identify the protein target of the active small molecule (dWIZ-1).
-
Methodology: Primary human erythroblasts are treated with the compound of interest (e.g., dWIZ-1 at 10 µM) or a DMSO control for a defined period (e.g., 6 hours). The cells are then lysed, and total protein is extracted. Proteins are digested into peptides, and quantitative proteomics is performed using mass spectrometry to identify proteins that are significantly downregulated upon treatment.[15]
3. In Vitro Evaluation of WIZ Degradation and HbF Induction
-
Objective: To confirm the efficacy of WIZ degraders in vitro.
-
Methodology: Erythroblasts derived from healthy donors or sickle cell disease patients are treated with varying concentrations of the WIZ degrader. WIZ protein levels are assessed by western blotting or targeted proteomics to determine the DC50 (concentration for 50% degradation). HbF induction is quantified by measuring the percentage of HbF+ cells via flow cytometry and the levels of γ-globin mRNA by RT-qPCR.[9][14]
4. In Vivo Assessment in Humanized Mouse Models
-
Objective: To evaluate the in vivo efficacy and safety of WIZ degraders.
-
Methodology: Immunodeficient mice are engrafted with human CD34+ hematopoietic stem and progenitor cells to create a humanized hematopoietic system. These mice are then treated with the WIZ degrader (e.g., dWIZ-2) via oral administration. The degradation of WIZ and the induction of HbF in human erythroblasts are monitored in the bone marrow and peripheral blood. General health, body weight, and blood parameters are monitored for safety assessment.[4][9][14]
Alternatives to dWIZ-1
The primary "alternative" to dWIZ-1 is its optimized version, dWIZ-2 , which demonstrates superior in vivo properties.[4][9][14] While other small molecules may exist within proprietary libraries, dWIZ-1 and dWIZ-2 are the key publicly disclosed molecular glue degraders of WIZ.
It is important to note that other therapeutic strategies for inducing HbF exist that do not involve the degradation of WIZ. These include targeting other transcriptional repressors of γ-globin, such as BCL11A and ZBTB7A .[16][17] Small molecule degraders targeting these factors represent an alternative therapeutic approach for sickle cell disease.[16]
Conclusion
The targeted degradation of WIZ by molecular glues like dWIZ-1 and its successor dWIZ-2 represents a novel and promising therapeutic strategy for sickle cell disease. The long-term effects of this approach appear to be safe and efficacious in preclinical models, with the primary outcome being a sustained induction of fetal hemoglobin. Further clinical investigation is warranted to translate these findings into a globally accessible oral therapy for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 4. ashpublications.org [ashpublications.org]
- 5. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 6. Gene - WIZ [maayanlab.cloud]
- 7. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse | eLife [elifesciences.org]
- 9. marinbio.com [marinbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 16. biorxiv.org [biorxiv.org]
- 17. twistbioscience.com [twistbioscience.com]
In Vivo Showdown: A Comparative Analysis of dWIZ-1 and dWIZ-2 in Cynomolgus Monkeys
A head-to-head comparison of dWIZ-1 and dWIZ-2, two novel molecular glue degraders, in cynomolgus monkeys has demonstrated the superior profile of dWIZ-2 as a potential therapeutic agent for sickle cell disease. Both compounds operate by targeting the WIZ transcription factor for degradation, leading to the induction of fetal hemoglobin (HbF), a key therapeutic goal in managing the disease.[1][2][3][4][5][6] Preclinical studies in this non-human primate model have been pivotal in highlighting the enhanced pharmacokinetic and pharmacodynamic properties of dWIZ-2, positioning it as a promising candidate for clinical development.
The optimization of the initial lead compound, dWIZ-1, into dWIZ-2 resulted in a molecule with improved pharmacokinetic characteristics.[2] While specific comparative pharmacokinetic data for dWIZ-1 and dWIZ-2 in cynomolgus monkeys is not publicly available, the progression to dWIZ-2 was driven by the need for a more robust in vivo profile.
Pharmacodynamic studies in cynomolgus monkeys have underscored the efficacy of dWIZ-2. Oral administration of dWIZ-2 at a dose of 30 mg/kg once daily for 28 days resulted in a significant induction of HbF.[5][7] This was evidenced by elevated levels of γ-globin mRNA, which reached up to 37% of total β-like globins, and a marked increase in the proportion of HbF-positive reticulocytes, reaching up to 95%.[7] Importantly, these significant efficacy markers were achieved with a favorable safety profile, as the treatment was well-tolerated with no notable clinical observations or adverse effects on body weight, hematology, coagulation, or clinical chemistry measurements.[7]
Comparative Performance Data
| Parameter | dWIZ-1 | dWIZ-2 | Source |
| Dose | Not reported in cynomolgus monkeys | 30 mg/kg/day (oral) | [5][7] |
| Duration of Treatment | Not reported in cynomolgus monkeys | 28 days | [5][7] |
| γ-globin mRNA levels | Not reported in cynomolgus monkeys | Up to 37% of β-like globins | [7] |
| HbF+ Reticulocytes | Not reported in cynomolgus monkeys | Up to 95% | [7] |
| Tolerability | Well-tolerated in animal models | Well-tolerated in cynomolgus monkeys | [1][4][7] |
Mechanism of Action: WIZ Degradation Pathway
Caption: Mechanism of dWIZ-mediated WIZ degradation and subsequent HbF induction.
Experimental Protocols
In Vivo Cynomolgus Monkey Study
-
Animal Model: Naïve, healthy cynomolgus monkeys (Macaca fascicularis) were used for the in vivo evaluation.
-
Dosing Regimen: dWIZ-2 was administered orally at a dose of 30 mg/kg once daily for a period of 28 days. A vehicle control group was also included.
-
Sample Collection: Peripheral blood samples were collected at baseline and on day 28 of the study to assess hematological parameters and pharmacodynamic markers.
-
Pharmacodynamic Analysis:
-
γ-globin mRNA Quantification: Total RNA was extracted from blood samples, and the levels of γ-globin mRNA were quantified relative to other β-like globin transcripts using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
-
HbF+ Reticulocyte Analysis: The percentage of reticulocytes expressing fetal hemoglobin was determined using flow cytometry with antibodies specific for HbF and reticulocyte markers.
-
-
Safety and Tolerability Assessment: The animals were monitored for clinical observations, changes in body weight, and standard hematology, coagulation, and clinical chemistry parameters throughout the study.
Caption: Experimental workflow for the in vivo assessment of dWIZ-2 in cynomolgus monkeys.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 6. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 7. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to dWIZ-1 and Other CRBN Modulators
For Researchers, Scientists, and Drug Development Professionals
The advent of Cereblon (CRBN) modulators has marked a significant milestone in therapeutic innovation, particularly in oncology. These "molecular glue" degraders function by redirecting the E3 ubiquitin ligase activity of CRBN to induce the degradation of specific target proteins. While immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) have transformed the treatment landscape for multiple myeloma by targeting the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), novel CRBN modulators such as dWIZ-1 are expanding the therapeutic horizon to other diseases by targeting different substrates. dWIZ-1, a potent degrader of the WIZ transcription factor, is being investigated for the treatment of sickle cell disease through the induction of fetal hemoglobin.[1][2][3]
A critical aspect of the clinical development and application of these targeted protein degraders is the potential for cross-resistance. As all these molecules converge on CRBN to exert their effects, alterations in this E3 ligase can theoretically confer resistance to multiple agents. This guide provides a comparative analysis of dWIZ-1 and other established CRBN modulators, with a focus on the mechanisms of resistance and the potential for cross-resistance, supported by experimental data and detailed protocols.
Comparative Overview of dWIZ-1 and Other CRBN Modulators
The primary distinction between dWIZ-1 and IMiDs lies in their targeted neosubstrates and, consequently, their therapeutic indications. While they share the same E3 ligase, the specific protein they recruit for degradation dictates their biological effect.
| CRBN Modulator | Primary Target(s) | Primary Indication(s) | Mechanism of Action |
| dWIZ-1 | WIZ (Widely Interspaced Zinc Finger Motifs) | Sickle Cell Disease (investigational) | Recruits WIZ to the CRL4CRBN complex for ubiquitination and degradation, leading to fetal hemoglobin induction.[1][2] |
| Lenalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | Multiple Myeloma, Myelodysplastic Syndromes | Recruits IKZF1 and IKZF3 to the CRL4CRBN complex for degradation, leading to anti-myeloma and immunomodulatory effects. |
| Pomalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | Multiple Myeloma | Similar to lenalidomide, but with higher potency for IKZF1/3 degradation.[4] |
Quantitative Performance Data
The following tables summarize key performance metrics for dWIZ-1 and other CRBN modulators from published studies. Note that experimental conditions such as cell line and treatment duration can significantly impact these values.
Table 1: Potency of CRBN Modulators
| Compound | Metric | Value | Assay | Cell Line/System | Reference |
| dWIZ-1 | IC50 | 170 nM | Cereblon association | In vitro | [5] |
| Kd | 3500 nM | SPR binding of WIZ ZF7 to DDB1:CRBN:dWIZ-1 complex | In vitro | [5] | |
| Lenalidomide | IC50 | ~1-10 µM | Cell Viability | Multiple Myeloma cell lines | [6] |
| DC50 (IKZF1) | 0.375 µM | HiBiT degradation assay | HEK293T | [7] | |
| DC50 (IKZF3) | 0.807 µM | HiBiT degradation assay | HEK293T | [7] | |
| Pomalidomide | IC50 | ~8-10 µM | Cell Viability | RPMI8226, OPM2 | [6] |
| DC50 (IKZF1) | 0.375 µM | HiBiT degradation assay | HEK293T | [7] | |
| DC50 (IKZF3) | 0.807 µM | HiBiT degradation assay | HEK293T | [7] |
Table 2: Off-Target Selectivity of dWIZ-1
| Off-Target | Metric | Value | Assay | Reference |
| IKZF1 | DC50 | >50,000 nM | HiBiT degradation assay | [5] |
| GSPT1 | DC50 | >50,000 nM | HiBiT degradation assay | [5] |
Mechanisms of Resistance and Cross-Resistance
Resistance to CRBN modulators can be broadly categorized into CRBN-dependent and CRBN-independent mechanisms. Understanding these mechanisms is key to predicting and potentially overcoming cross-resistance.
CRBN-Dependent Resistance
Alterations in the CRBN protein or its expression are the most direct cause of resistance.
-
Downregulation of CRBN Expression: Reduced levels of CRBN protein lead to a diminished capacity for the modulator to induce degradation of its target. This is a common mechanism of acquired resistance to lenalidomide and pomalidomide.[8]
-
Mutations in CRBN: Point mutations within the drug-binding pocket of CRBN can abrogate the interaction with the modulator, rendering it ineffective.
-
Alternative Splicing of CRBN: Splicing out of exon 10, which is part of the drug-binding domain, has been associated with resistance to IMiDs.[9]
Implications for dWIZ-1 Cross-Resistance: Since dWIZ-1 relies on the same CRBN machinery as IMiDs, it is highly probable that CRBN-dependent resistance mechanisms will confer cross-resistance to dWIZ-1. For instance, a cell line with downregulated CRBN or a mutation in the common binding site is unlikely to respond to dWIZ-1.
CRBN-Independent Resistance
Cells can also develop resistance through mechanisms that bypass the CRBN-modulator interaction.
-
Alterations in Downstream Pathways: Upregulation of pro-survival signaling pathways, such as the MEK/ERK and STAT3 pathways, can compensate for the degradation of the primary target.[8]
-
Drug Efflux Pumps: Increased expression of multidrug resistance proteins can reduce the intracellular concentration of the CRBN modulator.
Implications for dWIZ-1 Cross-Resistance: The potential for cross-resistance due to CRBN-independent mechanisms is less certain and would depend on the specific pathways involved in both the therapeutic effect of dWIZ-1 and the acquired resistance. For example, if a myeloma cell develops resistance to lenalidomide through upregulation of a general pro-survival pathway, this may not necessarily confer resistance to dWIZ-1 in the context of sickle cell disease, where the therapeutic goal is different.
Interestingly, studies have shown a lack of complete cross-resistance between lenalidomide and the more potent pomalidomide in multiple myeloma, suggesting that differences in binding affinity and degradation efficiency can sometimes overcome resistance.[10] This raises the possibility that a highly potent WIZ degrader could potentially overcome some forms of resistance acquired through less potent IMiDs, although this remains to be experimentally verified.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of CRBN modulators.
Caption: Experimental workflow for assessing cross-resistance.
Caption: Logical relationship of resistance mechanisms to cross-resistance.
Experimental Protocols
Generation of Resistant Cell Lines
This protocol describes the generation of cell lines resistant to a CRBN modulator by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., MM.1S for multiple myeloma)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CRBN modulator (e.g., Lenalidomide)
-
Cell culture flasks/plates, incubator, centrifuge
-
Trypan blue solution and hemocytometer
Procedure:
-
Determine the initial IC50 of the CRBN modulator for the parental cell line using a standard cell viability assay.
-
Culture the parental cells in the presence of the CRBN modulator at a concentration of approximately 1/10th to 1/5th of the IC50.
-
Monitor the cells for growth. When the cell population begins to recover and proliferate steadily, subculture the cells and gradually increase the concentration of the CRBN modulator.
-
Repeat the process of dose escalation over several months until the cells can proliferate in the presence of a high concentration of the drug (e.g., 5-10 times the initial IC50).
-
Periodically freeze down stocks of the resistant cells at different stages of resistance development.
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on ATP levels.[1][2][3][11][12]
Materials:
-
Cells in culture (parental and resistant lines)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed the cells in the opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Add serial dilutions of the CRBN modulators (dWIZ-1, lenalidomide, etc.) to the appropriate wells.
-
Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the drug concentration.
CRBN Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to CRBN in live cells.[10][13][14][15][16]
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector and a fluorescent CRBN tracer
-
Transfection reagent
-
White, 96-well assay plates
-
NanoBRET™ detection instrument
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CRBN vector.
-
Plate the transfected cells in the white 96-well plates.
-
Add the fluorescent CRBN tracer to the cells.
-
Add serial dilutions of the test compounds (dWIZ-1, lenalidomide, etc.).
-
Incubate at 37°C for the desired time.
-
Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound, allowing for the determination of binding affinity.
Analysis of Protein Degradation by Western Blot
This protocol is for detecting the degradation of specific target proteins.[4][17]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (e.g., anti-WIZ, anti-IKZF1, anti-IKZF3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the CRBN modulators at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of protein degradation.
Conclusion
While direct experimental evidence for cross-resistance between dWIZ-1 and other CRBN modulators is currently lacking, a strong theoretical basis for such a phenomenon exists, particularly for resistance mechanisms involving alterations in the CRBN E3 ligase itself. The provided experimental protocols offer a framework for researchers to investigate these potential cross-resistance patterns. As more novel CRBN modulators enter clinical development, a thorough understanding of the shared and distinct resistance mechanisms will be crucial for optimizing their therapeutic use and developing strategies to overcome treatment failure. Future studies directly comparing the activity of dWIZ-1 in IMiD-resistant models are warranted to validate these predictions and guide the clinical development of this promising new agent.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 4. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.ca]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 15. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking dWIZ-1: A New Wave of Fetal Hemoglobin Inducers Redefining Treatment for Hemoglobinopathies
For Immediate Release
In the landscape of therapeutic strategies for sickle cell disease (SCD) and β-thalassemia, the induction of fetal hemoglobin (HbF) remains a cornerstone of research and development. The recent emergence of dWIZ-1, a novel molecular glue degrader, marks a significant advancement in this field. This guide provides a comparative analysis of dWIZ-1 against other contemporary HbF inducers, including pomalidomide (B1683931) and the established therapeutic, hydroxyurea (B1673989). This objective overview is intended for researchers, clinicians, and drug development professionals, offering a data-driven perspective on the evolving therapeutic landscape for hemoglobinopathies.
A Paradigm Shift in HbF Induction: The Mechanism of dWIZ-1
dWIZ-1 and its optimized successor, dWIZ-2, operate through a distinct and highly targeted mechanism of action.[1][2] These small molecules function as "molecular glues," inducing the degradation of the WIZ transcription factor.[1][2] WIZ has been identified as a previously unknown repressor of HbF.[1] By recruiting WIZ to the cereblon (CRBN) E3 ubiquitin ligase complex, dWIZ-1 and dWIZ-2 trigger the ubiquitination and subsequent proteasomal degradation of WIZ.[1][2] The removal of this repressor leads to a robust induction of γ-globin expression and a significant increase in HbF levels in erythroblasts.[1] This targeted protein degradation approach represents a novel and promising strategy for the treatment of SCD.[1][2]
Comparative Efficacy of Novel HbF Inducers
While direct head-to-head clinical trial data is not yet available for dWIZ-1 against other inducers, preclinical data provides valuable insights into its potential. The following table summarizes key quantitative findings from various studies on dWIZ-1/dWIZ-2, pomalidomide, and hydroxyurea. It is crucial to note that these results are from different studies with varying experimental models and conditions.
| Inducer | Model System | Key Findings | Reference |
| dWIZ-2 | Humanized Mice (hNBSGW xenograft model) | Demonstrated robust WIZ degradation and subsequent HbF induction. | [3] |
| Cynomolgus Monkeys | Oral administration was well-tolerated and led to significant HbF induction. | [1] | |
| Pomalidomide | Transgenic Sickle Cell Mice | After 8 weeks of treatment, induced a modest increase in HbF, with efficacy comparable to hydroxyurea in this model. Notably, it augmented erythropoiesis without the myelosuppressive effects seen with hydroxyurea. | [4] |
| In vitro (human CD34+ progenitor cells from SCD donors) | Potently induced HbF expression, showing greater efficacy than hydroxyurea and butyrate. A detectable increase in HbF was observed at concentrations as low as 0.001 μM. | [5] | |
| Hydroxyurea | Transgenic Sickle Cell Mice | Showed modest increases in HbF after 8 weeks of treatment. However, it was associated with myelosuppressive effects. | [4] |
| Sickle Cell Patients (Multicenter Study of Hydroxyurea) | Resulted in an average HbF increase of 3.6% after 2 years. | [6] |
Signaling Pathways and Mechanisms of Action
The molecular pathways through which these agents induce HbF differ significantly, offering potential for combination therapies and personalized medicine approaches.
Figure 1: dWIZ-1 Signaling Pathway.
The molecular glue dWIZ-1 facilitates the interaction between the E3 ubiquitin ligase CRBN and the WIZ transcription factor. This induced proximity leads to the ubiquitination and subsequent degradation of WIZ by the proteasome. The degradation of the WIZ repressor results in the derepression of the γ-globin gene, leading to increased HbF production.
Figure 2: Pomalidomide Signaling Pathway.
Pomalidomide induces HbF by downregulating key transcriptional repressors of the γ-globin gene, such as BCL11A and SOX6.[7][8] By reducing the levels of these repressors, pomalidomide alleviates the silencing of the γ-globin gene, thereby promoting HbF synthesis.
Figure 3: Hydroxyurea Signaling Pathway.
Hydroxyurea's mechanism of HbF induction is multifaceted and not fully elucidated. It is known to be a cytotoxic agent that may induce HbF by stimulating erythropoiesis under stress.[6] Additionally, it has been shown to modulate signaling pathways, including the MAPK pathway, which can influence γ-globin expression.[9]
Experimental Protocols
A standardized workflow is essential for the evaluation and comparison of HbF inducers. The following outlines a general experimental approach for quantifying HbF induction.
Figure 4: Experimental Workflow for HbF Induction.
1. In Vitro Induction in Human Erythroid Progenitors:
-
Cell Source: Human CD34+ hematopoietic stem and progenitor cells are isolated from bone marrow, peripheral blood, or cord blood.
-
Erythroid Differentiation: CD34+ cells are cultured in a multi-phase liquid culture system with a cocktail of cytokines (e.g., SCF, IL-3, EPO) to promote differentiation into erythroid progenitor cells.
-
Treatment: The cells are treated with varying concentrations of the HbF inducer (e.g., dWIZ-1, pomalidomide, hydroxyurea) or a vehicle control (e.g., DMSO).
-
Analysis:
-
Flow Cytometry: The percentage of HbF-containing cells (F-cells) is quantified using intracellular staining with a fluorescently labeled anti-HbF antibody.[10][11]
-
High-Performance Liquid Chromatography (HPLC): The relative percentage of HbF is determined by separating and quantifying the different hemoglobin species in cell lysates.[12]
-
2. In Vivo Evaluation in Animal Models:
-
Animal Models: Humanized mouse models, such as those engrafted with human CD34+ cells or transgenic mice expressing human globin genes, are commonly used.[3][12]
-
Drug Administration: The HbF inducer is administered to the animals, typically through oral gavage, at various doses and for a specified duration.
-
Sample Collection: Peripheral blood samples are collected at different time points during and after the treatment period.
-
Analysis: The percentage of F-cells and the level of HbF in the blood samples are analyzed using flow cytometry and HPLC as described for the in vitro protocol.
Future Directions and Conclusion
The development of dWIZ-1 represents a significant leap forward in the quest for potent and well-tolerated HbF inducers. Its highly specific mechanism of action, targeting the degradation of the WIZ repressor, offers a promising new therapeutic avenue. While preclinical data is encouraging, further head-to-head studies and clinical trials are necessary to fully elucidate the comparative efficacy and safety of dWIZ-1 relative to other novel inducers like pomalidomide and the standard of care, hydroxyurea. The distinct mechanisms of these drugs also open up the exciting possibility of combination therapies that could lead to synergistic increases in HbF, offering new hope for patients with sickle cell disease and β-thalassemia.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomalidomide augments fetal hemoglobin production without the myelosuppressive effects of hydroxyurea in transgenic sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomalidomide reverses γ-globin silencing through the transcriptional reprogramming of adult hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Studies for the Investigation of γ-Globin Gene Induction by Adhatoda vasica: A Pre-Clinical Study of HbF Inducers for β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New method for quantitative determination of fetal hemoglobin-containing red blood cells by flow cytometry: application to sickle-cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of WIZ Degrader 1: A Guide to Safe Laboratory Practices
Absence of specific disposal guidelines for WIZ degrader 1 necessitates a cautious approach based on established protocols for novel research compounds. This guide provides essential safety and logistical information, including a general operational and disposal plan, to ensure the safe management of this compound in a laboratory setting.
Researchers and drug development professionals handling this compound must prioritize safety and regulatory compliance. As a novel research chemical, its hazards have not been fully characterized. Therefore, it is imperative to treat this compound as a hazardous substance and follow all institutional and local regulations for chemical waste disposal.[1][2] Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before handling and disposing of this compound.
Essential Safety and Handling Information
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, some physicochemical properties have been identified. This information can help in assessing potential hazards and determining appropriate handling procedures.
| Property | Value | Source |
| Molecular Weight | 399.49 g/mol | [3] |
| Chemical Formula | C22H29N3O4 | [3] |
| Appearance | Solid | [3] |
| Solubility | 10 mM in DMSO | [3] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [3] |
General Protocol for the Disposal of this compound
The following step-by-step protocol outlines a general procedure for the safe disposal of this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.[4]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemically resistant gloves, when handling this compound and its waste.[5]
2. Waste Classification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, as hazardous chemical waste.[1][6]
-
Do not mix this compound waste with other waste streams unless compatibility is known and confirmed.[6][7] Keep solid and liquid waste separate.[7]
3. Waste Collection and Containment:
-
Collect this compound waste in a designated, leak-proof container that is chemically compatible with the compound and any solvents used.[7][8]
-
The container must have a tight-fitting lid and be kept closed except when adding waste.[6][9]
-
For liquid waste, use a secondary container to prevent spills.[4][6]
-
Do not overfill waste containers.[7]
4. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name ("this compound"), the concentration, and the solvent used. Avoid using abbreviations or chemical formulas.[4]
-
Indicate the accumulation start date (the date waste was first added to the container).[4]
-
Include the principal investigator's name and laboratory location.[4]
5. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated area away from incompatible chemicals.[10]
-
Ensure that waste storage areas are regularly inspected.[10]
6. Disposal Procedure:
-
Contact your institution's EHS office to request a hazardous waste pickup.[1][6]
-
Provide the EHS office with all available information about the compound.[4]
-
Never dispose of this compound down the drain or in the regular trash.[2][6]
-
Do not attempt to evaporate chemical waste as a disposal method.[1]
7. Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound. The first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected, depending on institutional policy.
-
After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular solid waste.[6]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, applicable to compounds like this compound.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. dWIZ-1 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling WIZ degrader 1
Essential Safety and Handling Guide for WIZ degrader 1
Disclaimer: As "this compound" is a novel or proprietary compound, a specific Safety Data Sheet (SDS) is not publicly available. This guide is based on best practices for handling potent, uncharacterized research compounds, such as new targeted protein degraders.[1][2] It is imperative to supplement this guidance with a compound-specific risk assessment before any handling occurs.
Hazard Assessment and Precautionary Principle
When working with a new or uncharacterized substance like this compound, the precautionary principle must be applied, assuming the compound is highly potent and potentially hazardous.[1] Targeted protein degraders are a rapidly evolving class of drugs, and their full safety profiles, including potential off-target toxicities, are often still under investigation.[3][4]
Assumed Hazards:
-
High Potency: May be toxic, carcinogenic, mutagenic, or teratogenic at low doses.
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Unknown Long-Term Effects: The chronic effects of exposure are unknown.
-
Environmental Hazard: May be toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to minimize exposure.[1][5] The required level of PPE varies by the task being performed due to the different risks of exposure (e.g., aerosolization of powder vs. splashing of a solution).
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Handling/Weighing Solid Compound | • Powered Air-Purifying Respirator (PAPR) or NIOSH-approved respirator (e.g., N95) • Double nitrile gloves • Chemical splash goggles and face shield • Disposable coveralls (e.g., Tyvek®) or disposable gown with tight-fitting cuffs • Disposable shoe covers[1][5][6] | To prevent inhalation of fine powder and to protect skin and eyes from contact with the potent compound.[7] The use of containment technologies like glove bags can further reduce exposure risk.[8] |
| Preparing Stock Solutions | • Double nitrile gloves • Chemical splash goggles • Face shield • Chemical-resistant lab coat or disposable gown[1] | To protect against splashes when handling both the solid compound and the solvent. Work should be performed in a certified chemical fume hood. |
| Cell Culture/Assay Plate Dosing | • Nitrile gloves • Safety glasses with side shields • Lab coat | To protect against minor splashes of diluted solutions. Work should be performed in a biosafety cabinet (BSC) to maintain sterility and provide an additional layer of containment. |
| Waste Disposal | • Double nitrile gloves • Chemical splash goggles • Lab coat or disposable gown | To protect against contact with contaminated waste materials. |
Operational and Handling Procedures
A systematic, step-by-step approach is crucial for safely handling potent research compounds.[5]
-
Preparation:
-
Weighing the Solid Compound:
-
Solution Preparation:
-
Decontamination and Cleanup:
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[11] Proper segregation and disposal are critical for safety and regulatory compliance.[12][13]
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container (e.g., plastic bag inside a rigid drum).[14] | Includes contaminated gloves, gowns, weigh paper, pipette tips, and spill cleanup materials. Do not place in regular trash. |
| Liquid Waste | Labeled, sealed, and chemically compatible waste container (e.g., glass or polyethylene (B3416737) bottle).[11] | Includes unused stock solutions, supernatants from cell cultures, and instrument rinse solutions. Segregate halogenated and non-halogenated solvent waste.[10] Never dispose of down the drain.[11][15] |
| Sharps Waste | Puncture-proof sharps container labeled as "Hazardous Chemical Sharps." | Includes contaminated needles, syringes, and serological pipettes. |
All waste must be collected by your institution's Environmental Health and Safety (EHS) department for proper disposal.[11]
Emergency Procedures: Spill Management
Pre-planning is essential for responding safely to chemical spills.[9][16]
-
Minor Spill (Contained, <100 mL of dilute solution):
-
Alert personnel in the immediate area.[9]
-
Wearing appropriate PPE, confine and absorb the spill with an inert material like vermiculite (B1170534) or a chemical absorbent pad.[17]
-
Work from the outside of the spill inward to prevent spreading.[16]
-
Collect the absorbed material using a scoop and place it in a sealed container for hazardous waste disposal.[14]
-
Decontaminate the spill area and all equipment used for cleanup.[18]
-
-
Major Spill (Powder, large volume, or outside of containment):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's emergency response or EHS office immediately.[9]
-
Provide responders with as much information as possible about the spilled material.
-
Visualizations
Experimental Workflow for this compound
Caption: A workflow for the safe handling and disposal of this compound.
Spill Response Decision Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degrader Safety - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
- 4. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 5. benchchem.com [benchchem.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. gerpac.eu [gerpac.eu]
- 8. aiha.org [aiha.org]
- 9. Chemical Spill Response [augusta.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. benchchem.com [benchchem.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. danielshealth.com [danielshealth.com]
- 14. westlab.com [westlab.com]
- 15. acs.org [acs.org]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 18. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
